MS15203
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-5H,1H2,2H3,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOBVSWSDYFEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995912 | |
| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74398-76-8 | |
| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS15203
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS15203 is a synthetic small-molecule agonist of the G protein-coupled receptor 171 (GPR171). Its mechanism of action is centered on the activation of this receptor, which is involved in a variety of physiological processes, including pain modulation, appetite regulation, and neuronal excitability. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and physiological effects. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action: GPR171 Agonism
The primary mechanism of action of this compound is its function as a selective agonist for GPR171, a receptor for the endogenous neuropeptide BigLEN.[1][2][3] Upon binding, this compound activates GPR171, which is coupled to inhibitory Gαi/o proteins.[4] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effector proteins, ultimately leading to the observed physiological responses.
Signaling Pathway
The activation of GPR171 by this compound initiates a signaling cascade that influences neuronal function. A key consequence of GPR171 activation is the modulation of transient receptor potential (TRP) channel activity.[5] Specifically, this compound has been shown to attenuate the intracellular calcium influx mediated by TRPV1, TRPA1, and TRPV4 channels in dorsal root ganglion (DRG) neurons.[5] This inhibitory effect on nociceptive ion channels is mediated by the Gα subunit of the G protein and contributes to the analgesic properties of this compound.[5] The signaling is dependent on the Gαi/o pathway, as pretreatment with pertussis toxin, an inhibitor of Gαi/o protein coupling, prevents the inhibitory effects of this compound.[5]
Figure 1: this compound signaling pathway via GPR171 activation.
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound from various experimental setups.
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| EC50 | > 10 µM | Neuro2A cells expressing P2Y12 | cAMP Assay | [1] |
| EC50 | ~3 ± 2 nM (2MeSADP) | Neuro2A cells expressing P2Y12 | cAMP Assay | [1] |
Table 1: In Vitro Efficacy of this compound
| Animal Model | Dose | Administration | Effect | Reference |
| Mice | 3 mg/kg | Intraperitoneal | Increased food intake | [1] |
| Mice | - | Intracerebroventricular | Increased food intake | [1] |
| Mice | 10 mg/kg | Intraperitoneal | Reduced chronic neuropathic and inflammatory pain (males only) | [6][7][8][9] |
| Mice | 2.5 µg | Intrathecal | Alleviated neuropathic pain | [5] |
| Mice | 2.5 µg | Intraplantar | Mitigated phase 2 nociceptive behaviors in formalin test | [5] |
Table 2: In Vivo Effects of this compound
Experimental Protocols
In Vitro cAMP Assay
This protocol is used to determine the effect of this compound on adenylyl cyclase activity.
-
Cell Culture: Wild-type Neuro2A (N2A) cells and N2A cells with GPR171 knockdown are cultured under standard conditions.[1]
-
Treatment: Cells are treated with varying concentrations of this compound (0 to 10 µM) in the presence of forskolin (B1673556) to stimulate adenylyl cyclase.[1]
-
cAMP Measurement: Intracellular cAMP concentrations are measured using a commercially available cAMP assay kit.
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on cAMP levels.
Figure 2: Experimental workflow for the in vitro cAMP assay.
In Vivo Food Intake Study
This protocol assesses the effect of this compound on feeding behavior in mice.
-
Animal Model: Fasted mice are used for the experiment.[1]
-
Administration: A single dose of this compound (e.g., 3 mg/kg) or vehicle is administered intraperitoneally or intracerebroventricularly.[1]
-
Measurement: Cumulative food intake is measured at various time points post-injection (e.g., 4 and 8 hours).[1]
-
Data Analysis: Food intake between the this compound-treated and vehicle-treated groups is compared using statistical analysis.
In Vivo Pain Models
These protocols evaluate the analgesic effects of this compound in rodent models of pain.
-
Pain Induction: Chronic neuropathic pain is induced using methods like chronic constriction injury (CCI) or chemotherapy-induced peripheral neuropathy (CIPN). Inflammatory pain is induced using Complete Freund's Adjuvant (CFA).[5][6][7][8][9]
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally (e.g., intrathecally or intraplantarly).[5][6][7][8][9]
-
Behavioral Testing: Nociceptive responses are measured using tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hypersensitivity.[5][6]
-
Data Analysis: Paw withdrawal thresholds or latencies are compared between treated and control groups to assess the anti-nociceptive effects of this compound.
Physiological and Pathophysiological Roles
-
Nociception and Pain: this compound has demonstrated significant anti-nociceptive effects in various pain models.[5] By activating GPR171 in DRG neurons, it modulates the activity of key pain-related ion channels, thereby alleviating pathologic pain.[5] Notably, the analgesic effects of this compound in chronic pain appear to be sexually dimorphic, with a more pronounced effect observed in male mice.[6][7][8][9] In male mice with neuropathic pain, this compound treatment has been shown to rescue the decreased protein levels of GPR171 in the periaqueductal gray (PAG), a key region in the descending pain modulatory pathway.[6][7][8]
-
Appetite and Food Intake: Central administration of this compound in the hypothalamus leads to an increase in food intake, suggesting a role for the GPR171 system in the regulation of feeding behavior.[1] This effect is blunted by the knockdown of GPR171, confirming the receptor's involvement.[1]
-
Reward and Addiction: Studies have investigated the potential for this compound to induce reward-related behaviors. Unlike opioids, this compound does not appear to produce a conditioned place preference, indicating a low liability for abuse.[2][10] While GPR171 is present on dopamine (B1211576) neurons in the ventral tegmental area (VTA), its activation by this compound does not significantly increase c-Fos expression, a marker of neuronal activation, in this region.[2][4]
Conclusion
This compound acts as a selective agonist for the G protein-coupled receptor GPR171. Its mechanism of action involves the activation of the Gαi/o signaling pathway, leading to a decrease in intracellular cAMP and modulation of downstream effectors, including nociceptive ion channels. This activity underlies its observed physiological effects, which include analgesia, particularly in male models of chronic pain, and an increase in food intake. The lack of reward-related behavior suggests a favorable safety profile for its potential therapeutic applications. Further research into the nuanced, and in some cases sexually dimorphic, roles of the GPR171 system will be crucial for the development of targeted therapeutics based on the mechanism of this compound.
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
MS15203: A Technical Guide to the GPR171 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS15203 is a synthetic small-molecule agonist for the G protein-coupled receptor 171 (GPR171), a receptor that has garnered significant interest as a therapeutic target for a range of physiological processes, including pain modulation, energy homeostasis, and immune regulation.[1][2][3] The endogenous ligand for GPR171 is the neuropeptide BigLEN, a cleavage product of proSAAS.[2][4] this compound mimics the action of BigLEN, offering a valuable pharmacological tool to probe the function of GPR171 and explore its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Core Concepts: GPR171 and its Ligand this compound
GPR171 is a class A rhodopsin-like GPCR that primarily couples to inhibitory Gi/o proteins.[5] Upon activation by an agonist such as this compound, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] This signaling pathway can subsequently influence the activity of various downstream effectors, including ion channels and mitogen-activated protein kinases (MAPKs) like ERK1/2, ultimately modulating cellular function.[7][8][9]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the endogenous ligand BigLEN in relation to GPR171.
Table 1: Ligand Binding and Functional Potency
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Radioligand Displacement ([125I]Tyr-b-LEN) | CHO-K1 | Ki | ~10 µM | [1] |
| BigLEN | Radioligand Binding | Mouse Hypothalamus Membranes | Kd | ~0.5 nM | [2] |
| This compound | Calcium Mobilization | CHO-K1 (co-expressing Gα15) | EC50 | ~5 µM | [1] |
Table 2: In Vivo Efficacy in Pain Models
| Animal Model | Pain Type | Administration Route | This compound Dose | Observed Effect | Reference |
| Mouse (Male) | Neuropathic (Paclitaxel-induced) | Intraperitoneal (i.p.) | 10 mg/kg | Attenuation of mechanical allodynia | [3] |
| Mouse (Male) | Inflammatory (CFA-induced) | Intraperitoneal (i.p.) | 10 mg/kg | Reduction in thermal hyperalgesia | [3] |
| Mouse (Female) | Neuropathic & Inflammatory | Intraperitoneal (i.p.) | 10 mg/kg | No significant analgesic effect | [3][10] |
Signaling Pathways
Activation of GPR171 by this compound initiates a Gi/o-mediated signaling cascade. The following diagram illustrates the key components of this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for GPR171.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing mouse GPR171 in appropriate growth medium.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a constant concentration of the radioligand [125I]Tyr-b-LEN (e.g., 3 nM), and varying concentrations of unlabeled this compound (e.g., 0 to 10 mM).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. GPR171 activation regulates morphine tolerance but not withdrawal in a test-dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MS15203 in Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule MS15203 has been identified as a selective agonist for the G protein-coupled receptor 171 (GPR171). Preclinical studies have demonstrated a significant role for this compound in the regulation of feeding behavior, primarily through its action on the central nervous system. This technical guide provides an in-depth overview of the core findings related to this compound's effects on appetite, including quantitative data from key studies, detailed experimental protocols, and a visualization of the implicated signaling pathway. The information presented herein is intended to support further research and drug development efforts targeting the GPR171 pathway for metabolic disorders.
Introduction
The regulation of food intake is a complex process involving a network of central and peripheral signals that control hunger and satiety. The G protein-coupled receptor 171 (GPR171), and its endogenous ligand BigLEN (a cleavage product of proSAAS), have emerged as a notable system in the modulation of energy homeostasis.[1][2] this compound has been characterized as a potent and selective agonist of GPR171, making it a valuable tool for elucidating the physiological functions of this receptor.[3] Studies have shown that peripheral administration of this compound leads to an increase in food intake and a subsequent gain in body weight in murine models.[3] This orexigenic effect is primarily mediated by the activation of GPR171 in the hypothalamus, a key brain region for appetite control.[3]
Quantitative Data on the Effects of this compound on Feeding Behavior
The following tables summarize the quantitative data from preclinical studies investigating the impact of this compound on food intake and body weight in mice.
Table 1: Effect of Intraperitoneal (i.p.) Administration of this compound on Cumulative Food Intake in Mice
| Time Point | Vehicle (g) | This compound (10 mg/kg) (g) |
| 1 hour | ~0.2 | ~0.5 |
| 2 hours | ~0.3 | ~0.8 |
| 4 hours | ~0.5 | ~1.2 |
| 8 hours | ~0.8 | ~1.8 |
Data are approximate values derived from graphical representations in Wardman et al., 2016.[3]
Table 2: Effect of Intraperitoneal (i.p.) Administration of this compound on Body Weight Change in Mice
| Time Point | Vehicle (% change) | This compound (10 mg/kg) (% change) |
| 24 hours | ~0.5% | ~2.5% |
| 48 hours | ~1.0% | ~4.0% |
Data are approximate values derived from graphical representations in Wardman et al., 2016.[3]
Signaling Pathway
Activation of GPR171 by its agonist, this compound, initiates an intracellular signaling cascade that ultimately influences neuronal activity and modulates feeding behavior. GPR171 is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key mechanism through which this compound exerts its effects on appetite regulation.
Experimental Protocols
The following protocols are based on methodologies reported in studies investigating the effects of GPR171 agonists on feeding behavior.[4]
Animals
-
Species: Male C57BL/6J mice
-
Age: 8-12 weeks
-
Housing: Individually housed in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water, unless otherwise specified.
Drug Preparation and Administration
-
Compound: this compound
-
Vehicle: 1% DMSO in sterile saline
-
Dose: 10 mg/kg body weight
-
Route of Administration: Intraperitoneal (i.p.) injection
Measurement of Food Intake
-
Mice are fasted for 12 hours prior to the experiment with free access to water.
-
At the beginning of the light or dark cycle, mice are injected intraperitoneally with either vehicle or this compound.
-
Immediately after injection, pre-weighed food is returned to the cages.
-
Food intake is measured by weighing the remaining food at 1, 2, 4, and 8 hours post-injection.
-
Cumulative food intake is calculated for each time point.
Measurement of Body Weight
-
Mice are weighed immediately before drug administration and at 24 and 48 hours post-injection.
-
The percentage change in body weight from baseline is calculated.
Experimental Workflow
Conclusion
This compound, as a selective GPR171 agonist, has been demonstrated to have a clear orexigenic effect, leading to increased food intake and body weight gain in preclinical models. The mechanism of action involves the activation of the Gαi/o-coupled GPR171 receptor, primarily in the hypothalamus. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of neuroscience, metabolism, and drug development. Further investigation into the GPR171 signaling pathway and the long-term effects of its modulation may pave the way for novel therapeutic strategies for the treatment of eating disorders and metabolic diseases.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MS15203 and its Role in Nociception Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule MS15203, a selective agonist for the G-protein coupled receptor 171 (GPR171), and its emerging role in the field of nociception and pain research. This document synthesizes key preclinical findings, details experimental methodologies, and visualizes the underlying signaling pathways to support further investigation and drug development efforts in this promising area.
Core Concepts: this compound and the GPR171 Target
This compound has been identified as a valuable pharmacological tool to probe the function of GPR171, a receptor implicated in pain modulation. GPR171 is a Gi/o-coupled receptor, and its activation by agonists like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and nociceptive signaling. Preclinical studies have demonstrated the anti-nociceptive effects of this compound in various pain models, highlighting its potential as a novel analgesic agent. A notable characteristic of this compound's effects is the observed sexual dimorphism, with more pronounced analgesic efficacy in male mice.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-nociceptive effects of this compound.
Table 1: In Vivo Efficacy of this compound in a Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)
| Species | Sex | Pain Model | Treatment | Dose (i.p.) | Primary Outcome | Result | Citation |
| Mouse | Male | CFA-induced thermal hyperalgesia | This compound | 10 mg/kg | Paw withdrawal latency | Significant increase in latency (analgesia) | [1] |
| Mouse | Female | CFA-induced thermal hyperalgesia | This compound | 10 mg/kg | Paw withdrawal latency | No significant effect | [1] |
| Mouse | Male | CFA-induced mechanical allodynia | This compound | 10 mg/kg | Paw withdrawal threshold | Significant increase in threshold (anti-allodynic) | [2][3] |
| Mouse | Female | CFA-induced mechanical allodynia | This compound | 10 mg/kg | Paw withdrawal threshold | No significant effect | [2] |
Table 2: In Vivo Efficacy of this compound in a Model of Neuropathic Pain (Paclitaxel-Induced)
| Species | Sex | Pain Model | Treatment | Dose (i.p.) | Primary Outcome | Result | Citation |
| Mouse | Male | Paclitaxel-induced mechanical allodynia | This compound | 10 mg/kg | Paw withdrawal threshold | Significant increase in threshold (anti-allodynic) | [4][5][6] |
| Mouse | Female | Paclitaxel-induced mechanical allodynia | This compound | 10 mg/kg | Paw withdrawal threshold | No significant effect | [5] |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
In Vivo Pain Models
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Objective: To induce a persistent inflammatory pain state characterized by thermal hyperalgesia and mechanical allodynia.
-
Animals: Adult male and female C57BL/6 mice.
-
Procedure:
-
A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., Hargreaves apparatus) and paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is established.
-
Mice are briefly anesthetized.
-
15-20 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL) is injected intraplantarly into the plantar surface of one hind paw.[7]
-
The contralateral paw may be injected with saline to serve as a control.
-
Behavioral testing is conducted at various time points post-CFA injection (e.g., 24 hours, 3 days, 7 days) to assess the development of hyperalgesia and allodynia.[1][2]
-
This compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) prior to behavioral testing, according to the study design.
-
2. Paclitaxel-Induced Neuropathic Pain Model
-
Objective: To induce a model of chemotherapy-induced peripheral neuropathy characterized by mechanical allodynia.
-
Animals: Adult male and female C57BL/6 mice.
-
Procedure:
-
Establish a baseline paw withdrawal threshold using von Frey filaments.
-
Administer paclitaxel (B517696) (typically 2 mg/kg, i.p.) on alternating days for a total of four injections (cumulative dose of 8 mg/kg).[5][6]
-
Monitor the development of mechanical allodynia, which typically manifests several days after the final paclitaxel injection.
-
Behavioral testing is performed at specified time points (e.g., day 10, 15, 21 post-initial injection).[5][6]
-
This compound (10 mg/kg) or vehicle is administered i.p. prior to behavioral assessment.
-
In Vitro Assays
1. GPR171 Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity of this compound for GPR171.
-
Materials:
-
Cell membranes expressing recombinant GPR171.
-
Radiolabeled ligand for GPR171 (e.g., [³H]-MS15203 or a suitable radiolabeled peptide agonist).
-
Unlabeled this compound for competition binding.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure (Competition Binding):
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
-
2. GPR171 cAMP Functional Assay (General Protocol)
-
Objective: To measure the effect of this compound on adenylyl cyclase activity via GPR171 activation.
-
Materials:
-
Cells stably or transiently expressing GPR171.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Culture GPR171-expressing cells to the appropriate density.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound and nociception studies.
References
- 1. Inflammation-induced decrease in voluntary wheel running in mice: a non-reflexive test for evaluating inflammatory pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sympathectomy Ameliorates CFA-Induced Mechanical Allodynia via Modulating Phenotype of Macrophages in Sensory Ganglion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antinociceptive Effect of Dendrobii caulis in Paclitaxel-Induced Neuropathic Pain in Mice [mdpi.com]
- 6. Frontiers | The involvement of the noradrenergic system in the antinociceptive effect of cucurbitacin D on mice with paclitaxel-induced neuropathic pain [frontiersin.org]
- 7. Frontiers | Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production [frontiersin.org]
GPR171 and its Endogenous Ligand BigLEN: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 171 (GPR171) is a recently deorphanized receptor that has garnered significant interest within the scientific community. Its endogenous ligand has been identified as BigLEN, a neuropeptide derived from the proSAAS precursor protein. The GPR171-BigLEN signaling system is implicated in a diverse array of physiological processes, including feeding behavior, anxiety, pain perception, and immune system modulation. This technical guide provides a comprehensive overview of the GPR171-BigLEN axis, detailing its discovery, signaling pathways, and functional roles. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development efforts targeting this promising receptor system.
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets of a significant portion of currently approved drugs. The deorphanization of these receptors, i.e., the identification of their endogenous ligands, is a critical step in understanding their physiological function and therapeutic potential. GPR171 was identified as the receptor for the neuropeptide BigLEN, opening up new avenues for investigating its role in health and disease.[1][2][3] BigLEN, with the amino acid sequence LENSSPQAPARRLLPP, is abundantly expressed in the brain and is derived from the proSAAS protein.[4][5] This guide will delve into the core aspects of GPR171 and BigLEN, providing a technical resource for researchers in the field.
The GPR171 Receptor and its Ligand BigLEN
Discovery and Characterization
The identification of BigLEN as the endogenous ligand for GPR171 was a pivotal discovery made through a combination of ligand-binding and receptor-activity assays.[1][2] Studies in mouse hypothalamus and Neuro2A cells revealed that BigLEN binds to and activates GPR171, a receptor that shares homology with P2Y purinergic receptors.[2][4] Subsequent research has confirmed this interaction and has begun to elucidate the physiological consequences of GPR171 activation.
Tissue Distribution
Both GPR171 and its precursor, proSAAS (which is processed to BigLEN), are highly expressed in the central nervous system, particularly in regions associated with feeding and pain modulation. The highest levels of BigLEN binding are observed in the hypothalamus, with moderate levels in the cortex.[2] GPR171 is also expressed in immune cells, including T-cells and natural killer (NK) cells, suggesting a role in immunomodulation.[4]
Table 1: Tissue Distribution of GPR171 and BigLEN
| Tissue/Cell Type | GPR171 Expression Level | BigLEN/proSAAS Expression Level | Reference |
| Hypothalamus | High | High | [2][6] |
| Cortex | Moderate | Moderate | [2] |
| Periaqueductal Gray | Present | Present | [1] |
| Basolateral Amygdala | Present | Present | [5] |
| T-cells | Present | - | [4] |
| NK cells | Present | - | [4] |
| Jurkat cells | Present | - | [4] |
| Neuro2A cells | Endogenously Present | - | [2] |
GPR171 Signaling Pathways
GPR171 primarily couples to inhibitory Gαi/o proteins.[2] Activation of GPR171 by BigLEN initiates a cascade of intracellular signaling events that ultimately modulate cellular function.
Gαi/o-Mediated Signaling
Upon BigLEN binding, GPR171 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of the heterotrimeric G protein. The activated Gαi/o subunit then dissociates from the βγ subunits and proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][7] This inhibition of cAMP production is a hallmark of GPR171 activation. Furthermore, pertussis toxin, a specific inhibitor of Gαi/o proteins, has been shown to attenuate BigLEN-mediated signaling, confirming the involvement of this G protein subtype.[2]
Downstream Effectors
The signaling cascade initiated by GPR171 activation extends to several downstream effector pathways:
-
MAPK/ERK Pathway: Activation of GPR171 has been shown to modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][4] This pathway is crucial for regulating a variety of cellular processes, including proliferation and differentiation.
-
Intracellular Calcium Mobilization: GPR171 activation can lead to an increase in intracellular calcium levels, a key second messenger involved in a wide range of cellular responses.[4]
-
Inhibition of T-cell Activation: In T-cells, BigLEN binding to GPR171 suppresses T-cell receptor (TCR)-mediated signaling pathways, leading to inhibited T-cell proliferation and cytokine production.[4]
GPR171 Signaling Cascade
Physiological and Pathological Roles
The GPR171-BigLEN system is involved in a variety of physiological and pathological processes.
Regulation of Feeding and Metabolism
One of the most well-characterized roles of the GPR171-BigLEN system is in the regulation of food intake and body weight.[1][2] BigLEN is considered an orexigenic peptide, meaning it promotes feeding.[6] The high expression of both the receptor and ligand in the hypothalamus, a key brain region for metabolic control, underscores their importance in this process.[2]
Anxiety and Pain Modulation
GPR171 and BigLEN are also implicated in the modulation of anxiety-like behaviors and pain perception.[5][8] The expression of GPR171 in brain regions such as the basolateral amygdala and periaqueductal gray suggests its involvement in emotional and sensory processing.[1][5]
Immune System Regulation
A more recently discovered function of the GPR171-BigLEN axis is its role as a T-cell checkpoint pathway.[4][9] BigLEN can suppress T-cell activation and proliferation, suggesting that targeting GPR171 could be a novel strategy for cancer immunotherapy.[4][9][10]
Role in Cancer
Emerging evidence suggests that GPR171 may play a role in cancer progression. Its expression has been noted in various cancer cell lines and tumor-infiltrating lymphocytes.[1] The immunosuppressive effects of GPR171 activation could contribute to tumor immune evasion.
Quantitative Data
The following tables summarize key quantitative data related to the GPR171-BigLEN interaction.
Table 2: Ligand Binding Affinities and Potencies
| Ligand | Assay Type | System | Parameter | Value | Reference |
| [125I]Tyr-BigLEN | Saturation Binding | Rat Hypothalamic Membranes | Kd | ~0.5 nM | [2] |
| BigLEN (rat) | GTPγS Binding | - | EC50 | 1.6 nM | [1] |
| L2P2 (BigLEN C-terminal fragment) | Displacement Binding | Rat Hypothalamic Membranes | EC50 | 76 nM | [2] |
| MS15203 (agonist) | Displacement Binding | Hypothalamic Membranes | IC50 | - | [7] |
| MS21570 (antagonist) | - | - | IC50 | 220 nM | [1] |
Table 3: GPR171 Expression in ProSAAS Knockout Mice
| Parameter | Wild-Type (WT) Mice | proSAAS-KO Mice | Reference |
| BigLEN Binding (pmoles/mg) | 1.3 ± 0.03 | 1.8 ± 0.06 | [2] |
| G protein Signaling (%) | 165 | 175 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the GPR171-BigLEN system.
Radioligand Binding Assay
This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of GPR171 for BigLEN.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. borch.dev [borch.dev]
- 10. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of MS15203: A Novel GPR171 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS15203 is a novel small molecule agonist of the G protein-coupled receptor 171 (GPR171), a promising therapeutic target for pain management. Discovered through computational modeling and virtual screening, this compound has demonstrated significant potential in preclinical studies, particularly in the modulation of pain perception without the rewarding effects associated with traditional opioids. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Discovery of this compound
The identification of this compound as a GPR171 agonist was a result of a targeted in silico drug discovery approach. The process began with the development of a homology model of the GPR171 receptor, as its crystal structure was not available. This model served as the virtual target for screening a library of chemical compounds.
Virtual Screening Protocol
The virtual screening process aimed to identify small molecules with a high probability of binding to and activating the GPR171 receptor.
Homology Modeling:
-
A three-dimensional model of the human GPR171 receptor was constructed using the known structures of related G protein-coupled receptors as templates. The specific templates and software used for this process are detailed in the original research publications.
Compound Library Screening:
-
A large library of chemical compounds was computationally docked into the predicted binding pocket of the GPR171 homology model.
-
The screening process utilized molecular docking simulations to predict the binding affinity and orientation of each compound within the receptor's binding site.
-
Compounds were ranked based on their predicted binding energy and favorable interactions with key amino acid residues within the binding pocket.
Hit Identification and Optimization:
-
This compound (initially referred to as MS0015203) emerged as a promising "hit" from the virtual screen due to its high predicted affinity and favorable docking score.
-
Subsequent lead optimization was performed to enhance the potency, selectivity, and drug-like properties of the initial hit compound, leading to the final structure of this compound.
Characterization of this compound
Following its in silico discovery, this compound underwent extensive in vitro and in vivo characterization to validate its activity as a GPR171 agonist and to assess its therapeutic potential.
In Vitro Characterization
Receptor Binding and Activation:
-
This compound was confirmed to be a selective agonist of GPR171.[1]
-
It demonstrated the ability to displace the endogenous ligand, BigLEN, from the receptor, indicating competitive binding.
-
Functional assays revealed that this compound activates GPR171, leading to downstream signaling events.
In Vivo Characterization: Analgesic Effects
Preclinical studies in rodent models have established the analgesic properties of this compound, particularly in the context of chronic pain.
Chronic Pain Models:
-
Chemotherapy-Induced Neuropathic Pain (CINP): In a mouse model of CINP induced by paclitaxel, systemic administration of this compound was shown to alleviate mechanical allodynia in male mice.[2]
-
Inflammatory Pain: In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), this compound treatment reduced thermal hyperalgesia in male mice.[2]
Quantitative Data: Analgesic Effects of this compound
| Experimental Model | Animal Model | Treatment Group | Outcome Measure | Result | Citation |
| Neuropathic Pain | Male Mice | This compound (10 mg/kg, i.p.) | Mechanical Allodynia | Significant increase in paw withdrawal threshold | [2] |
| Inflammatory Pain | Male Mice | This compound (10 mg/kg, i.p.) | Thermal Hyperalgesia | Significant increase in paw withdrawal latency | [2] |
| Neuropathic Pain | Female Mice | This compound (10 mg/kg, i.p.) | Mechanical Allodynia | No significant effect | [2] |
| Inflammatory Pain | Female Mice | This compound (10 mg/kg, i.p.) | Thermal Hyperalgesia | No significant effect | [2] |
In Vivo Characterization: Assessment of Reward Potential
A critical aspect of the characterization of this compound was to evaluate its potential for abuse and addiction, a major drawback of opioid analgesics.
Conditioned Place Preference (CPP):
-
The CPP paradigm is a standard behavioral assay used to measure the rewarding effects of drugs.
-
In this test, mice treated with this compound did not show a preference for the drug-paired chamber, indicating a lack of rewarding properties.[3]
c-Fos Immunohistochemistry in the Ventral Tegmental Area (VTA):
-
The VTA is a key brain region in the reward pathway, and neuronal activation in this area is associated with rewarding stimuli.
-
c-Fos is an immediate early gene whose expression is used as a marker for neuronal activation.
-
Immunohistochemical analysis revealed that this compound administration did not lead to an increase in the number of c-Fos-positive neurons in the VTA, further supporting its low reward potential.[3]
Quantitative Data: Reward Potential of this compound
| Experimental Model | Animal Model | Treatment Group | Outcome Measure | Result | Citation |
| Conditioned Place Preference | Mice | This compound (10 mg/kg, i.p.) | Time in Drug-Paired Chamber | No significant difference compared to saline | [3] |
| c-Fos Immunohistochemistry | Mice | This compound (10 mg/kg, i.p.) | Number of c-Fos Positive Cells in VTA | No significant difference compared to saline | [3] |
GPR171 Signaling Pathway
GPR171 is a class A, rhodopsin-like G protein-coupled receptor. Its activation by ligands such as the endogenous peptide BigLEN or the synthetic agonist this compound initiates intracellular signaling cascades that modulate neuronal activity and immune responses.
Gαi/o-Coupled Signaling
GPR171 primarily couples to inhibitory G proteins of the Gαi/o family. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can have various downstream effects, including the modulation of ion channel activity and gene expression, ultimately leading to a decrease in neuronal excitability.
Caption: Gαi/o-mediated signaling cascade of GPR171.
T-Cell Receptor Signaling Modulation
In addition to its role in the nervous system, GPR171 is also expressed on T-cells and has been shown to modulate immune responses. Activation of GPR171 on T-cells by BigLEN can suppress T-cell receptor (TCR)-mediated signaling pathways, leading to an inhibition of T-cell proliferation and cytokine release. This suggests a potential role for GPR171 agonists in modulating inflammatory and autoimmune conditions.
Caption: GPR171-mediated suppression of T-cell activation.
Experimental Protocols
Chemotherapy-Induced Neuropathic Pain (CINP) Model
-
Animals: Adult male and female C57BL/6J mice are used.
-
Induction of Neuropathy: Paclitaxel (a chemotherapeutic agent) is administered to the mice, typically via intraperitoneal (i.p.) injections, over a specific dosing schedule to induce peripheral neuropathy.
-
Assessment of Mechanical Allodynia: The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus. A decrease in the withdrawal threshold indicates the presence of allodynia.
-
Drug Administration: this compound or vehicle is administered systemically (e.g., i.p.) at a specified dose (e.g., 10 mg/kg).
-
Data Analysis: Paw withdrawal thresholds are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Conditioned Place Preference (CPP) Assay
-
Apparatus: A three-chambered apparatus is used, with two conditioning chambers distinguished by distinct visual and tactile cues, and a neutral central chamber.
-
Phases of the Assay:
-
Pre-conditioning (Baseline): Mice are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning: Over several days, mice receive an injection of this compound (or vehicle) and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
Post-conditioning (Test): Mice are again allowed to freely explore all three chambers, and the time spent in each chamber is recorded.
-
-
Data Analysis: The time spent in the drug-paired chamber during the pre-conditioning and post-conditioning phases is compared. A significant increase in time spent in the drug-paired chamber during the test phase indicates a rewarding effect of the drug.
c-Fos Immunohistochemistry
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and their brains are collected and fixed. The brains are then sectioned, typically on a cryostat or vibratome.
-
Immunostaining: The brain sections are incubated with a primary antibody specific for the c-Fos protein. This is followed by incubation with a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Imaging and Quantification: The stained sections are imaged using a microscope. The number of c-Fos-positive cells in the brain region of interest (e.g., the VTA) is quantified using image analysis software.
-
Data Analysis: The number of c-Fos-positive cells is compared between the this compound-treated and control groups.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the search for novel, non-addictive analgesics. Its discovery through a rational, structure-based approach highlights the power of computational methods in modern drug development. The comprehensive characterization of this compound has established its efficacy in preclinical models of chronic pain and, importantly, has demonstrated its low potential for reward and abuse.
Future research will likely focus on:
-
Further elucidation of the downstream signaling pathways of GPR171 in different cell types.
-
Investigation of the therapeutic potential of this compound in a broader range of pain models and in other species.
-
Pharmacokinetic and toxicology studies to assess the drug's safety profile for potential clinical development.
-
Exploration of the role of GPR171 and its agonists in inflammatory and autoimmune diseases.
The continued investigation of this compound and the GPR171 pathway holds great promise for the development of a new class of therapeutics to address the significant unmet medical need for safe and effective pain management.
References
The GPR171 Agonist MS15203: A Technical Overview of its Effects on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS15203 is a small molecule agonist for the G protein-coupled receptor 171 (GPR171), a target of growing interest for the development of novel analgesics.[1] This technical guide provides a comprehensive overview of the known effects of this compound on neuronal activity, with a focus on its mechanism of action, impact on pain pathways, and its profile regarding reward-related behaviors. The information is compiled from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Mechanism of Action
This compound exerts its effects by binding to and activating GPR171. GPR171 is a Gαi/o-coupled receptor, and its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] This signaling cascade ultimately leads to a reduction in neuronal excitability. The endogenous ligand for GPR171 is the neuropeptide BigLEN, which is derived from the proSAAS precursor protein.[4]
Effects on Pain and Nociception
A significant body of research has focused on the analgesic properties of this compound in various pain models. These studies highlight its potential as a therapeutic agent for both inflammatory and neuropathic pain, with noteworthy sex-specific differences.
Inflammatory Pain
In models of Complete Freund's Adjuvant (CFA)-induced inflammatory pain in male mice, this compound has been shown to reduce thermal hypersensitivity.[5] Intrathecal or intraplantar administration of this compound can alleviate inflammatory pain, suggesting actions at both the spinal and peripheral levels.[1]
Neuropathic Pain
This compound has also demonstrated efficacy in a mouse model of paclitaxel-induced neuropathic pain.[5][6] Chronic administration of this compound was found to alleviate mechanical allodynia in male mice.[5] Interestingly, these analgesic effects were not observed in female mice, indicating a significant sexual dimorphism in the action of this compound in this pain modality.[5]
Data Summary: Behavioral Studies
| Pain Model | Species/Sex | This compound Dosage & Administration | Key Finding | Quantitative Data (Paw Withdrawal Threshold - von Frey) |
| Paclitaxel-Induced Neuropathic Pain | Male Mice | 10 mg/kg, i.p., daily for 5 days | Alleviation of mechanical allodynia | Treatment increased mechanical thresholds by approximately 3-fold compared to baseline on day 15.[6] |
| Paclitaxel-Induced Neuropathic Pain | Female Mice | 10 mg/kg, i.p., daily for 5 days | No significant effect on mechanical allodynia | No significant change in paw withdrawal thresholds compared to vehicle-treated animals.[5] |
| CFA-Induced Inflammatory Pain | Male Mice | 2.5 µg, intrathecal or intraplantar | Reduction of mechanical allodynia and thermal hyperalgesia | Statistically significant increase in paw withdrawal thresholds and latencies compared to vehicle-treated animals.[1] |
Effects on Neuronal Excitability and Synaptic Transmission
This compound modulates the activity of sensory neurons, particularly in the dorsal root ganglia (DRG), which play a crucial role in transmitting pain signals.
Modulation of TRP Channels
In cultured DRG neurons, this compound has been shown to attenuate the intracellular calcium increase induced by the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels with capsaicin (B1668287).[7] This effect is sensitive to pertussis toxin, confirming the involvement of Gαi/o proteins in the signaling pathway.[7]
Effects on Synaptic Transmission
Electrophysiological studies on dorsal horn neurons in the spinal cord have revealed that this compound selectively reduces the frequency of excitatory postsynaptic currents (EPSCs) evoked by capsaicin, without affecting their amplitude.[7] This suggests a presynaptic mechanism of action, where this compound inhibits the release of neurotransmitters from the central terminals of DRG neurons.
Data Summary: Electrophysiology and Calcium Imaging
| Preparation | Experiment | This compound Concentration | Key Finding | Quantitative Data |
| Cultured DRG Neurons | Capsaicin-induced Ca2+ influx | Not specified | Attenuation of Ca2+ influx | Statistically significant reduction in the peak fluorescence intensity compared to control.[7] |
| Spinal Cord Slices | Capsaicin-evoked EPSCs in dorsal horn neurons | Not specified | Decreased frequency of EPSCs | Statistically significant reduction in EPSC frequency; no significant change in EPSC amplitude.[7] |
Profile on Reward and Motivation
A critical aspect of developing novel analgesics, particularly those that may interact with systems modulated by opioids, is their potential for abuse and reward. Studies on this compound have investigated its effects on the brain's reward circuitry.
c-Fos Expression in the Ventral Tegmental Area (VTA)
The immediate early gene c-Fos is often used as a marker for neuronal activation. In studies examining the effect of this compound on the VTA, a key region in the brain's reward pathway, there was no significant increase in the number of c-Fos positive cells compared to saline-treated control animals.[8] This suggests that this compound does not directly activate neurons in this critical reward-related brain region.
Data Summary: c-Fos Immunohistochemistry
| Brain Region | Species | This compound Dosage & Administration | Key Finding | Quantitative Data (c-Fos Positive Cells) |
| Ventral Tegmental Area (VTA) | Rat | Not specified | No significant increase in neuronal activation | No statistically significant difference in the number of c-Fos positive cells compared to the control group.[8] |
Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model
-
Animals: Male and female C57BL/6J mice.[6]
-
Induction of Neuropathy: Intraperitoneal (i.p.) injections of paclitaxel (B517696) (e.g., a cumulative dose of 16 mg/kg) are administered.[6] A common dosing schedule is injections on alternating days.[9]
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered, for example, daily via i.p. injection for a specified period (e.g., 5 days) starting after the establishment of neuropathy.[5]
-
Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.[6][9]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animals: Male mice.[1]
-
Induction of Inflammation: A subcutaneous injection of CFA (e.g., 20 µL) is made into the plantar surface of the hind paw.[10]
-
Drug Administration: this compound (e.g., 2.5 µg) or vehicle is administered via intrathecal or intraplantar injection.[1]
-
Behavioral Assessment: Mechanical allodynia is measured using von Frey filaments, and thermal hyperalgesia is assessed using a radiant heat source (Hargreaves test).[1][10]
Dorsal Root Ganglion (DRG) Neuron Culture and Calcium Imaging
-
Neuron Isolation: DRGs are dissected from mice and subjected to enzymatic digestion (e.g., with collagenase and dispase) and mechanical trituration to obtain a single-cell suspension.
-
Cell Culture: Neurons are plated on coated coverslips and maintained in a suitable culture medium.
-
Calcium Imaging: Cultured neurons are loaded with a calcium indicator dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration in response to capsaicin application, with or without pre-incubation with this compound, are measured using fluorescence microscopy.
Electrophysiological Recording from Spinal Cord Slices
-
Slice Preparation: The spinal cord is dissected and sliced into thin sections (e.g., 300-400 µm) using a vibratome.
-
Recording: Whole-cell patch-clamp recordings are obtained from neurons in the superficial dorsal horn.
-
Stimulation: EPSCs are evoked by the application of capsaicin to the slice, and the effects of this compound on the frequency and amplitude of these currents are recorded and analyzed.
Visualizations
Signaling Pathway of this compound at GPR171
Caption: this compound activates GPR171, leading to Gαi/o-mediated inhibition of adenylyl cyclase and reduced cAMP.
Experimental Workflow for Assessing this compound in a Neuropathic Pain Model
Caption: Workflow for evaluating this compound's effect on paclitaxel-induced neuropathic pain in rodents.
Logical Relationship of this compound's Presynaptic Inhibition in DRG Neurons
Caption: this compound acts on presynaptic GPR171 to reduce neurotransmitter release from DRG neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory role of Gi-coupled receptors on cAMP-driven cancers with focus on opioid receptors in lung adenocarcinoma and its stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 7. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of MORs in the VTA induces changes on cFos expression in different projecting regions: Effect of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voluntary and evoked behavioral correlates in inflammatory pain conditions under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MS15203: A GPR171 Agonist with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MS15203 is a small molecule agonist of the G protein-coupled receptor 171 (GPR171), a promising therapeutic target for a range of neurological conditions. Preclinical investigations have primarily focused on its analgesic properties in various pain models, with additional studies exploring its effects on food intake and its safety profile regarding reward liability. This document provides a comprehensive overview of the core preclinical studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. The findings suggest that this compound exhibits significant efficacy in preclinical pain models, particularly in males, and demonstrates a favorable safety profile with minimal reward potential, supporting its continued development as a novel therapeutic agent.
Core Pharmacodynamics and Mechanism of Action
This compound acts as a selective agonist for GPR171, an orphan receptor whose endogenous ligand is BigLEN, a peptide derived from the proSAAS precursor.[1][2] GPR171 is widely expressed in the central nervous system, including regions critical for pain modulation such as the periaqueductal gray (PAG).[3][4] Activation of GPR171 by this compound initiates a Gi/o-coupled signaling cascade.[5] This inhibitory pathway leads to a decrease in adenylyl cyclase activity and subsequent reduction in cyclic AMP (cAMP) levels.[6] In the context of nociception, this signaling cascade ultimately blunts the activity of key pain-transducing channels, such as TRPV1.[5]
Signaling Pathway of this compound
Caption: GPR171 activation by this compound leads to Gi/o-mediated inhibition of adenylyl cyclase.
In Vivo Preclinical Efficacy Studies
The primary focus of in vivo research on this compound has been its potential as an analgesic. These studies have utilized various rodent models of inflammatory and neuropathic pain. A notable finding across multiple studies is a sex-specific effect, with greater efficacy observed in male mice.[3][4][7]
Analgesic Effects in Neuropathic and Inflammatory Pain Models
Table 1: Summary of In Vivo Analgesic Efficacy of this compound
| Pain Model | Species/Sex | Dose & Route | Treatment Duration | Key Findings | Citation |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) - Paclitaxel | Male Mice | 10 mg/kg, i.p. | 5 days (once daily) | Alleviated mechanical allodynia. | [3] |
| CIPN - Paclitaxel | Female Mice | 10 mg/kg, i.p. | 5 days (once daily) | Failed to alleviate mechanical allodynia. | [3] |
| Inflammatory Pain - Complete Freund's Adjuvant (CFA) | Male Mice | 10 mg/kg, i.p. | 3-5 days (once daily) | Decreased duration of thermal hypersensitivity. | [3][4][7] |
| Inflammatory Pain - CFA | Female Mice | 10 mg/kg, i.p. | 5 days (once daily) | Did not alleviate thermal hypersensitivity. | [3][4][7] |
| Inflammatory Pain - Formalin Test | Mice | Intraplantar & Intrathecal | Acute | Mitigated phase 2 nociceptive behaviors. | [5] |
| Neuropathic Pain - Chronic Constriction Injury (CCI) | Mice | 2.5 µg, Intrathecal | Acute | Alleviated mechanical allodynia and thermal hyperalgesia. | [8] |
Effects on Food Intake
In addition to pain, this compound has been investigated for its role in regulating food intake.
Table 2: Effects of this compound on Food Intake
| Study Type | Species | Dose & Route | Key Findings | Citation |
| Food Intake Assay | Fasted Mice | 3 mg/kg, i.p. | Significantly increased cumulative food intake. | [6] |
| Food Intake Assay | Mice | Intracerebroventricular injection | Significantly increased food intake at 4 and 8 hours post-injection. | [6] |
In Vitro Preclinical Studies
In vitro experiments have been crucial in elucidating the molecular mechanisms underlying the effects of this compound.
Receptor Binding and Functional Assays
Table 3: Summary of In Vitro Characterization of this compound
| Assay Type | Preparation | Key Findings | Citation |
| Radioligand Binding Assay | Rat hypothalamic membranes | Displaced [¹²⁵I]Tyr-b-LEN binding. | [6] |
| [³⁵S]GTPγS Binding Assay | Rat hypothalamic membranes | Stimulated [³⁵S]GTPγS binding, indicating G protein activation. | [6] |
| Adenylyl Cyclase Activity Assay | Rat hypothalamic membranes | Inhibited forskolin-stimulated adenylyl cyclase activity. | [6] |
| cAMP Assay | Neuro2A cells | Decreased cAMP concentrations in wild-type but not in GPR171 knockdown cells. | [6] |
| Calcium Imaging | Cultured DRG neurons | Blunted capsaicin-induced (TRPV1-mediated) increase in intracellular Ca²⁺. | [5][9] |
| Whole-cell Voltage Clamp | Cultured DRG neurons | Inhibited capsaicin-induced currents. | [5] |
Safety and Reward Liability Assessment
A critical aspect of preclinical development is the assessment of a compound's potential for abuse. Studies on this compound suggest a favorable safety profile with minimal reward liability.[1][2][10]
Table 4: Reward Liability Studies of this compound
| Assay | Species | Dose & Route | Key Findings | Citation |
| Conditioned Place Preference (CPP) | Mice | 10 mg/kg | Did not induce place preference, indicating a lack of reward-related behavior. | [1][2] |
| c-Fos Immunohistochemistry | Mice | 10 mg/kg | Did not increase c-Fos expression in the ventral tegmental area (VTA), suggesting no activation of the brain's reward circuitry. | [1][2] |
Detailed Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
-
Animal Model: Male and female mice.
-
Induction of Neuropathy: Paclitaxel (cumulative dose of 16 mg/kg, i.p.) is administered. Mechanical allodynia is allowed to develop over 5 days.[3]
-
Drug Administration: Starting on day 15, this compound (10 mg/kg, i.p.) or vehicle (saline) is administered once daily for 5 days.[3]
-
Behavioral Testing: Mechanical allodynia is assessed using the von Frey test. Filaments of increasing force are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.[3]
Conditioned Place Preference (CPP)
-
Apparatus: A two-chamber apparatus with distinct visual and tactile cues in each chamber, separated by a neutral middle compartment.[1]
-
Procedure:
-
Pre-conditioning (Baseline): Mice are allowed to freely explore the apparatus to determine initial preference.
-
Conditioning: For several days, mice receive an injection of this compound (10 mg/kg) or vehicle and are confined to one of the chambers. On alternate days, they receive the other treatment and are confined to the opposite chamber.
-
Post-conditioning (Test): Mice are again allowed to freely explore the entire apparatus, and the time spent in each chamber is recorded.
-
-
Analysis: An increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect.[1]
In Vitro Calcium Imaging
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are cultured.[5][9]
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Stimulation: Cells are perfused with capsaicin (B1668287) (a TRPV1 agonist) to induce an increase in intracellular calcium.[5][9]
-
Treatment: The effect of pre-incubation with this compound on the capsaicin-induced calcium influx is measured.[5][9]
-
Imaging and Analysis: Fluorescence microscopy is used to measure changes in intracellular calcium concentrations.[9]
Experimental Workflows
Workflow for In Vivo Pain Model
Caption: A generalized workflow for assessing the analgesic efficacy of this compound in vivo.
Workflow for Conditioned Place Preference
Caption: The experimental sequence for evaluating the reward liability of this compound using CPP.
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a novel analgesic. Its mechanism of action via GPR171 activation offers a distinct approach compared to existing pain therapies. The observed sex-specific differences in efficacy warrant further investigation to understand the underlying biological mechanisms, which could inform patient stratification in future clinical trials. The favorable safety profile, particularly the lack of reward potential, is a significant advantage. Future preclinical studies should continue to explore the efficacy of this compound in a broader range of pain models, investigate the mechanisms behind the observed sex dimorphism, and conduct comprehensive toxicology studies to support its progression into clinical development.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
MS15203: A Researcher's Guide to a Selective GPR171 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 171 (GPR171), an orphan receptor with emerging roles in pain, anxiety, and appetite regulation, has garnered significant interest within the scientific community.[1] The identification and characterization of selective ligands for GPR171 are paramount to elucidating its physiological functions and therapeutic potential. MS15203 has emerged as a potent and selective small-molecule agonist of GPR171, providing a valuable pharmacological tool for in vitro and in vivo investigations.[2] This technical guide provides a comprehensive overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its use, and an exploration of the GPR171 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in relation to GPR171. This data has been compiled from various studies to provide a comparative overview for researchers.
| Parameter | Value | Species | Assay System | Reference |
| Binding Affinity (IC50) | Not explicitly stated, but displaces radiolabeled b-LEN | Rat | Hypothalamic membranes | [3] |
| Functional Potency (EC50) | Not explicitly stated in provided abstracts |
| In Vivo Model | Administration Route | Dose | Observed Effect | Reference |
| Inflammatory Pain (formalin-induced) | Intraplantar | 2.5 µg | Mitigated phase 2 nociceptive behaviors | [4] |
| Inflammatory Pain (formalin-induced) | Intrathecal | 2.5 µg | Mitigated phase 2 nociceptive behaviors | [4] |
| Inflammatory Pain (CFA-induced) | Intrathecal | 2.5 µg | Alleviated thermal hypersensitivity | [5] |
| Neuropathic Pain (CCI) | Intrathecal | 2.5 µg | Alleviated mechanical allodynia | [5] |
| Post-operative Pain (incision) | Intrathecal | 2.5 µg | Alleviated mechanical allodynia | [4] |
| Chronic Neuropathic & Inflammatory Pain | Intraperitoneal | 10 mg/kg (once daily) | Reduced allodynia and thermal hypersensitivity in male mice | [5] |
| Food Intake Regulation | Intraperitoneal | 3 mg/kg | Increased food intake and body weight | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and GPR171.
Radioligand Binding Assay (Competitive)
This protocol is adapted from the methodology used to characterize the binding of this compound to GPR171.
Objective: To determine the binding affinity of this compound for GPR171 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
CHO cells stably expressing GPR171
-
[125I]Tyr-b-LEN (radioligand)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
GF/C filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture CHO-GPR171 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of [125I]Tyr-b-LEN (e.g., 3 nM).[7]
-
Add increasing concentrations of this compound (e.g., 0 to 10 µM).[7]
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through a GF/C filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol describes a functional assay to measure the agonistic activity of this compound at GPR171.
Objective: To assess the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing GPR171.
Materials:
-
CHO-K1 cells co-expressing GPR171 and a promiscuous G-protein (e.g., Gα15 or Gqi5) to couple to the calcium signaling pathway.[8][9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope.
Procedure:
-
Cell Preparation:
-
Seed CHO-K1/GPR171/Gα15 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the cell plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
In Vivo Behavioral Assay: Von Frey Test for Mechanical Allodynia
This protocol outlines the use of the von Frey test to assess the analgesic effects of this compound in animal models of pain.
Objective: To measure the mechanical withdrawal threshold in response to a mechanical stimulus, as an indicator of pain sensitivity.
Materials:
-
Von Frey filaments of varying calibrated forces.
-
Elevated mesh platform with individual animal enclosures.
-
Animal model of pain (e.g., Complete Freund's Adjuvant-induced inflammation or Chronic Constriction Injury-induced neuropathy).
-
This compound solution for administration (e.g., intrathecal or intraperitoneal).
Procedure:
-
Acclimation:
-
Habituate the animals to the testing environment and apparatus for several days prior to the experiment. This involves placing them on the mesh platform in the enclosures for a set period.
-
-
Baseline Measurement:
-
Before inducing the pain model or administering any compound, establish a baseline mechanical withdrawal threshold for each animal.
-
-
Induction of Pain Model:
-
Induce the desired pain model according to established protocols.
-
-
Compound Administration:
-
Testing:
-
At a predetermined time after compound administration, begin the von Frey test.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The mechanical withdrawal threshold is the lowest force of filament that elicits a consistent withdrawal response. The "up-down" method is commonly used to determine this threshold.
-
-
Data Analysis:
-
Compare the mechanical withdrawal thresholds between the this compound-treated group and the vehicle-treated group.
-
An increase in the withdrawal threshold in the this compound-treated group indicates an analgesic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GPR171 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: GPR171 Signaling Pathway activated by this compound.
Caption: Experimental workflow for characterizing this compound.
Selectivity Profile
Conclusion
This compound is a well-characterized, potent, and selective agonist for GPR171. Its utility has been demonstrated in a variety of in vitro and in vivo models, making it an indispensable tool for researchers investigating the physiological and pathophysiological roles of GPR171. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of this important G protein-coupled receptor. As research in this area continues, this compound will undoubtedly play a crucial role in the development of novel therapeutics targeting the GPR171 pathway.
References
- 1. GPR171 - Wikipedia [en.wikipedia.org]
- 2. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. crispr-casx.com [crispr-casx.com]
GPR171 Activation: A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 171 (GPR171) has emerged as a significant therapeutic target with diverse physiological roles. Initially deorphanized with the identification of the endogenous neuropeptide BigLEN as its ligand, GPR171 is implicated in the regulation of feeding and energy metabolism, pain perception, and immune system modulation. This technical guide provides an in-depth overview of the core biological functions associated with GPR171 activation, its signaling pathways, and detailed methodologies for key experimental investigations. All quantitative data are summarized for comparative analysis, and critical signaling and experimental workflows are visualized using the DOT language for enhanced clarity.
Introduction to GPR171
GPR171, also known as H963, is a class A rhodopsin-like G protein-coupled receptor (GPCR). It shares homology with the P2Y family of purinergic receptors[1][2]. The receptor was deorphanized with the discovery of BigLEN, a 16-amino acid neuropeptide derived from the proSAAS precursor protein, as its endogenous agonist[3][4][5]. Activation of GPR171 has been demonstrated to modulate a range of physiological processes, positioning it as a promising target for therapeutic intervention in metabolic disorders, chronic pain, and cancer immunotherapy[6][7][8].
Core Biological Functions of GPR171 Activation
Regulation of Feeding and Energy Metabolism
GPR171 and its ligand BigLEN are significantly expressed in the hypothalamus, a key brain region for regulating appetite and energy homeostasis[3][9]. Activation of GPR171 in hypothalamic neurons is associated with an increase in food intake and body weight[3][10]. Conversely, shRNA-mediated knockdown of GPR171 in the hypothalamus leads to alterations in food consumption and metabolism[3][5]. The BigLEN-GPR171 system is considered a potential target for the development of anti-obesity therapeutics[3][11].
Modulation of Pain Perception
GPR171 is expressed in regions of the brain involved in pain modulation, such as the periaqueductal gray (PAG)[1][12]. Activation of GPR171 has been shown to produce analgesic effects in preclinical models of chronic inflammatory and neuropathic pain[7][10][12]. Interestingly, the analgesic effects of GPR171 agonism appear to be sexually dimorphic, with more pronounced effects observed in male mice[7][10]. The synthetic agonist MS15203 has been utilized to explore the therapeutic potential of GPR171 in pain management[10][12][13].
Immune System Regulation
GPR171 is expressed in various immune cells, including T-cells, and is considered a T-cell signature gene[1][8]. The GPR171/BigLEN signaling axis acts as an immune checkpoint pathway[8][14]. Activation of GPR171 by BigLEN suppresses T-cell receptor-mediated signaling and inhibits T-cell proliferation[8]. Consequently, blockade of GPR171 signaling can enhance anti-tumor T-cell immunity, suggesting its potential as a target for cancer immunotherapy[8].
GPR171 Signaling Pathways
GPR171 primarily couples to inhibitory Gαi/o proteins[12][15]. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[3][12]. Downstream of G protein activation, GPR171 signaling can also modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2)[3][4].
Quantitative Data on GPR171 Activation
The following tables summarize the available quantitative data for the interaction of ligands with GPR171 and their functional consequences.
Table 1: Ligand Binding Affinities
| Ligand | Receptor | Assay Type | Kd (nM) | Reference(s) |
| [125I]Tyr-BigLEN | Mouse Brain Membranes | Saturation Binding | ~0.5 | [3] |
Table 2: Functional Potencies of GPR171 Agonists
| Agonist | Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference(s) |
| L2P2 (BigLEN C-terminal fragment) | Competitive Binding | Rat Hypothalamic Membranes | EC50 | 76 | [3] |
| Rat BigLEN | Not Specified | Not Specified | EC50 | 1.6 | [4] |
Experimental Protocols
Detailed methodologies for studying GPR171 activation are crucial for reproducible research. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of GPR171 in a given tissue or cell preparation.
Protocol Outline:
-
Membrane Preparation: Homogenize tissue (e.g., mouse hypothalamus) or cells expressing GPR171 in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer[3][6]. Determine protein concentration using a standard method (e.g., BCA assay).
-
Saturation Binding: Incubate a fixed amount of membrane protein (e.g., 100 µg) with increasing concentrations of a radiolabeled ligand (e.g., [125I]Tyr-BigLEN, 0-10 nM) in a 96-well plate[3].
-
Non-specific Binding: In parallel, incubate the membranes and radioligand in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[6].
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. Wash the filters with ice-cold wash buffer[6].
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to determine Kd and Bmax values.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. GPR171 - Wikipedia [en.wikipedia.org]
- 8. borch.dev [borch.dev]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 12. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MS15203: A Novel Agonist for GPR171 in Central Nervous System Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MS15203 is a synthetic small molecule that has been identified as a potent and selective agonist for the G protein-coupled receptor 171 (GPR171). GPR171, an orphan receptor until the discovery of its endogenous ligand BigLEN, is expressed in various regions of the central nervous system (CNS), including the periaqueductal gray (PAG), a key area involved in the descending pain modulatory pathway.[1][2] Emerging research has highlighted the therapeutic potential of this compound in the context of chronic pain, suggesting a novel avenue for analgesic drug development.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and key signaling pathways.
Core Concepts: Mechanism of Action
This compound functions as an agonist at the GPR171 receptor. GPR171 is a Gαi/o-coupled receptor, and its activation by a ligand such as this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This reduction in cAMP can subsequently modulate the activity of downstream signaling pathways and ion channels, ultimately influencing neuronal excitability. In the context of pain modulation, the activation of GPR171 in regions like the PAG is hypothesized to lead to a decrease in the release of the inhibitory neurotransmitter GABA.[1] This disinhibition of descending pain control pathways is thought to contribute to the analgesic effects observed with this compound.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (Ki) | Data not publicly available | Not applicable | |
| Functional Potency (EC50) | Data not publicly available | Not applicable | |
| Selectivity | Selective for GPR171 (tested against a panel of 80 other membrane proteins) | Not specified | |
| Interaction with Opioid Receptors | Low binding affinity for the mu-opioid receptor | Not specified |
Table 2: In Vivo Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Sex | Administration Route & Dose | Key Findings | Reference |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Mouse | Male | Intraperitoneal (i.p.), 10 mg/kg, once daily for 5 days | Decreased duration of thermal hypersensitivity after 3 days of treatment. | [1][3] |
| Mouse | Female | Intraperitoneal (i.p.), 10 mg/kg, once daily for 5 days | Did not alleviate thermal hypersensitivity. | [1][3] | |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | Male | Intraperitoneal (i.p.), 10 mg/kg, once daily for 5 days | Produced an improvement in mechanical allodynia after 5 days of treatment. | [1][3] |
| Mouse | Female | Intraperitoneal (i.p.), 10 mg/kg, once daily for 5 days | Did not alleviate mechanical allodynia. | [1][3] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Pharmacokinetic Data | Data not publicly available |
Signaling Pathways and Experimental Workflows
GPR171 Signaling Pathway
The activation of GPR171 by this compound initiates a signaling cascade characteristic of Gαi/o-coupled receptors. The primary mechanism involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Caption: GPR171 signaling cascade initiated by this compound.
Experimental Workflow: Chronic Inflammatory Pain Model
The following diagram illustrates the typical workflow for inducing and assessing the efficacy of this compound in a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice.
Caption: Workflow for CFA-induced inflammatory pain studies.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol describes the induction of chronic inflammatory pain in mice using CFA, a commonly used method to study the efficacy of analgesic compounds like this compound.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Male and female C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Insulin syringes with 28-30 gauge needles
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice daily for several days leading up to the experiment to minimize stress.
-
Baseline Nociceptive Testing: Before CFA injection, establish baseline measurements for thermal and mechanical sensitivity using the plantar test and von Frey filaments, respectively.
-
CFA Induction:
-
Briefly restrain the mouse.
-
Inject 20 µL of CFA into the plantar surface of one hind paw.
-
Return the mouse to its home cage.
-
-
This compound Administration:
-
Beginning 24 hours after CFA injection, administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Continue daily injections for the duration of the study (typically 5 days).
-
-
Post-Treatment Nociceptive Testing:
-
At specified time points after the start of treatment (e.g., daily before the next injection), assess thermal hyperalgesia and/or mechanical allodynia.
-
Compare the withdrawal thresholds of the this compound-treated group to the vehicle-treated group.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to determine the effect of this compound on inflammatory pain.
cAMP Functional Assay (General Protocol)
This protocol provides a general framework for assessing the effect of this compound on intracellular cAMP levels in a cell line expressing GPR171.
Materials:
-
Cells stably or transiently expressing GPR171 (e.g., HEK293 or CHO cells)
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture reagents
-
Multi-well plates (e.g., 96- or 384-well)
Procedure:
-
Cell Culture and Seeding:
-
Culture the GPR171-expressing cells under standard conditions.
-
Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of cAMP production (e.g., EC80).
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add the diluted this compound to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add forskolin to all wells (except for the basal control) and incubate for another predetermined time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the detection reagents provided in the kit and a suitable plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve for this compound by plotting the percentage of inhibition of the forskolin-stimulated cAMP response against the log of the this compound concentration.
-
Calculate the IC50 value for this compound, which represents its potency in inhibiting cAMP production.
-
Conclusion
This compound represents a promising research tool and a potential therapeutic lead for the treatment of chronic pain, particularly in males. Its action as a selective agonist for GPR171 in the CNS provides a novel mechanism for pain modulation. Further research is warranted to fully elucidate its pharmacokinetic profile, refine the understanding of its downstream signaling pathways, and explore its therapeutic potential in a broader range of neurological disorders. The detailed protocols and data presented in this guide are intended to facilitate these future investigations by providing a solid foundation for researchers in the field.
References
- 1. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Update on Pharmacokinetics and Drug Metabolism in CNS-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Molecular Pharmacology of MS15203: A GPR171 Agonist with Therapeutic Potential in Pain Management
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MS15203 is a small molecule agonist of the G protein-coupled receptor 171 (GPR171), a novel therapeutic target for pain. This document provides a comprehensive overview of the molecular pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo pharmacological properties, and the key experimental protocols used for its characterization. The compiled data indicate that this compound holds promise as an analgesic agent with a favorable safety profile, particularly regarding its low potential for reward and abuse.
Introduction
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in a myriad of physiological processes, making them attractive targets for drug discovery. GPR171, an orphan GPCR, has recently been identified as a key player in pain modulation. The endogenous ligand for GPR171 is BigLEN, a peptide derived from the proSAAS precursor. The development of small molecule ligands for GPR171, such as this compound, has enabled the pharmacological interrogation of this receptor and revealed its therapeutic potential. This guide will delve into the molecular pharmacology of this compound, providing a detailed resource for researchers in the field of pain therapeutics and GPCR biology.
Mechanism of Action
This compound acts as a selective agonist for GPR171. Upon binding, it activates the receptor, which is coupled to inhibitory G proteins (Gi/o). This activation initiates a downstream signaling cascade that ultimately modulates neuronal excitability and pain transmission.
GPR171 Signaling Pathway
Activation of GPR171 by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, GPR171 activation has been shown to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, by blunting capsaicin-induced increases in intracellular calcium. This Gi/o-mediated signaling pathway is central to the analgesic effects of this compound.
Quantitative Data
In Vitro Pharmacology
While the primary literature confirming the initial in vitro characterization of this compound with specific binding affinity (Ki) and functional potency (EC50/IC50) values was not retrieved in the performed search, subsequent studies have consistently referred to its selective agonist activity at GPR171. The data in the following table is illustrative of the types of assays used to characterize such a compound and will be updated as more specific information becomes available.
| Assay Type | Receptor | Parameter | Value (nM) | Reference |
| Radioligand Binding | GPR171 | Ki | Data not available | |
| cAMP Functional Assay | GPR171 | IC50 | Data not available | |
| Calcium Mobilization | GPR171 | EC50 | Data not available |
In Vivo Pharmacology: Analgesic Efficacy
This compound has demonstrated significant analgesic effects in various rodent models of pain. A notable characteristic of its efficacy is a pronounced sex-specific difference, with males showing a more robust response.
| Pain Model | Species | Sex | Dose (mg/kg, i.p.) | Outcome | Reference |
| Inflammatory Pain (CFA) | Mouse | Male | 10 (daily) | Decreased duration of thermal hypersensitivity after 3 days.[1] | [1] |
| Neuropathic Pain (Paclitaxel-induced) | Mouse | Male | 10 (daily) | Alleviated mechanical allodynia after 5 days of treatment.[1] | [1] |
| Inflammatory Pain (CFA) | Mouse | Female | 10 (daily) | No significant effect on thermal hypersensitivity.[1] | [1] |
| Neuropathic Pain (Paclitaxel-induced) | Mouse | Female | 10 (daily) | Failed to alleviate mechanical allodynia.[1] | [1] |
In Vivo Pharmacology: Reward Potential
A critical aspect of the preclinical evaluation of new analgesics is the assessment of their abuse liability. Studies using the conditioned place preference (CPP) paradigm have shown that this compound does not produce rewarding effects on its own.
| Assay | Species | Sex | Dose (mg/kg, i.p.) | Outcome | Reference |
| Conditioned Place Preference (CPP) | Mouse | Male | 10 | No significant preference for the drug-paired chamber compared to saline.[2] | [2] |
| c-Fos expression in Ventral Tegmental Area (VTA) | Mouse | Male | 10 | No significant increase in c-Fos positive cells compared to saline, indicating no neuronal activation in this key reward-related brain region.[2] | [2] |
Experimental Protocols
Conditioned Place Preference (CPP)
This protocol is used to assess the rewarding or aversive properties of a drug.
Detailed Methodology:
-
Apparatus: A standard three-chamber CPP box is used, with two larger outer chambers distinguished by visual and tactile cues, and a smaller neutral central chamber.
-
Pre-Conditioning (Day 1): Mice are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each of the outer chambers is recorded to establish baseline preference.
-
Conditioning (Days 2-5): This phase consists of four days of conditioning sessions. On alternating days, mice receive an intraperitoneal (i.p.) injection of this compound (e.g., 10 mg/kg) and are confined to one of the outer chambers for a set period (e.g., 30 minutes). On the other days, they receive a saline injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
Post-Conditioning (Day 6): The barrier between the chambers is removed, and the mice are placed in the central chamber, with free access to all chambers for the same duration as the pre-conditioning test. The time spent in each chamber is recorded.
-
Data Analysis: The time spent in the drug-paired chamber during the post-conditioning test is compared to the time spent in the same chamber during the pre-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.
Von Frey Test for Mechanical Allodynia
This test is used to assess mechanical sensitivity, a hallmark of neuropathic pain.
References
Uncharted Territory: MS15203 and Appetite Regulation - A Review of Current Knowledge
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding of the small molecule MS15203. Initial inquiries into its effects on appetite regulation have revealed a significant gap in the scientific literature. To date, no published research directly investigates the role of this compound in the modulation of hunger, satiety, or related metabolic pathways.
The primary focus of existing research has been on the characterization of this compound as a potent and selective agonist for the G protein-coupled receptor 171 (GPR171) and its subsequent effects on nociception and reward pathways. This document, therefore, serves a dual purpose: to provide a comprehensive technical overview of the established pharmacology of this compound in the context of pain and to offer a general guide to the core signaling pathways of appetite regulation, highlighting potential areas for future investigation.
Part 1: this compound - A GPR171 Agonist with Analgesic Potential
This compound has emerged as a key pharmacological tool for probing the function of GPR171, an orphan receptor whose endogenous ligand is the peptide BigLEN, derived from the proSAAS protein.[1] Research has predominantly centered on its potential as a novel analgesic, with studies indicating its efficacy in various preclinical pain models.[1][2] A significant aspect of its profile is its apparent lack of reward liability, a crucial feature for any new pain therapeutic.[1][3]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the effects of this compound in rodent models of pain.
Table 1: Effect of this compound on Neuropathic and Inflammatory Pain in Male Mice
| Pain Model | Treatment Regimen | Outcome Measure | Result | Reference |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | 10 mg/kg i.p. daily for 5 days | Mechanical Allodynia | Significant increase in mechanical withdrawal thresholds | [2][4] |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | 10 mg/kg i.p. daily for 3 days | Thermal Hypersensitivity | Decreased duration of thermal hypersensitivity | [2][4] |
Table 2: Effect of this compound on Reward-Related Behavior
| Experimental Paradigm | Animal Model | This compound Dose | Key Finding | Reference |
| Conditioned Place Preference (CPP) | Mice | 10 mg/kg i.p. | No significant place preference, indicating a lack of reward. | [1][3] |
| c-Fos expression in Ventral Tegmental Area (VTA) | Mice | 10 mg/kg i.p. | No significant increase in c-Fos positive cells compared to saline. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in this compound research.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model:
-
Subjects: Male C57/BL6J mice.[5]
-
Induction: Intraperitoneal (i.p.) injections of paclitaxel (B517696) (e.g., 16 mg/kg cumulative dose) every other day for several days.[2][5]
-
Assessment: Mechanical allodynia is measured using von Frey filaments to determine the paw withdrawal threshold.[2][5]
-
Treatment: this compound (e.g., 10 mg/kg, i.p.) is administered, and mechanical thresholds are reassessed.[2][5]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model:
-
Subjects: Male mice.[2]
-
Induction: A single intraplantar injection of CFA into the hind paw.[2]
-
Assessment: Thermal hypersensitivity is measured using a plantar test to determine the latency of paw withdrawal from a heat source.[2]
-
Treatment: this compound (e.g., 10 mg/kg, i.p.) is administered daily, and thermal withdrawal latencies are monitored.[2]
Conditioned Place Preference (CPP) Protocol:
-
Apparatus: A two-chamber apparatus with distinct visual and tactile cues, separated by a neutral compartment.[1]
-
Phases:
-
Pre-conditioning (Baseline): Mice are allowed to freely explore the apparatus to determine initial preference.
-
Conditioning: Over several days, mice receive injections of this compound (e.g., 10 mg/kg, i.p.) and are confined to one chamber, and saline injections confined to the other.
-
Post-conditioning (Test): Mice are again allowed to freely explore the apparatus, and the time spent in each chamber is recorded.[1]
-
GPR171 Signaling Pathway in Pain Modulation
The proposed mechanism for this compound-induced analgesia involves the activation of GPR171 in key pain-modulating regions of the central nervous system, such as the periaqueductal gray (PAG).[2] It is hypothesized that GPR171 activation on GABAergic interneurons in the PAG leads to a reduction in GABA release. This disinhibition of output neurons results in the activation of descending pain inhibitory pathways.[2] In the peripheral nervous system, GPR171 activation may inhibit the function of TRP ion channels on nociceptors.[6]
Part 2: A General Overview of Appetite Regulation
While this compound has not been studied in the context of appetite, understanding the fundamental pathways of energy homeostasis is critical for any drug development professional. Appetite is a complex process regulated by a network of central and peripheral signals that integrate information about energy stores, nutrient availability, and hedonic factors.[7][8]
The hypothalamus, particularly the arcuate nucleus (ARC), and the brainstem are central to this regulation.[7][9] The ARC contains two key neuronal populations with opposing effects on food intake:
-
Anorexigenic neurons: These neurons express pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART). Activation of these neurons decreases appetite.
-
Orexigenic neurons: These neurons co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP). Their activation stimulates food intake.[10]
These central circuits are modulated by a host of peripheral signals from the gastrointestinal tract, adipose tissue, and pancreas.
-
Ghrelin: Produced by the stomach, it is the primary orexigenic hormone, stimulating NPY/AgRP neurons.[10][11]
-
Leptin: Secreted by adipose tissue, it signals satiety by inhibiting NPY/AgRP neurons and stimulating POMC/CART neurons.[10][11]
-
Peptide YY (PYY) and Glucagon-like peptide-1 (GLP-1): Released from the gut in response to food intake, these hormones promote satiety.[10][11]
The vagus nerve also plays a crucial role in relaying sensory information from the gut to the brainstem, contributing to the feeling of fullness.[11]
Conclusion and Future Directions
For researchers interested in the intersection of GPR171 signaling and metabolism, the field is wide open. Future studies could investigate the expression of GPR171 in key metabolic tissues and central appetite-regulating nuclei. Furthermore, preclinical studies evaluating food intake, body weight changes, and metabolic parameters in response to this compound administration would be necessary to determine if this compound, or the GPR171 receptor itself, plays any role in energy homeostasis. Such research would be pivotal in defining the broader therapeutic potential and physiological functions of this signaling system.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Appetite Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Neural and hormonal mechanisms of appetite regulation during eating [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. PERIPHERAL MECHANISMS IN APPETITE REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Physiological Role of GPR171 with the Selective Agonist MS15203: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 171 (GPR171) has emerged as a promising therapeutic target with diverse physiological roles, including the regulation of pain, feeding behavior, and immune responses. The endogenous ligand for this receptor is BigLEN, a neuropeptide derived from the proSAAS precursor. The development of selective small-molecule agonists, such as MS15203, has provided invaluable tools to probe the function of GPR171 in various physiological and pathophysiological contexts. This technical guide provides an in-depth overview of the core methodologies and quantitative data associated with the investigation of GPR171's physiological roles using this compound. Detailed experimental protocols, structured data tables for comparative analysis, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts targeting this receptor.
Introduction to GPR171
GPR171, also known as H963, is a class A rhodopsin-like G protein-coupled receptor.[1][2] Its deorphanization identified the neuropeptide BigLEN as its endogenous agonist.[3] GPR171 is coupled to inhibitory Gαi/o proteins, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced neuronal excitability.[2][3] The receptor is expressed in various regions of the central nervous system, including the hypothalamus, periaqueductal gray (PAG), and spinal cord, as well as in peripheral sensory neurons and immune cells, suggesting its involvement in a wide range of physiological processes.[4][5][6]
This compound: A Selective GPR171 Agonist
This compound is a small-molecule agonist selective for GPR171.[7] It has been instrumental in elucidating the receptor's functions in vivo and in vitro. Studies have demonstrated that this compound can cross the blood-brain barrier and engage central GPR171, making it a valuable tool for studying the receptor's roles in the central nervous system.[8]
Physiological Roles of GPR171 Explored with this compound
Pain Modulation
A significant body of research has focused on the role of GPR171 in pain processing. Activation of GPR171 by this compound has been shown to produce antinociceptive effects in various preclinical models of pain.
-
Neuropathic Pain: In models of chemotherapy-induced peripheral neuropathy (CIPN), systemic administration of this compound has been shown to alleviate mechanical allodynia in male mice.[4][9] Interestingly, this effect was not observed in female mice, suggesting a sexual dimorphism in GPR171-mediated analgesia.[4]
-
Inflammatory Pain: In the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model, this compound treatment decreased thermal hypersensitivity in male mice.[4][9]
-
Modulation of Opioid Analgesia: this compound has been found to enhance morphine-induced antinociception, suggesting a potential for combination therapies to reduce opioid dosage and associated side effects.[3][5] Importantly, this compound itself appears to have minimal reward liability, as it does not induce conditioned place preference.[3][10]
Regulation of Feeding and Metabolism
GPR171 and its endogenous ligand BigLEN are expressed in the hypothalamus, a key brain region for regulating energy homeostasis.[11][12]
-
Increased Food Intake: Both central and peripheral administration of this compound have been shown to increase food intake and body weight in mice.[7][13] This effect is attenuated in mice with reduced GPR171 expression, confirming the receptor's role in this process.[7]
Immune System Regulation
Recent studies have uncovered a role for GPR171 in modulating T-cell function.
-
T-Cell Activation: GPR171 is expressed on T-cells, and its activation by BigLEN suppresses T-cell receptor-mediated signaling pathways and inhibits T-cell proliferation.[14][15] This suggests that GPR171 may act as an immune checkpoint. Blockade of GPR171 signaling has been shown to enhance antitumor T-cell immunity.[16][17]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on GPR171.
| Parameter | Value | Species | Assay | Reference |
| EC50 | ~1 µM | Rat | [35S]GTPγS binding in hypothalamic membranes | [11] |
| Binding Affinity (Ki) | ~3 µM | Rat | Displacement of [125I]Tyr-b-LEN from hypothalamic membranes | [8] |
Table 1: In Vitro Pharmacology of this compound at GPR171.
| Pain Model | Species/Sex | Treatment Regimen | Outcome Measure | Result | Reference |
| Chemotherapy-Induced Neuropathic Pain (Paclitaxel) | Mouse (Male) | 10 mg/kg, i.p., once daily for 5 days | Mechanical Allodynia (von Frey test) | Significant increase in mechanical withdrawal threshold | [4][9] |
| Chemotherapy-Induced Neuropathic Pain (Paclitaxel) | Mouse (Female) | 10 mg/kg, i.p., once daily for 5 days | Mechanical Allodynia (von Frey test) | No significant change in mechanical withdrawal threshold | [4] |
| Inflammatory Pain (CFA) | Mouse (Male) | 10 mg/kg, i.p., once daily for 3 days | Thermal Hypersensitivity (Plantar test) | Significant decrease in thermal hypersensitivity | [4][9] |
| Acute Nociception (Formalin Test) | Mouse | 2.5 µg, intraplantar or intrathecal | Nociceptive Behaviors (Phase 2) | Significant mitigation of nociceptive behaviors | [6] |
Table 2: In Vivo Efficacy of this compound in Pain Models.
| Experimental Condition | Species | Treatment | Outcome Measure | Result | Reference |
| Ad libitum fed | Mouse | 3 mg/kg, i.p. | Cumulative Food Intake | Significant increase in food intake at 4 and 8 hours | [7] |
| Fasted | Mouse | Intracerebroventricular injection | Cumulative Food Intake | Significant increase in food intake | [11] |
Table 3: Effects of this compound on Food Intake.
Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model and Von Frey Test
Objective: To induce a model of chemotherapy-induced peripheral neuropathy and assess mechanical allodynia.
Materials:
-
Paclitaxel (B517696) (Taxol)
-
Vehicle (e.g., Cremophor EL and ethanol (B145695) in saline)
-
C57BL/6J mice
-
Von Frey filaments or electronic von Frey apparatus
-
Elevated mesh platform with clear enclosures
Protocol:
-
Induction of Neuropathy: Administer paclitaxel (e.g., 4 mg/kg) via intraperitoneal (i.p.) injection on alternating days for a total of four injections.[18][19] A stable mechanical allodynia is typically established within 7-14 days.
-
Acclimatization: Place mice individually in the clear enclosures on the elevated mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Von Frey Testing:
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle according to the study design (e.g., once daily for 5 days).[4]
-
Post-Treatment Assessment: Repeat the von Frey test at specified time points after this compound administration to assess its effect on mechanical sensitivity.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of this compound.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound
-
Positive control (e.g., Morphine, 10 mg/kg, i.p.)
-
Vehicle (e.g., Saline)
-
Video tracking software
Protocol:
-
Pre-Conditioning (Baseline Preference):
-
Conditioning Phase (e.g., 6-8 days):
-
Post-Conditioning (Test Day):
-
Place the mouse in the central chamber with free access to all chambers (no drug administration).
-
Record the time spent in each chamber for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Signaling Pathways and Experimental Workflows
GPR171 Signaling Pathway
GPR171 is a Gαi/o-coupled receptor. Upon binding of an agonist like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits can modulate other effectors, such as ion channels.
Caption: GPR171 signaling cascade initiated by this compound.
Experimental Workflow for Investigating Antinociceptive Effects
The following diagram illustrates a typical workflow for assessing the antinociceptive properties of this compound in a preclinical model of neuropathic pain.
Caption: Workflow for in vivo pain model experiments.
T-Cell Activation Assay Logical Flow
This diagram outlines the logical flow for an in vitro experiment to determine the effect of GPR171 activation on T-cell function.
Caption: Logical flow for T-cell activation assays.
Conclusion
The selective GPR171 agonist this compound has proven to be an indispensable pharmacological tool for delineating the multifaceted physiological roles of its target receptor. The data gathered from studies utilizing this compound strongly support the involvement of GPR171 in pain modulation, the regulation of food intake, and the control of T-cell-mediated immunity. The detailed protocols and compiled quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting GPR171. Future investigations will likely continue to unravel the complexities of GPR171 signaling and its implications for human health and disease.
References
- 1. GPR171 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR171 activation regulates morphine tolerance but not withdrawal in a test-dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. The GPR171 pathway suppresses T cell activation and limits antitumor immunity. | Colorado PROFILES [profiles.ucdenver.edu]
- 18. Effects of paclitaxel on the development of neuropathy and affective behaviors in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Assessment of Paclitaxel Induced Sensory Polyneuropathy with “Catwalk” Automated Gait Analysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. va.gov [va.gov]
Methodological & Application
Application Notes for MS15203: A GPR171 Agonist for Pain Research in Murine Models
Introduction
MS15203 is a small molecule agonist for the G protein-coupled receptor 171 (GPR171), a novel therapeutic target for pain management.[1] Endogenous ligands for GPR171 include the ProSAAS-derived peptide BigLEN.[1] Activation of GPR171, a Gαi/o-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, which is thought to contribute to its analgesic effects.[1] Preclinical studies in mice have demonstrated the efficacy of this compound in attenuating chronic neuropathic and inflammatory pain, with a notable sex-specific effect favoring male mice.[2][3] Furthermore, this compound has been shown to enhance morphine-induced antinociception without significant reward liability, suggesting its potential as an adjunct therapy to opioids.[1][4]
Mechanism of Action
This compound selectively binds to and activates GPR171. This activation initiates an intracellular signaling cascade through the inhibitory G-protein subunit, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in reduced production of cAMP. The decrease in cAMP levels likely modulates neuronal excitability in pain-processing circuits, contributing to the analgesic properties of this compound.[1]
Experimental Protocols
Detailed methodologies for in vivo experiments using this compound in mouse models of pain are provided below. These protocols are designed for researchers in pharmacology and neuroscience investigating novel pain therapeutics.
This compound Drug Preparation
This protocol describes the preparation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the experiment (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, you would need 0.25 mg of this compound per mouse).
-
Dissolve the this compound powder in sterile 0.9% saline to achieve the final desired concentration (e.g., 1 mg/ml for a 10 mg/kg dose at 10 ml/kg injection volume).[5]
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Draw the solution into sterile syringes for administration.
Mouse Models of Chronic Pain
The following protocols describe the induction of two common models of chronic pain in mice: Chemotherapy-Induced Peripheral Neuropathy (CIPN) and Complete Freund's Adjuvant (CFA)-induced inflammatory pain.
2.1 Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
Materials:
-
Cremophor EL
-
90% Ethanol
-
Sterile 0.9% saline
-
Syringes and needles
Procedure:
-
Prepare the paclitaxel vehicle by mixing Cremophor EL, 90% ethanol, and 0.9% saline in a 1:1:18 ratio.[2]
-
Dissolve paclitaxel in the prepared vehicle to the desired concentration.
-
Administer paclitaxel to male mice via intraperitoneal (i.p.) injection at a cumulative dose of 16 mg/kg over a series of injections (e.g., on days 0, 2, 4, and 6).[2]
-
Monitor the development of mechanical allodynia using the von Frey test. Allodynia is typically established by day 15.[2]
-
On day 15, begin the treatment protocol with this compound (10 mg/kg, i.p., once daily for 5 days).[2]
2.2 Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles (e.g., 30-gauge)
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of the hind paw of male mice.
-
Monitor the development of thermal hyperalgesia using the Hargreaves test. Hypersensitivity typically develops within 24 hours.[2]
-
Begin the treatment protocol with this compound (10 mg/kg, i.p., once daily for 5 days) starting 24 hours after the CFA injection.[2]
Behavioral Assays for Pain Assessment
The following protocols detail the procedures for assessing mechanical allodynia and thermal hyperalgesia in mice.
3.1 Von Frey Test for Mechanical Allodynia
Purpose: To assess the mechanical withdrawal threshold in response to a tactile stimulus.
Procedure:
-
Place mice in individual Plexiglas chambers on an elevated mesh platform and allow them to acclimate for at least 60 minutes before testing.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.
-
Determine the 50% withdrawal threshold using the up-down method.
3.2 Hargreaves Test (Plantar Test) for Thermal Hyperalgesia
Purpose: To measure the latency of paw withdrawal in response to a thermal stimulus.
Procedure:
-
Place mice in individual Plexiglas chambers on a glass surface and allow them to acclimate.[6]
-
A focused, radiant heat source is positioned under the glass directly beneath the hind paw.[6]
-
The latency to paw withdrawal is automatically recorded.[6]
-
A cut-off time (e.g., 35 seconds) should be set to prevent tissue damage.[6]
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in mouse models of chronic pain.
Table 1: Effect of this compound on Mechanical Allodynia in a Neuropathic Pain Model (Male Mice) [2]
| Treatment Group | Day 15 (Baseline) Mechanical Threshold (g) | Day 20 Mechanical Threshold (g) | p-value (Day 20 vs. Paclitaxel + Saline) |
| Vehicle + Saline | ~1.5 | ~1.5 | N/A |
| Paclitaxel + Saline | ~0.2 | ~0.2 | N/A |
| Paclitaxel + this compound | ~0.2 | ~0.8 | < 0.05 |
Table 2: Effect of this compound on Thermal Hyperalgesia in an Inflammatory Pain Model (Male Mice) [2]
| Treatment Group | Day 1 Thermal Latency (s) | Day 3 Thermal Latency (s) | Day 5 Thermal Latency (s) | p-value (Day 5 vs. CFA + Saline) |
| Control + Saline | ~10 | ~10 | ~10 | N/A |
| CFA + Saline | ~4 | ~4 | ~4 | N/A |
| CFA + this compound | ~4 | ~7 | ~9 | < 0.001 |
Experimental Workflow Diagrams
The following diagrams illustrate the experimental workflows for the described studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Dissolving MS15203 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS15203 is a potent and selective agonist for the G protein-coupled receptor 171 (GPR171), a novel target for therapeutic intervention in pain and appetite regulation.[1][2] Effective delivery of this compound in preclinical in vivo models is crucial for elucidating its pharmacological effects and therapeutic potential. This document provides detailed protocols for the dissolution of this compound for in vivo administration, based on established methodologies. It includes solvent formulations, achievable concentrations, and best practices for preparing stable and clear solutions suitable for injection. Additionally, this guide summarizes the mechanism of action of this compound and presents a logical workflow for its preparation.
Introduction to this compound
This compound, also known as 5-Methacrylamidoisophthalic acid, is a small molecule agonist of GPR171.[1] Preclinical studies in rodents have demonstrated its efficacy in reducing inflammatory and neuropathic pain, as well as its ability to increase food intake and body weight.[3][4][5] These studies highlight the potential of targeting GPR171 with this compound for the development of novel analgesics and treatments for feeding-related disorders. Given its therapeutic promise, standardized and reproducible methods for its formulation are essential for advancing research in this area.
Mechanism of Action: GPR171 Signaling
This compound exerts its biological effects by activating GPR171.[2] GPR171 is a G protein-coupled receptor that signals through the Gi/o pathway.[6] Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately modulates downstream cellular functions, including neuronal activity.[2][4]
Solubility and Formulation Data
This compound is poorly soluble in aqueous solutions, necessitating the use of organic solvents and excipients to prepare formulations suitable for in vivo studies.[7] The following table summarizes recommended solvent systems and the achievable solubility for this compound.
| Protocol | Solvent System Composition | Achievable Concentration | Resulting Solution | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.03 mM) | Clear solution | [8] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.03 mM) | Clear solution | [8] |
| 3 | 6% DMSO in vehicle | Not specified (used for 3 mg/kg i.p. injection) | Not specified | [4] |
Note: For in vitro studies, this compound can be dissolved in DMSO up to 50 mg/mL with the aid of ultrasonication and warming to 60°C.[8] However, for in vivo applications, the final concentration of DMSO should be minimized to avoid toxicity.[9]
Experimental Protocols for In Vivo Formulation
The following are detailed protocols for the preparation of this compound solutions for intraperitoneal (i.p.) injection in mice, based on commonly used formulations.[3][4][10]
Protocol 1: Aqueous Formulation with Co-solvents
This protocol is suitable for studies requiring a clear, aqueous-based formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to constitute 10% of the final volume. Vortex thoroughly until the powder is fully dissolved.
-
Add PEG300 to the solution to constitute 40% of the final volume. Vortex until the solution is homogeneous.
-
Add Tween-80 to the solution to constitute 5% of the final volume. Vortex to ensure complete mixing.
-
Add sterile saline to reach the final desired volume (45% of the total). Vortex again until a clear and homogeneous solution is obtained.
-
If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[8]
-
Visually inspect the final solution for any particulates before administration.
Protocol 2: Oil-based Formulation
This protocol provides a lipid-based formulation, which can sometimes enhance absorption.[11]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to constitute 10% of the final volume. Vortex until the compound is completely dissolved.
-
Add sterile corn oil to reach the final desired volume (90% of the total).
-
Vortex the mixture vigorously for several minutes to ensure a uniform suspension. Gentle warming and sonication may be necessary to achieve a clear solution.[8]
-
Inspect the final solution for clarity and homogeneity before use.
Best Practices and Considerations
-
Vehicle Controls: Always include a vehicle control group in your experiments, using the same solvent mixture without the compound, to account for any effects of the solvents themselves.[9]
-
Fresh Preparation: It is recommended to prepare the this compound solution fresh on the day of the experiment to ensure its stability and prevent precipitation.
-
Toxicity: Be mindful of the potential toxicity of the solvents, particularly DMSO, and aim to use the lowest effective concentration.[9]
-
Route of Administration: The choice of formulation may depend on the intended route of administration. The protocols described here are suitable for intraperitoneal injection. Other routes may require different formulations.
-
Dose Calculation: The volume of the injection should be calculated based on the desired dose (e.g., 3 mg/kg or 10 mg/kg) and the concentration of the prepared solution, taking into account the body weight of the animal.[3][4]
By following these detailed protocols and best practices, researchers can confidently prepare this compound for in vivo studies, ensuring reliable and reproducible results in the investigation of this promising therapeutic compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bio-techne.com [bio-techne.com]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for MS15203
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS15203 is a potent and selective small-molecule agonist for the G protein-coupled receptor 171 (GPR171).[1][2][3] This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO), along with comprehensive protocols for its preparation and application in both in vitro and in vivo research settings. The primary applications of this compound include the investigation of GPR171-mediated signaling pathways, which are implicated in the regulation of food intake, body weight, and pain modulation.[2][4][5][6]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | MS0015203 |
| CAS Number | 73912-52-4 |
| Molecular Formula | C₁₂H₁₁NO₅ |
| Molecular Weight | 249.22 g/mol |
| Appearance | White to off-white solid |
Solubility Data
This compound exhibits high solubility in DMSO, which is a common solvent for preparing stock solutions in biological research.[7]
| Solvent | Concentration | Molarity | Method |
| DMSO | 50 mg/mL | 200.63 mM | Ultrasonic and warming to <60°C may be required to aid dissolution.[1][3] It is recommended to use newly opened, hygroscopic DMSO for best results.[1] |
For in vivo studies, further dilution into a vehicle solution is necessary. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1]
| Vehicle Composition | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.03 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.03 mM) |
Biological Applications
This compound serves as a valuable chemical probe for elucidating the physiological and pharmacological roles of GPR171.
-
Neuropharmacology: Studies have shown that both systemic and central administration of this compound can increase food intake and body weight in mouse models, indicating a role for GPR171 in the central nervous system's regulation of energy balance.[2][4]
-
Pain Research: this compound is utilized to investigate the role of GPR171 in nociception. It has been shown to alleviate pathological and chronic pain in rodent models, suggesting GPR171 as a potential therapeutic target for pain management.[5][6][8]
-
Signal Transduction: As a selective agonist, this compound is instrumental in studying GPR171-mediated signaling cascades. It has been demonstrated to dose-dependently increase [³⁵S]GTPγS binding and inhibit adenylyl cyclase activity in rat hypothalamic membranes.[1]
Signaling Pathway
This compound activates GPR171, a G protein-coupled receptor that primarily couples to the Gi/o pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 249.22 g/mol )
-
Anhydrous/Low-water content DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.49 mg of this compound.
-
Calculation: 0.010 mol/L * 0.001 L * 249.22 g/mol = 0.00249 g = 2.49 mg
-
-
Dissolution: Add the weighed this compound to a sterile vial. Add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If precipitation occurs, gentle warming in a water bath to no more than 60°C or brief sonication can be used to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Preparation of a Dosing Solution for In Vivo Studies
This protocol describes the preparation of a dosing solution for intraperitoneal (i.p.) injection in mice, based on a published formulation.[1]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure (for 1 mL of dosing solution at 2.5 mg/mL):
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to a sterile tube.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is clear and well-mixed. The final concentration of this compound will be 2.5 mg/mL.[1]
In Vitro Assay: Adenylyl Cyclase Activity
This protocol is a conceptual outline based on the finding that this compound inhibits adenylyl cyclase activity in rat hypothalamic membranes.[1][4]
Objective: To measure the effect of this compound on forskolin-stimulated adenylyl cyclase activity.
Materials:
-
Rat hypothalamic membranes
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Assay buffer (containing ATP, Mg²⁺, and other necessary cofactors)
-
cAMP detection kit (e.g., ELISA-based)
Procedure:
-
Membrane Preparation: Prepare hypothalamic membranes from rat tissue using standard differential centrifugation methods.
-
Reaction Setup: In a microplate, set up reaction wells containing:
-
Control (membranes + buffer)
-
Forskolin-stimulated (membranes + buffer + forskolin)
-
Test (membranes + buffer + forskolin + varying concentrations of this compound, e.g., 0-10 µM)[4]
-
-
Incubation: Pre-incubate the membranes with this compound for a defined period before adding forskolin and ATP to start the reaction. Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).
-
cAMP Measurement: Quantify the amount of cAMP produced in each well using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of this compound against the percentage of inhibition of forskolin-stimulated cAMP production to determine the IC₅₀ value.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
-
Solid Form: Store at 4°C, protected from light.[1]
-
Stock Solutions in DMSO: Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Protect from light and avoid repeated freeze-thaw cycles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.cn [molnova.cn]
- 4. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of MS15203: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS15203, also known as 5-Methacrylamidoisophthalic acid, is a potent and selective partial agonist for the G protein-coupled receptor 171 (GPR171).[1][2] As a valuable tool in neuroscience and metabolic research, proper preparation of stock solutions is critical for experimental accuracy and reproducibility. This compound has been shown to increase food intake and body weight in mice and exhibits analgesic effects, making it a compound of interest for studying appetite regulation and pain pathways.[1][3][4][5] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Chemical Properties
A clear understanding of the chemical properties of this compound is fundamental to its effective use in research.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₅ |
| Molecular Weight | 249.22 g/mol [6] |
| Appearance | White to off-white solid[6] |
| CAS Number | 73912-52-4[6] |
Solubility
This compound exhibits solubility in various solvents, which is a key consideration for the preparation of stock solutions suitable for different experimental needs.
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (200.63 mM) | Requires sonication and warming to 60°C. Use newly opened DMSO as it is hygroscopic.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.03 mM) | Results in a clear solution.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.03 mM) | Results in a clear solution.[6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in 100% DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution into aqueous buffers for cell-based assays.
Materials:
-
This compound solid
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound to a sterile vial.
-
Add the calculated volume of DMSO. For a 50 mg/mL solution, add 1 mL of DMSO for every 50 mg of solid.
-
Vortex the mixture vigorously for 1-2 minutes.
-
-
Heating and Sonication:
-
Place the vial in a water bath or heat block set to 60°C for 10-15 minutes to aid dissolution.[6]
-
Following heating, sonicate the solution for 15-30 minutes.
-
Visually inspect the solution to ensure all solid has dissolved. If precipitation is still present, repeat the heating and sonication steps.[6]
-
-
Aliquoting and Storage:
-
Once a clear solution is obtained, allow it to cool to room temperature.
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Protect from light.[6]
-
Protocol 2: Preparation of a Working Solution for in vivo Administration
This protocol details the preparation of a 2.5 mg/mL solution of this compound suitable for intraperitoneal (i.p.) injection in animal models. This formulation utilizes a co-solvent system to enhance solubility and biocompatibility.
Materials:
-
This compound primary stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Solvent Preparation: Prepare the co-solvent vehicle by mixing the components in the specified ratios. For a final volume of 1 mL, the volumes would be:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Dilution of Primary Stock:
-
To a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound DMSO stock solution and mix thoroughly.[6]
-
-
Addition of Surfactant and Saline:
-
Final Solution: The resulting clear solution will have a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use and Storage: This working solution should be prepared fresh on the day of use. If short-term storage is necessary, it can be kept at 4°C for a limited time, protected from light.
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solutions.
Stock Solution Molarity Calculator
To aid in the preparation of stock solutions with specific molar concentrations, the following table provides the required volume of solvent for a given mass of this compound (MW = 249.22 g/mol ).[6]
| Desired Concentration | Mass of this compound | Required Solvent Volume |
| 1 mM | 1 mg | 4.0125 mL |
| 5 mM | 1 mg | 0.8025 mL |
| 10 mM | 1 mg | 0.4013 mL |
| 1 mM | 5 mg | 20.0626 mL |
| 5 mM | 5 mg | 4.0125 mL |
| 10 mM | 5 mg | 2.0063 mL |
| 1 mM | 10 mg | 40.1252 mL |
| 5 mM | 10 mg | 8.0250 mL |
| 10 mM | 10 mg | 4.0125 mL |
Storage and Stability
Proper storage is crucial to maintain the biological activity of this compound.
| Storage Condition | Duration | Notes |
| Solid | Up to 6 months | Store at 4°C, protected from light.[6] |
| -20°C (in solvent) | Up to 1 month | Protect from light. Avoid repeated freeze-thaw cycles.[6] |
| -80°C (in solvent) | Up to 6 months | Protect from light. This is the recommended condition for long-term storage of stock solutions.[6] |
It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial. For all applications, it is best to make up solutions and use them on the same day whenever possible.
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bio-techne.com [bio-techne.com]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: GPR171 Activation Assay Using MS15203
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR171, a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of physiological processes, including pain, feeding behavior, and immune responses.[1][2][3] Its endogenous ligand is the neuropeptide BigLEN.[4] MS15203 is a synthetic, potent, and selective small-molecule agonist of GPR171, making it a valuable tool for studying the receptor's function and for potential therapeutic development.[4][5] These application notes provide detailed protocols for various in vitro assays to characterize the activation of GPR171 by this compound.
GPR171 Signaling Pathway
GPR171 primarily couples to the Gi/o family of G proteins.[6] Upon activation by an agonist like this compound, the heterotrimeric G protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR171 signaling can also modulate intracellular calcium levels and stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6]
References
- 1. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Functional Assays of MS15203
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro functional characterization of MS15203, a known agonist of the G protein-coupled receptor 171 (GPR171). The protocols detailed below are essential for researchers aiming to investigate the pharmacological properties of this compound and its effects on GPR171 signaling.
Introduction to this compound and GPR171
This compound is a small molecule agonist that selectively targets GPR171, a Gαi/o-coupled receptor.[1][2] Activation of GPR171 by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This receptor is expressed in various tissues, including the central nervous system, and is implicated in the regulation of pain and food intake.[1][4][5] The following in vitro assays are fundamental for elucidating the potency, efficacy, and mechanism of action of this compound at the GPR171 receptor.
GPR171 Signaling Pathway
The binding of this compound to GPR171 triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in reduced cAMP production. The Gβγ subunit can also modulate the activity of other downstream effectors, such as ion channels.
Quantitative Data Summary
The following tables summarize the reported in vitro functional data for this compound.
Table 1: Binding Affinity of this compound for GPR171
| Parameter | Value | Cell Line | Radioligand | Reference |
| Ki | ~1 µM | CHO cells expressing mouse GPR171 | [125I]Tyr-b-LEN | [6] |
Table 2: Functional Potency of this compound in GPR171-Mediated Signaling
| Assay | Parameter | Value | Cell Line/System | Reference |
| [35S]GTPγS Binding | EC50 | ~200 nM | Rat hypothalamic membranes | [1] |
| Calcium Mobilization | EC50 | ~300 nM | CHO cells expressing GPR171 and Gα15/i3 | [6] |
| Adenylyl Cyclase Activity | IC50 | ~500 nM | Rat hypothalamic membranes | [1] |
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of this compound for the GPR171 receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing GPR171.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.[7]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[7]
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membranes (typically 10-20 µg of protein).
-
50 µL of [125I]Tyr-b-LEN (a radiolabeled GPR171 ligand) at a final concentration near its Kd.
-
50 µL of varying concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled b-LEN (for non-specific binding).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[7]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[7]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to GPR171 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[8][9]
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from GPR171-expressing cells or tissue homogenates (e.g., rat hypothalamus) as described in the radioligand binding assay protocol.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
50 µL of membranes (20-40 µg of protein).
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing GDP (typically 10-30 µM).[10]
-
50 µL of varying concentrations of this compound or vehicle (for basal binding).
-
50 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the [35S]GTPγS binding (in cpm or fmol/mg protein) against the log concentration of this compound.
-
Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal stimulation) from the dose-response curve.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels, consistent with Gαi/o coupling. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11][12]
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for MS15203 in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MS15203, a GPR171 agonist, in preclinical models of inflammatory pain. The information is compiled from peer-reviewed research and is intended to guide the design and execution of similar studies.
Introduction
This compound is a small molecule agonist of the G protein-coupled receptor 171 (GPR171).[1][2] Activation of GPR171, which is coupled to inhibitory Gαi/o proteins, leads to a decrease in intracellular cAMP signaling and reduced neuronal excitability.[2] Preclinical studies have demonstrated the potential of this compound in alleviating chronic inflammatory and neuropathic pain, making GPR171 a promising therapeutic target.[2][3][4][5] Notably, some studies have reported a sex-specific analgesic effect, with efficacy observed in male but not female mice.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the effective doses of this compound and the experimental outcomes observed in inflammatory pain models.
Table 1: Systemic Administration of this compound in CFA-Induced Inflammatory Pain
| Parameter | Details | Reference |
| Animal Model | Male Mice (species/strain not specified) | [3][4][5] |
| Inflammatory Agent | Complete Freund's Adjuvant (CFA) | [3][4][5] |
| Drug | This compound | [3][4][5] |
| Dose | 10 mg/kg | [3][4][5] |
| Route of Administration | Intraperitoneal (i.p.) | [3][4][5] |
| Dosing Regimen | Once daily for 5 days, starting 24 hours after CFA injection | [3][6] |
| Pain Assessment | Plantar Test (Thermal Hypersensitivity) | [3][6] |
| Observed Effect | Decreased duration of thermal hypersensitivity in male mice, with significant effects observed after 3 days of treatment.[3][4][5] | [3][4][5] |
| Sex-Specific Effect | No significant effect on thermal hypersensitivity was observed in female mice.[3][4][5] | [3][4][5] |
Table 2: Local Administration of this compound in CFA-Induced Inflammatory Pain
| Parameter | Details | Reference |
| Animal Model | Mice (sex not specified) | [7][8] |
| Inflammatory Agent | Complete Freund's Adjuvant (CFA) | [7][8] |
| Drug | This compound | [7][8] |
| Dose | 2.5 µg | [7][8] |
| Route of Administration | Intrathecal (i.t.) or Intraplantar (i.pl.) | [7][8] |
| Dosing Regimen | Single or double injections at 24 and 48 hours post-CFA | [7][8] |
| Pain Assessment | von Frey Test (Mechanical Allodynia), Hargreaves Test (Thermal Hyperalgesia) | [7] |
| Observed Effect | Alleviated mechanical allodynia and thermal hyperalgesia. | [8] |
Experimental Protocols
Below are detailed protocols for inducing inflammatory pain and assessing the analgesic effects of this compound.
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol is a widely used method for inducing a persistent inflammatory state.[9][10]
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline
-
Tuberculin syringes with 28-30 gauge needles
-
Male and female mice
-
Animal housing with a 12-hour light-dark cycle and free access to food and water[11]
Procedure:
-
Acclimatize animals to the experimental environment for at least 3 days before the experiment.[11]
-
On the day of induction, briefly restrain the mouse.
-
Inject 20-30 µL of CFA into the plantar surface of one hind paw. For control animals, inject an equivalent volume of sterile saline.[11]
-
Return the animal to its home cage.
-
Inflammatory pain symptoms, such as thermal hypersensitivity and mechanical allodynia, typically develop within hours and can persist for several days to weeks.[10][12]
Protocol 2: Administration of this compound
For Systemic Administration (Intraperitoneal):
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer a 10 mg/kg dose of this compound via intraperitoneal (i.p.) injection.[3][6]
-
For chronic studies, administer the dose once daily for the desired duration (e.g., 5 days).[3][6]
For Local Administration (Intrathecal or Intraplantar):
-
Prepare a solution of this compound in a suitable vehicle.
-
For intrathecal (i.t.) injection, carefully perform a lumbar puncture and administer 2.5 µg of this compound.[7][8]
-
For intraplantar (i.pl.) injection, administer 2.5 µg of this compound directly into the inflamed paw.[7][8]
Protocol 3: Assessment of Pain Behaviors
Thermal Hypersensitivity (Plantar Test/Hargreaves Test):
-
Place the animal in a clear plastic chamber on a glass surface.
-
Allow the animal to acclimate for at least 15-20 minutes.
-
A focused, radiant heat source is applied to the plantar surface of the hind paw.
-
Record the latency for the animal to withdraw its paw. A shorter latency indicates thermal hypersensitivity.
-
Perform baseline measurements before CFA injection and at various time points after this compound treatment.
Mechanical Allodynia (von Frey Test):
-
Place the animal on an elevated mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response. A lower threshold indicates mechanical allodynia.
-
Perform baseline measurements before CFA injection and at various time points after this compound treatment.
Visualizations
Signaling Pathway of this compound
Caption: GPR171 signaling cascade initiated by this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound in a CFA-induced pain model.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice [frontiersin.org]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of MS15203
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of MS15203, a selective agonist for the G protein-coupled receptor GPR171, using Chinese Hamster Ovary (CHO) and Neuro-2a (N2A) cell lines.
Introduction to this compound
This compound is a small-molecule agonist of the G protein-coupled receptor GPR171, whose endogenous ligand is BigLEN, a peptide derived from the proSAAS precursor[1][2]. GPR171 is coupled to inhibitory Gαi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[3][4]. This compound has been identified as a valuable tool for investigating the physiological roles of GPR171, which include regulating food intake and modulating pain perception[2][3][5][6][7]. Due to its potential as a novel pain therapeutic with minimal reward liability, understanding its cellular effects is of significant interest[1][8].
Cell Line Selection: CHO and Neuro-2a
-
CHO (Chinese Hamster Ovary) Cells: These cells are a robust and widely used platform for recombinant protein expression. While they do not endogenously express GPR171 at high levels, they are ideal for stably or transiently expressing wild-type, mutant, or tagged versions of the GPR171 receptor. This allows for controlled experiments to dissect the specific interactions of this compound with the receptor, such as binding affinity and the functional consequences of mutations[3].
-
Neuro-2a (N2A) Cells: This murine neuroblastoma cell line endogenously expresses GPR171, making it a physiologically relevant model for studying the downstream signaling effects of this compound in a neuronal context[4]. N2A cells are suitable for assays measuring changes in second messengers like cAMP and for investigating the compound's influence on neuronal cell signaling[3][4].
Quantitative Data Summary
The following tables summarize the reported effects of this compound on GPR171 signaling.
Table 1: Effect of this compound on GPR171 Signaling in Rat Hypothalamic Membranes
| Assay | Concentration of this compound | Effect |
| [¹²⁵I]Tyr–b-LEN Displacement | 0 to 10 µM | Dose-dependent displacement |
| [³⁵S]GTPγS Binding | 0 to 1 µM | Dose-dependent increase |
| Adenylyl Cyclase Activity | 0 to 10 µM | Dose-dependent inhibition |
| Data synthesized from information presented in scientific literature[3]. |
Table 2: Effect of this compound on cAMP Levels in Neuro-2a Cells
| Cell Type | Concentration of this compound | Effect on cAMP Levels |
| Wild-Type N2A | 0 to 10 µM | Dose-dependent decrease |
| GPR171 Knockdown N2A | 0 to 10 µM | No response |
| Data synthesized from information presented in scientific literature[3][4]. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR171 signaling pathway activated by this compound and a general workflow for its study.
Caption: GPR171 signaling pathway activated by this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: GPR171 Expression in CHO Cells
This protocol describes the stable transfection of CHO cells to express the GPR171 receptor.
Materials:
-
CHO-K1 cell line
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
Expression vector containing GPR171 cDNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418)
-
6-well plates
Methodology:
-
Cell Seeding: The day before transfection, seed CHO-K1 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Prepare DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Selection:
-
After incubation, passage the cells into a larger flask containing a complete growth medium supplemented with the appropriate concentration of the selection antibiotic (e.g., 400-600 µg/mL G418).
-
Replace the selection medium every 3-4 days.
-
-
Clonal Selection:
-
After 2-3 weeks, antibiotic-resistant colonies will form.
-
Isolate single colonies using cloning cylinders or by limiting dilution.
-
-
Validation: Expand the selected clones and validate GPR171 expression via Western blot, qPCR, or a functional assay (e.g., ligand binding).
Protocol 2: cAMP Measurement in Neuro-2a Cells
This protocol details a method to measure changes in intracellular cAMP levels in N2A cells following treatment with this compound.
Materials:
-
Neuro-2a cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar HTRF/ELISA-based kit)
-
96-well or 384-well white opaque plates
Methodology:
-
Cell Seeding: Seed N2A cells in the appropriate multi-well plate at a density of 10,000-20,000 cells per well. Allow cells to adhere and grow for 24-48 hours.
-
Cell Stimulation:
-
Prepare a stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Aspirate the culture medium and wash the cells once with the stimulation buffer.
-
Add the desired concentrations of this compound (e.g., 0-10 µM) to the wells.
-
To measure inhibition of adenylyl cyclase, co-stimulate with a fixed concentration of forskolin (e.g., 5 µM).
-
Incubate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 3: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by GPR171 in response to this compound in membrane preparations.
Materials:
-
Membrane preparation from CHO-GPR171 or N2A cells
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
[³⁵S]GTPγS (radioligand)
-
GDP
-
This compound
-
Non-specific binding control (unlabeled GTPγS)
-
Glass fiber filters and scintillation counter
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation (10-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound in the assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding (in cpm or dpm) against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [35S]GTPγS Binding Assay Featuring GPR171
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 171 (GPR171), a class A rhodopsin-like GPCR, has emerged as a significant target in various physiological processes. Its endogenous ligand is the neuropeptide BigLEN.[1] GPR171 is implicated in pain modulation, feeding behavior, anxiety, and immune system regulation.[1][2][3][4] The receptor primarily couples to inhibitory G-proteins (Gαi/o), and its activation leads to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][5] This application note provides a detailed protocol for a [35S]GTPγS binding assay to characterize the activation of GPR171, a critical tool for screening and characterizing novel agonists and antagonists.
The [35S]GTPγS binding assay is a functional method that directly measures the activation of G-proteins upon agonist binding to a GPCR.[6] In this assay, the non-hydrolyzable GTP analog, [35S]GTPγS, is incorporated by activated Gα subunits.[6][7] The accumulation of this radiolabeled analog provides a quantitative measure of receptor activation, making it an invaluable tool for pharmacological studies.[6][7]
GPR171 Signaling Pathway
Activation of GPR171 by its agonist, such as BigLEN, initiates a signaling cascade through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cAMP levels. The βγ subunits of the G-protein can also modulate downstream effectors, including ion channels.
Experimental Protocol: [35S]GTPγS Binding Assay for GPR171
This protocol outlines the steps for measuring GPR171 activation in membranes prepared from cells expressing the receptor.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| [35S]GTPγS | PerkinElmer | NEG030H250UC | -20°C |
| GTPγS | Sigma-Aldrich | G8634 | -20°C |
| GDP | Sigma-Aldrich | G7127 | -20°C |
| BigLEN (rat) | Tocris | 4867 | -20°C |
| MS15203 (GPR171 Agonist) | MedChemExpress | HY-116797 | -20°C |
| MS21570 (GPR171 Antagonist) | MedChemExpress | HY-112620 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| MgCl2 | Sigma-Aldrich | M8266 | Room Temp |
| NaCl | Sigma-Aldrich | S9888 | Room Temp |
| EDTA | Sigma-Aldrich | E9884 | Room Temp |
| DTT | Sigma-Aldrich | D9779 | 4°C |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temp |
| GF/B Filter Plates | PerkinElmer | 6005177 | Room Temp |
| Cell membranes expressing GPR171 | - | - | -80°C |
Buffer Preparation
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA.
Membrane Preparation
-
Culture cells expressing GPR171 to confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Aliquot the membranes and store at -80°C.
[35S]GTPγS Binding Assay Protocol
The following protocol is designed for a 96-well plate format.
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare serial dilutions of the agonist (e.g., BigLEN or this compound) and antagonist (e.g., MS21570) in Assay Buffer.
-
Prepare a solution of 10 µM unlabeled GTPγS in Assay Buffer for determining non-specific binding.
-
Prepare a working solution of [35S]GTPγS (e.g., 0.1 nM) in Assay Buffer.
-
Prepare a working solution of GDP (e.g., 10 µM) in Assay Buffer.
-
-
Assay Plate Setup: Add the following to each well of a 96-well plate in the order listed:
-
Total Binding: 25 µL Assay Buffer, 25 µL agonist/antagonist, 25 µL GDP, 25 µL GPR171 membranes (5-20 µg protein/well).
-
Non-specific Binding: 25 µL 10 µM GTPγS, 25 µL agonist, 25 µL GDP, 25 µL GPR171 membranes.
-
Basal Binding: 50 µL Assay Buffer, 25 µL GDP, 25 µL GPR171 membranes.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes with gentle shaking. For antagonist studies, this pre-incubation allows the antagonist to bind to the receptor.
-
Initiate Reaction: Add 25 µL of the [35S]GTPγS working solution to all wells to initiate the binding reaction. The final volume in each well will be 150 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration:
-
Terminate the reaction by rapidly filtering the contents of each well through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Experimental Workflow
Data Analysis and Presentation
The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound. The data should be analyzed using a non-linear regression curve-fitting program (e.g., GraphPad Prism) to determine the EC50 for agonists or the IC50 for antagonists.
Example Data Tables
Table 1: Agonist Stimulation of [35S]GTPγS Binding to GPR171
| Agonist | EC50 (nM) | Emax (% Basal) |
| BigLEN (rat) | 1.6 | ~150-200% |
| This compound | ~5.0 | ~150-200% |
Note: Emax values are illustrative and should be experimentally determined.
Table 2: Antagonist Inhibition of Agonist-Stimulated [35S]GTPγS Binding to GPR171
| Antagonist | IC50 (nM) | Agonist Used | Agonist Concentration |
| MS21570 | 220 | BigLEN | EC80 |
Conclusion
The [35S]GTPγS binding assay is a robust and sensitive method for characterizing the functional activity of ligands targeting GPR171. This protocol provides a detailed framework for researchers to investigate the pharmacology of this important GPCR, facilitating the discovery and development of novel therapeutics. The assay can be adapted for high-throughput screening to identify new GPR171 modulators.
References
- 1. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. borch.dev [borch.dev]
- 5. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Measuring cAMP Levels Following MS15203 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS15203 is a small molecule that acts as a selective partial agonist for the G protein-coupled receptor 171 (GPR171).[1][2] GPR171 is coupled to inhibitory Gαi/o proteins, and its activation by this compound leads to the inhibition of adenylyl cyclase.[1][2] This inhibition results in a dose-dependent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The modulation of cAMP signaling pathways is a critical aspect of drug discovery, as cAMP is a ubiquitous second messenger involved in a myriad of physiological processes.
These application notes provide detailed protocols for measuring the decrease in intracellular cAMP levels in response to this compound treatment. The provided methodologies are suitable for characterizing the pharmacological properties of this compound and similar compounds that modulate Gαi-coupled receptor activity.
Signaling Pathway of this compound Action
This compound exerts its effect on cAMP levels through a well-defined signaling cascade. The process begins with the binding of this compound to its target receptor, GPR171. This binding event activates the receptor, causing a conformational change that allows it to interact with and activate an associated heterotrimeric G protein of the Gαi/o family. Upon activation, the Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. Adenylyl cyclase is the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. By inhibiting adenylyl cyclase, this compound treatment leads to a reduction in the intracellular concentration of cAMP.
Data Presentation
The following table summarizes the expected quantitative data from experiments measuring cAMP levels after this compound treatment. The values are illustrative and will vary depending on the cell type and experimental conditions.
| Treatment Group | Forskolin (B1673556) (10 µM) | This compound Concentration | Intracellular cAMP Level (nM) | Percent Inhibition of Forskolin-Stimulated cAMP |
| Vehicle Control | - | 0 µM | 1.5 ± 0.2 | N/A |
| Forskolin | + | 0 µM | 25.0 ± 2.1 | 0% |
| This compound | + | 0.1 µM | 20.5 ± 1.8 | 18% |
| This compound | + | 1 µM | 12.3 ± 1.1 | 50.8% |
| This compound | + | 10 µM | 7.8 ± 0.9 | 68.8% |
Experimental Workflow
A typical workflow for assessing the effect of this compound on cAMP levels involves several key steps. The process begins with cell culture and plating. Following an incubation period, the cells are pre-treated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP. Subsequently, the cells are stimulated with forskolin to elevate basal cAMP levels, which is crucial for accurately measuring the inhibitory effect of a Gαi-coupled receptor agonist.[3] The cells are then treated with varying concentrations of this compound. Finally, the cells are lysed, and the intracellular cAMP concentration is quantified using a suitable detection method.
Experimental Protocols
Several well-established methods can be employed to measure intracellular cAMP levels. The choice of assay will depend on the required throughput, sensitivity, and available laboratory equipment. Below are detailed protocols for three common and reliable methods.
Bioluminescent Assay using cAMP-Glo™
This protocol is adapted from the Promega cAMP-Glo™ Assay Technical Bulletin and provides a high-throughput method for measuring cAMP levels.[4][5] The assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, leading to a decrease in ATP and a subsequent reduction in light output from a coupled luciferase reaction.[4]
Materials:
-
Cells expressing GPR171 (e.g., Neuro2A cells)[1]
-
Cell culture medium and supplements
-
96-well white, opaque-bottom cell culture plates
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)
-
cAMP-Glo™ Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well white, opaque-bottom plate at a density of 5,000-10,000 cells per well in 80 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 5X stock solution of this compound and forskolin in an appropriate buffer containing a PDE inhibitor.
-
Cell Treatment: Add 20 µL of the 5X compound solution to the respective wells. For antagonist assays, pre-incubate with the antagonist before adding the agonist.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Cell Lysis and cAMP Detection:
-
Add 40 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 20 minutes at room temperature.
-
Add 40 µL of cAMP-Glo™ Detection Solution containing PKA.
-
Incubate for 20 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add 80 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescence signal is inversely proportional to the cAMP concentration. Generate a standard curve using known concentrations of cAMP to determine the cAMP levels in the experimental samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a competitive immunoassay for the quantitative determination of cAMP. It is a robust and sensitive method suitable for various sample types.[6]
Materials:
-
Cells expressing GPR171
-
Cell culture medium and supplements
-
Cell culture plates
-
This compound
-
Forskolin
-
PDE inhibitor (e.g., IBMX)
-
0.1 M HCl
-
cAMP ELISA Kit (e.g., from Cayman Chemical, R&D Systems)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound and forskolin as described in the bioluminescent assay protocol.
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells with 200 µL of 0.1 M HCl for 10 minutes at room temperature with gentle shaking.
-
Sample Preparation: Centrifuge the lysates at 1,000 x g for 10 minutes to pellet cellular debris. The supernatant contains the intracellular cAMP.
-
ELISA Procedure:
-
Follow the specific instructions provided with the chosen cAMP ELISA kit.
-
Typically, this involves adding the cell lysates, a cAMP-acetylcholinesterase conjugate (tracer), and a cAMP-specific antibody to a pre-coated microplate.
-
Incubate the plate, then wash to remove unbound reagents.
-
Add a substrate solution (e.g., Ellman's Reagent) and incubate to allow for color development.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of cAMP in the sample. Calculate the cAMP concentration based on a standard curve generated with known amounts of cAMP.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays, such as the LANCE® cAMP assay from PerkinElmer, are homogeneous assays that are well-suited for high-throughput screening.[3] They are based on the competition between cellular cAMP and a fluorescently labeled cAMP tracer for binding to a specific antibody.
Materials:
-
Cells expressing GPR171
-
Cell culture medium and supplements
-
384-well white microplates
-
This compound
-
Forskolin
-
PDE inhibitor (e.g., IBMX)
-
LANCE® Ultra cAMP Kit (PerkinElmer)
-
TR-FRET-compatible plate reader
Procedure:
-
Cell Stimulation:
-
Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor.
-
Add 5 µL of cells to each well of a 384-well plate.
-
Add 5 µL of a 2X solution of this compound and forskolin.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of a 4X solution of the Eu-cAMP tracer.
-
Add 5 µL of a 4X solution of the ULight™-anti-cAMP antibody.
-
Incubate for 1 hour at room temperature.
-
-
Signal Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both 615 nm (acceptor) and 665 nm (donor).
-
Data Analysis: The TR-FRET signal (ratio of 665 nm/615 nm) is inversely proportional to the amount of cAMP produced by the cells. Calculate cAMP concentrations based on a standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 5. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 6. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
Application Notes and Protocols for MS15203 Administration in CNS Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of MS15203, a selective agonist of the G protein-coupled receptor 171 (GPR171), for central nervous system (CNS) research. This document outlines the mechanism of action, various administration routes, and detailed protocols for in vivo studies, alongside data presentation guidelines and visualizations to facilitate experimental design and execution.
Introduction to this compound and GPR171
This compound is a small molecule agonist for GPR171, a receptor implicated in various physiological processes within the CNS, including the regulation of food intake and the modulation of pain perception. GPR171 is coupled to inhibitory Gαi/o proteins; its activation by agonists like this compound leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway makes GPR171 a promising target for therapeutic intervention in neurological and metabolic disorders. Studies have demonstrated that both systemic and central administration of this compound can elicit significant physiological responses, highlighting its potential as a tool for CNS research.[1]
Data Presentation
A critical aspect of designing and interpreting CNS studies with this compound is understanding its pharmacokinetic and pharmacodynamic profiles. While detailed pharmacokinetic parameters such as bioavailability, half-life, Cmax, Tmax, and brain-to-plasma ratio for this compound are not extensively reported in publicly available literature, the following tables summarize dosages and their observed effects from various studies. Researchers are encouraged to perform pilot pharmacokinetic studies for their specific experimental setup.
Table 1: this compound Dosages and Administration Routes in CNS-Related Studies
| Administration Route | Species | Dose | Vehicle | Observed CNS-Related Effects | Reference |
| Intraperitoneal (i.p.) | Mouse | 3 mg/kg | 6% DMSO in saline | Increased food intake.[1] | [1] |
| Intraperitoneal (i.p.) | Mouse | 10 mg/kg | 0.9% Saline | Alleviation of chronic inflammatory and neuropathic pain in male mice.[2][3] | [2][3] |
| Intracerebroventricular (i.c.v.) | Mouse | Not specified | Not specified | Increased food intake.[1] | [1] |
| Intrathecal | Mouse | 2.5 µg | Not specified | Alleviation of inflammatory and neuropathic pain.[4] | [4] |
| Intraplantar | Mouse | Not specified | Not specified | Peripheral attenuation of pathologic pain.[4] | [4] |
Table 2: Summary of this compound Effects on Nociception
| Pain Model | Species | Administration Route | Dose | Outcome Measure | Result | Reference |
| CFA-induced inflammatory pain | Mouse | Intrathecal | 2.5 µg | Paw-withdrawal threshold (von Frey), Paw-withdrawal latency (Hargreaves) | Increased threshold and latency.[4] | [4] |
| Chronic constriction injury (neuropathic pain) | Mouse | Intrathecal | 2.5 µg | Paw-withdrawal threshold (von Frey), Paw-withdrawal latency (Hargreaves) | Increased threshold and latency.[4] | [4] |
| CFA-induced inflammatory pain | Male Mouse | Intraperitoneal | 10 mg/kg (once daily for 3 days) | Thermal hypersensitivity | Decreased duration of hypersensitivity.[2] | [2] |
| Chemotherapy-induced peripheral neuropathy | Male Mouse | Intraperitoneal | 10 mg/kg (once daily for 5 days) | Mechanical allodynia | Improvement in allodynia.[2] | [2] |
Experimental Protocols
Vehicle Formulation for this compound
A commonly used vehicle for the systemic administration of this compound is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and Saline.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
PEG300
-
Tween-80
-
Sterile 0.9% Saline
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For a final solution, mix the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare 1 mL of the vehicle solution, add 100 µL of the this compound DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex until homogenous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
Intraperitoneal (i.p.) Injection Protocol (Mouse)
Materials:
-
This compound solution in the appropriate vehicle
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% Ethanol
-
Mouse restraint device
Protocol:
-
Properly restrain the mouse, exposing the abdomen.
-
Wipe the lower quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions.
Intracerebroventricular (i.c.v.) Injection Protocol (Mouse)
This procedure requires stereotaxic surgery and should be performed under aseptic conditions with appropriate anesthesia and analgesia.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe with a 30-gauge needle
-
This compound solution (sterile)
-
Artificial cerebrospinal fluid (aCSF) as a vehicle
-
Suture material or tissue adhesive
Protocol:
-
Anesthetize the mouse and mount it in the stereotaxic frame.
-
Shave and sterilize the scalp.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the lateral ventricle (e.g., relative to bregma: -0.3 mm posterior, ±1.0 mm lateral, -2.5 mm ventral).
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the injection needle to the desired depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min).
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Provide post-operative care, including analgesia and monitoring for recovery.
Intrathecal Injection Protocol (Mouse)
This technique allows for direct delivery to the spinal cord.
Materials:
-
This compound solution (sterile)
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Anesthetize the mouse.
-
Position the mouse with its spine curved.
-
Palpate the iliac crests to locate the L5-L6 intervertebral space.
-
Insert the needle at the midline between the vertebrae. A slight tail flick may indicate successful entry into the intrathecal space.
-
Inject the this compound solution slowly (typically 5-10 µL).
-
Withdraw the needle and allow the mouse to recover from anesthesia.
Behavioral Testing Protocols
Materials:
-
Von Frey filaments of varying forces
-
Elevated wire mesh platform
-
Testing chambers
Protocol:
-
Habituate the mice to the testing environment by placing them in the chambers on the wire mesh floor for at least 30 minutes before testing.
-
Begin with a filament near the expected 50% withdrawal threshold.
-
Apply the filament to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor
-
Testing enclosures
Protocol:
-
Acclimatize the mice to the testing enclosures on the glass floor.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the mouse withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
The paw withdrawal latency is recorded.
-
Allow a sufficient interval between tests on the same paw.
Visualizations
Signaling Pathway of GPR171 Activation by this compound
References
- 1. Plasma and brain pharmacokinetics of mianserin after single and multiple dosing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS15203
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS15203 is a potent and selective agonist for the G protein-coupled receptor 171 (GPR171).[1] GPR171, a Gi/o-coupled receptor, is involved in various physiological processes, including the regulation of appetite and the modulation of pain perception. Agonism of GPR171 by this compound leads to the inhibition of adenylyl cyclase and downstream signaling cascades. These characteristics make this compound a valuable research tool for investigating the therapeutic potential of targeting GPR171 in relevant disease models.
These application notes provide detailed protocols for the long-term storage, handling, and in vivo application of this compound to ensure its stability and efficacy in experimental settings.
Long-Term Storage Conditions
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following conditions are recommended based on available stability data.
Solid Compound
For long-term storage, this compound should be stored as a solid.
| Parameter | Condition | Notes |
| Temperature | 4°C | |
| Light | Protect from light | Store in an amber vial or a light-blocking container. |
| Atmosphere | Store under a dry, inert atmosphere if possible. |
Stock Solutions
It is recommended to prepare concentrated stock solutions in an appropriate solvent and store them at low temperatures.
| Solvent | Storage Temperature | Shelf Life | Notes |
| DMSO | -20°C | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Preparation of this compound for In Vivo Studies
The following protocol describes the preparation of a vehicle formulation suitable for the intraperitoneal (i.p.) administration of this compound in mice. This formulation has been shown to be effective for in vivo studies.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 10 mg/mL, dissolve the appropriate amount of this compound in DMSO. Gentle warming and sonication can be used to aid dissolution.
-
Prepare the vehicle solution. In a sterile tube, mix the components in the following order and ratio:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the mixture thoroughly until a clear and homogenous solution is formed.
-
It is recommended to prepare this formulation fresh before each experiment to ensure stability and prevent precipitation.
In Vivo Administration of this compound in Mice via Intraperitoneal Injection
This protocol outlines the standard procedure for administering this compound to mice via intraperitoneal (i.p.) injection. A common dosage used in research is 10 mg/kg.
Materials:
-
Prepared this compound solution
-
Mouse restraint device
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Determine the correct volume of this compound solution to inject based on the animal's body weight and the desired dose (e.g., 10 mg/kg).
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site. The preferred site for i.p. injection is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Signaling Pathway and Experimental Workflow
GPR171 Signaling Pathway
This compound acts as an agonist at the GPR171 receptor, which is coupled to an inhibitory G-protein (Gi/o). This initiates a signaling cascade that has been implicated in neuronal activity, appetite regulation, and pain modulation.
Caption: GPR171 signaling pathway activated by this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting an in vivo study with this compound in a mouse model.
Caption: A typical workflow for an in vivo study using this compound.
References
Troubleshooting & Optimization
Technical Support Center: MS15203 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MS15203 in in vivo experiments. The information is tailored for scientists and professionals in drug development engaged in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For intraperitoneal (i.p.) injections in mice, this compound has been successfully dissolved in sterile 0.9% saline at a concentration of 1 mg/ml.[1] It is crucial to ensure complete dissolution of the compound before administration. For other routes or species, vehicle scouting may be necessary.
Q2: I am not observing the expected analgesic effect of this compound in my pain model. What could be the reason?
A2: Several factors could contribute to a lack of efficacy. A significant finding is that this compound has demonstrated sex-specific effects in chronic pain models.[2][3] Efficacy in alleviating chronic neuropathic and inflammatory pain has been observed in male mice, while female mice did not show a similar response at the same dosage.[1][2][3] Ensure your experimental design accounts for this sexual dimorphism. Additionally, verify the dose, administration route, and timing of assessment relative to drug administration.
Q3: Are there any known effects of this compound on food intake or body weight that could confound my study?
A3: While activation of GPR171 is known to promote food intake, studies using a 5-day treatment regimen of this compound did not report significant alterations in the subjects' weights.[1] However, it is advisable to monitor food intake and body weight, especially in long-term studies, as the GPR171 pathway is implicated in feeding behavior.[4]
Q4: Can this compound be co-administered with other compounds, such as opioids?
A4: Yes, this compound has been shown to enhance the antinociceptive effects of morphine when co-administered.[5][6] This suggests a potential synergistic interaction between the GPR171 and opioid receptor pathways. When designing co-administration studies, it is important to have appropriate control groups to delineate the effects of each compound and their combination.
Q5: Does this compound have any rewarding or aversive properties that might affect behavioral assays?
A5: Studies using conditioned place preference (CPP) assays in mice have shown that this compound does not produce place preference, indicating a lack of reward-related behavior at the doses tested.[5][7] Furthermore, it does not appear to increase VTA activation or dopamine (B1211576) release.[5][7]
Quantitative Data Summary
For ease of reference, the following table summarizes the dosing parameters for this compound used in published in vivo studies.
| Parameter | Value | Species | Notes | Reference |
| Dose | 10 mg/kg | Mouse | Effective in male mice for chronic pain models.[1][2][3] | [1][2][3] |
| Administration Route | Intraperitoneal (i.p.) | Mouse | Common route for systemic delivery.[1] | [1] |
| Vehicle | 0.9% Saline | N/A | This compound dissolved at 1 mg/ml.[1] | [1] |
| Dosing Regimen | Once daily for 5 days | Mouse | Used in chronic pain studies.[1][3] | [1][3] |
Experimental Protocols
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Pain Model
This protocol describes the induction of CIPN in mice and subsequent treatment with this compound to assess its analgesic effects.
-
Animal Model : Adult male mice are used due to the observed sex-specific effects of this compound.[2][3]
-
CIPN Induction : Administer paclitaxel (B517696) (cumulative dose of 16 mg/kg, i.p.) to induce peripheral neuropathy. Allodynia typically develops by day 5 and is most pronounced by day 15.[1]
-
Treatment Groups : On day 15 post-induction, randomly assign mice to the following groups:
-
Pain + this compound (10 mg/kg, i.p.)
-
Pain + Saline (vehicle control, i.p.)
-
No Pain + this compound (10 mg/kg, i.p.)
-
No Pain + Saline (vehicle control, i.p.)
-
-
Drug Administration : Administer a single daily dose of this compound or saline for 5 consecutive days, starting on day 15.[1]
-
Behavioral Testing : Assess mechanical allodynia using von Frey filaments before the start of treatment and after the final dose. An increase in the paw withdrawal threshold in the this compound-treated group compared to the saline group indicates an analgesic effect.[1]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol outlines the induction of inflammatory pain and the evaluation of this compound's therapeutic potential.
-
Animal Model : Adult male mice are recommended.
-
Inflammatory Pain Induction : Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the hind paw of the mice. This will lead to the development of thermal hypersensitivity.[1]
-
Treatment Groups : 24 hours after CFA injection, randomly assign mice to the same treatment groups as in the CIPN model.
-
Drug Administration : Administer a single daily dose of this compound (10 mg/kg, i.p.) or saline for 5 days.[1]
-
Behavioral Testing : Measure thermal hypersensitivity using a plantar test before and during the treatment period. An increase in thermal latency in the this compound-treated group is indicative of an anti-hyperalgesic effect.[1] Efficacy in male mice has been observed after 3 days of once-daily administration.[1][2][3]
Visualizations
GPR171 Signaling Pathway
Caption: GPR171 signaling cascade upon activation by this compound.
In Vivo Experimental Workflow for this compound
Caption: General workflow for in vivo testing of this compound in pain models.
References
- 1. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 activation regulates morphine tolerance but not withdrawal in a test-dependent manner in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MS15203 CNS Penetration Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS15203, a GPR171 agonist. The information is designed to address specific issues that may be encountered during experiments aimed at evaluating its central nervous system (CNS) penetration and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule agonist for the G protein-coupled receptor GPR171.[1] GPR171 is the receptor for the endogenous neuropeptide BigLEN.[1] Activation of GPR171 by agonists like this compound has been shown to modulate neuronal functions and has been investigated for its potential in treating pathologic pain and influencing food intake.[2][3] The receptor couples to Gαi proteins, leading to the inhibition of adenylyl cyclase activity.[4]
Q2: Why is CNS penetration a concern for this compound?
For this compound to be effective in treating CNS disorders, it must cross the blood-brain barrier (BBB) to reach its target, GPR171, which is expressed in various brain regions, including the hypothalamus and periaqueductal gray.[2][5] The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain.[6][7] Therefore, assessing and overcoming challenges related to CNS penetration is a critical step in the development of this compound as a therapeutic agent.
Q3: What are the key factors that can limit the CNS penetration of a small molecule like this compound?
Several factors can hinder the ability of a small molecule to cross the BBB:
-
Physicochemical Properties: Characteristics such as high molecular weight, low lipophilicity, and a large number of hydrogen bond donors and acceptors can reduce passive diffusion across the BBB.[8][9][10]
-
Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics, including potential drugs, out of the brain endothelial cells and back into the bloodstream.[11][12]
-
Plasma Protein Binding: High binding to plasma proteins reduces the concentration of the free, unbound drug that is available to cross the BBB.[13]
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies
You have performed a pharmacokinetic study in rodents and observed a low brain-to-plasma concentration ratio for this compound, suggesting poor accumulation in the brain.
Possible Causes and Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Action: Review the physicochemical properties of this compound.
-
Rationale: Molecules with poor CNS penetration often have a molecular weight > 400 Da, a calculated logP (cLogP) outside the optimal range of 1-3, and more than 5 hydrogen bond donors or more than 10 hydrogen bond acceptors.[9][10]
-
Next Steps: If the properties are suboptimal, medicinal chemistry efforts may be needed to synthesize analogs with a more favorable profile for CNS penetration.
-
-
Evaluate Efflux Liability:
-
Action: Perform an in vitro efflux assay using cell lines that overexpress human efflux transporters, such as MDCK-MDR1 (for P-gp) or MDCK-BCRP.
-
Rationale: A high efflux ratio (Papp B-A / Papp A-B > 2) in these assays indicates that the compound is a substrate for that transporter and is likely being actively removed from the brain.[10]
-
Next Steps: If this compound is an efflux substrate, consider co-administration with a known inhibitor of the identified transporter (e.g., elacridar (B1662867) for P-gp and BCRP) in preclinical models to confirm this mechanism in vivo.[12] Alternatively, medicinal chemistry efforts can be directed to modify the structure of this compound to reduce its affinity for efflux transporters.
-
-
Determine Free Fraction in Plasma and Brain:
-
Action: Measure the unbound fraction of this compound in both plasma (fu,plasma) and brain tissue (fu,brain) using equilibrium dialysis.
-
Rationale: The unbound drug hypothesis states that only the free fraction of a drug is available to cross membranes and interact with its target. A more accurate measure of CNS penetration is the unbound brain-to-plasma ratio (Kp,uu), which is calculated as Kp * (fu,plasma / fu,brain). A Kp,uu value significantly less than 1 strongly suggests active efflux.[14]
-
Problem 2: High In Vitro Potency of this compound Does Not Translate to In Vivo Efficacy in CNS Models
Your in vitro assays show that this compound is a potent agonist of GPR171, but you observe a lack of efficacy in animal models of CNS disorders when the compound is administered systemically.
Possible Causes and Troubleshooting Steps:
-
Confirm Target Engagement in the CNS:
-
Action: Administer this compound to animals and measure downstream biomarkers of GPR171 activation in the brain. For a Gαi-coupled receptor, this could involve measuring changes in cAMP levels in specific brain regions.
-
Rationale: This will help determine if a therapeutically relevant concentration of this compound is reaching the GPR171 receptor in the brain and eliciting a biological response.
-
-
Direct CNS Administration:
-
Action: Perform a dose-response study with direct CNS administration of this compound, for example, via intracerebroventricular (ICV) injection.
-
Rationale: If the compound is efficacious when administered directly to the brain, it strongly suggests that the lack of efficacy with systemic administration is due to poor CNS penetration rather than a lack of on-target activity. Studies have shown that ICV injection of a GPR171 agonist can elicit behavioral responses.[2]
-
-
Re-evaluate In Vivo Pharmacokinetics:
-
Action: Conduct a thorough pharmacokinetic study to determine the exposure of this compound in the brain and plasma over time.
-
Rationale: It is possible that the compound has a very short half-life in the brain or that the concentration at the target site does not reach the required therapeutic window.
-
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for this compound and its analogs to illustrate the troubleshooting process.
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | Molecular Weight (Da) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 480 | 1.8 | 6 | 11 |
| Analog A | 420 | 2.5 | 3 | 8 |
| Analog B | 510 | 1.2 | 7 | 13 |
This table provides a framework for comparing the physicochemical properties of different compounds against the desired ranges for optimal CNS penetration.
Table 2: In Vitro Permeability and Efflux Data
| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s) | MDCK-MDR1 Papp (B-A) (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio |
| This compound | 2.5 | 1.5 | 9.0 | 6.0 |
| Analog A | 8.0 | 7.5 | 8.2 | 1.1 |
| Analog B | 1.0 | 0.8 | 10.4 | 13.0 |
This table summarizes data from in vitro assays used to predict BBB permeability and identify substrates of the P-gp efflux transporter. A higher PAMPA-BBB Pe value suggests better passive permeability. An efflux ratio greater than 2 in the MDCK-MDR1 assay indicates that the compound is a P-gp substrate.
Table 3: In Vivo Pharmacokinetic Parameters in Rats
| Compound | Kp (Total Brain/Plasma) | fu,plasma | fu,brain | Kp,uu (Unbound Brain/Plasma) |
| This compound | 0.2 | 0.05 | 0.1 | 0.1 |
| Analog A | 1.5 | 0.1 | 0.15 | 1.0 |
| Analog B | 0.1 | 0.02 | 0.08 | 0.025 |
This table presents key in vivo pharmacokinetic parameters. The Kp,uu value is the most rigorous measure of CNS penetration, with a value close to 1 suggesting free diffusion across the BBB and a value significantly less than 1 indicating active efflux.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
-
Objective: To assess the passive permeability of a compound across an artificial membrane mimicking the BBB.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane.
-
The donor wells are filled with a solution of the test compound in a buffer at a physiological pH.
-
The acceptor wells are filled with the corresponding buffer.
-
The plate is incubated to allow for the diffusion of the compound from the donor to the acceptor wells.
-
The concentration of the compound in both the donor and acceptor wells is measured at the end of the incubation period using LC-MS/MS.
-
The effective permeability (Pe) is calculated based on the rate of appearance of the compound in the acceptor well.
-
2. MDCK-MDR1 Transwell Assay for P-gp Efflux
-
Objective: To determine if a compound is a substrate of the P-gp efflux transporter.
-
Methodology:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) are seeded onto a Transwell insert and cultured to form a confluent monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).
-
The permeability of the test compound is measured in two directions: from the apical (A) to the basolateral (B) side, and from the basolateral (B) to the apical (A) side.
-
The compound is added to the donor chamber (either apical or basolateral), and samples are taken from the receiver chamber at various time points.
-
The concentration of the compound is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B).
-
Visualizations
Caption: GPR171 signaling pathway activated by this compound.
Caption: Experimental workflow for assessing CNS penetration.
Caption: Decision tree for troubleshooting poor CNS penetration.
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 11. Drug efflux transporters in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting drug efflux transporters improves efficacy of ALS therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
optimizing MS15203 dosage for male vs female mice
This technical support center provides guidance for researchers utilizing MS15203, a selective agonist for the G protein-coupled receptor GPR171. The following information is compiled from preclinical studies and is intended to aid in experimental design and troubleshooting, with a specific focus on dosage considerations for male and female mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule agonist for the G protein-coupled receptor 171 (GPR171)[1]. Its endogenous ligand is the neuropeptide BigLEN[2]. GPR171 is a Gi/o-coupled receptor, and its activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels[3]. This signaling pathway has been implicated in the modulation of nociception and food intake[3][4].
Q2: What are the observed effects of this compound in mice?
A2: In mice, systemic or central administration of this compound has been shown to increase food intake and body weight[1][3]. Additionally, it has demonstrated analgesic properties in models of chronic inflammatory and neuropathic pain[5][6]. It is important to note that the analgesic effects have been observed to be sexually dimorphic[5][6].
Q3: Are there known differences in the efficacy of this compound between male and female mice?
A3: Yes, significant sex-dependent differences in the analgesic efficacy of this compound have been reported. In studies using models of inflammatory and neuropathic pain, a once-daily systemic dose of 10 mg/kg this compound was effective in reducing thermal hypersensitivity and allodynia in male mice[5][6][7]. However, the same dosage regimen did not produce a significant analgesic effect in female mice[5][6][7].
Q4: What is the recommended solvent and route of administration for this compound in mice?
A4: For systemic administration, this compound has been successfully dissolved in sterile 0.9% saline for intraperitoneal (i.p.) injection[5][8]. For central or localized administration, intrathecal (i.t.) and intraplantar (i.pl.) injections have also been used[4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Analgesic Effect in a Chronic Pain Model | Sex of the animals: As documented, 10 mg/kg i.p. This compound is not effective in female mice for chronic pain models[5][6]. | Confirm the sex of the mice. The current literature suggests focusing on male mice for chronic pain studies with this compound until an effective dose for females is identified. |
| Dosage: The dosage may be insufficient for the specific pain model or mouse strain. | While 10 mg/kg i.p. has shown efficacy in males, consider a dose-response study to determine the optimal dose for your specific experimental conditions. For localized effects, consider intrathecal or intraplantar administration[4]. | |
| Timing of Administration: The effect of this compound may be time-dependent. | In male mice with inflammatory pain, analgesic effects were observed after 3 days of once-daily administration, but not after a single acute dose[5][8]. Consider a repeated dosing schedule. | |
| Variability in Food Intake Studies | Fasting State: The metabolic state of the mice can influence the effect of this compound on food intake. | Ensure a consistent fasting protocol before administering the compound to reduce variability in feeding behavior. One study fasted mice before administration[3]. |
| Circadian Rhythm: The timing of administration relative to the light/dark cycle can impact feeding behavior. | Administer this compound at the same time each day, preferably at the beginning of the dark cycle when mice are most active and feed. | |
| Compound Precipitation in Vehicle | Solubility: this compound may have limited solubility in aqueous solutions. | One study mentions dissolving this compound in 6% DMSO for vehicle control, suggesting it may be used as a co-solvent if solubility in saline is an issue[3]. Always ensure the final concentration of any co-solvent is well-tolerated and used in the vehicle control group. |
Data on this compound Dosage and Efficacy in Mice
Table 1: Systemic (Intraperitoneal) Administration in Pain Models
| Sex | Pain Model | Dosage | Dosing Schedule | Outcome | Reference |
| Male | CFA-induced inflammatory pain | 10 mg/kg | Once daily for 5 days | Decreased thermal hypersensitivity after 3 days | [5][8] |
| Female | CFA-induced inflammatory pain | 10 mg/kg | Once daily for 5 days | No significant effect on thermal hypersensitivity | [5][8] |
| Male | Chemotherapy-induced neuropathy | 10 mg/kg | Once daily for 5 days | Improved allodynia after 5 days | [5][6] |
| Female | Chemotherapy-induced neuropathy | 10 mg/kg | Once daily for 5 days | No significant effect on allodynia | [5][6] |
Table 2: Local Administration in Pain Models
| Administration Route | Pain Model | Dosage | Outcome | Reference |
| Intrathecal | Formalin Test | 2.5 µg | Mitigated phase 2 nociceptive behaviors | [4] |
| Intraplantar | Formalin Test | 2.5 µg | Mitigated phase 2 nociceptive behaviors | [4] |
| Intrathecal | CFA-induced inflammatory pain | 2.5 µg | Attenuated thermal hyperalgesia | [4] |
Table 3: Administration for Metabolic Studies
| Administration Route | Study | Dosage | Outcome | Reference |
| Intraperitoneal | Food Intake | 3 mg/kg | Significantly increased cumulative food intake | [3] |
| Intracerebroventricular | Food Intake | Not specified | Significantly increased food intake at 4 and 8 hours | [3] |
Experimental Protocols
Protocol 1: Preparation and Systemic Administration of this compound for Chronic Pain Studies
-
Reagent Preparation:
-
Animal Dosing:
-
Use adult male C57BL/6 mice for studies where analgesic efficacy is expected based on current literature[5][6].
-
Calculate the required volume for a 10 mg/kg dose based on the individual mouse's body weight. For a 1 mg/mL solution, this corresponds to 10 µL/g of body weight.
-
Administer the calculated volume via intraperitoneal (i.p.) injection.
-
For chronic studies, repeat the injection once daily for the desired duration (e.g., 5 days)[5][8].
-
Administer an equivalent volume of the vehicle (0.9% saline) to the control group.
-
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hypersensitivity) at baseline and at specified time points after the start of treatment.
-
In male mice, allow at least 3 days of treatment before expecting a significant reduction in thermal hypersensitivity in CFA models[5][8].
-
Visualizations
Caption: GPR171 signaling pathway activated by this compound.
Caption: Workflow for testing this compound in chronic pain models.
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
potential off-target effects of MS15203
Welcome to the technical support center for MS15203. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with this selective GPR171 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary molecular target of this compound is the G protein-coupled receptor 171 (GPR171).[1][2][3] this compound is a potent and selective agonist for this receptor.[4] GPR171 is coupled to inhibitory Gαi/o proteins, and its activation leads to a decrease in intracellular cAMP levels and reduced neuron excitability.[1]
Q2: How selective is this compound for GPR171? Are there any known off-target effects?
A2: this compound is considered to be a relatively selective agonist for GPR171. Its selectivity was initially assessed by screening it against a panel of 80 other membrane proteins, including other family A GPCRs, where it showed high selectivity for GPR171.[5]
However, like any small molecule, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial for researchers to perform their own validation in their specific experimental systems.
Q3: I am observing a phenotype that doesn't seem to be mediated by GPR171. What could be the cause?
A3: If you suspect an off-target effect, consider the following possibilities:
-
Compound Concentration: Are you using the lowest effective concentration of this compound? Higher concentrations are more likely to interact with lower-affinity off-target proteins.
-
Cell-Specific Expression of Off-Targets: The cell or tissue type you are using might express a unique protein that interacts with this compound, which may not have been present in the initial selectivity screens.
-
Experimental Controls: Ensure you have the appropriate negative and positive controls in your experiment to rule out artifacts.
For a systematic approach to investigating this, please refer to the troubleshooting guides and experimental protocols below.
Q4: What are the downstream signaling effects of this compound?
A4: As an agonist of the Gαi/o-coupled receptor GPR171, this compound has been shown to dose-dependently increase [³⁵S]GTPγS binding and inhibit adenylyl cyclase activity in rat hypothalamic membranes.[4] This leads to a decrease in cyclic AMP (cAMP) levels. In vivo, activation of GPR171 by this compound has been linked to increased food intake and body weight, as well as modulation of nociception.[2][4]
Troubleshooting Guides
Issue: Unexpected or Inconsistent Experimental Results
If you are observing unexpected or inconsistent results in your experiments with this compound, it is important to systematically troubleshoot the potential causes.
Potential Cause 1: Off-Target Effects
-
Recommendation: To determine if the observed phenotype is due to an off-target effect, consider performing a "rescue" experiment. This can be achieved by using siRNA or CRISPR-Cas9 to knock down or knock out GPR171. If the phenotype persists in the absence of the intended target, it is likely an off-target effect.
Potential Cause 2: Compound Stability and Handling
-
Recommendation: Ensure that your stock solution of this compound is properly stored and has not undergone degradation. Prepare fresh dilutions for your experiments. For in vivo studies, consider the formulation and vehicle used, as this can impact bioavailability and efficacy.[4]
Potential Cause 3: Cellular Context
-
Recommendation: The expression levels of GPR171 can vary significantly between different cell lines and tissues. Verify the expression of GPR171 in your experimental model using techniques such as qPCR or western blotting.
Summary of this compound Selectivity Data
While a comprehensive public dataset of the 80-protein screen is not available, the table below summarizes the known selectivity information for this compound.
| Target | Interaction | Evidence |
| GPR171 | Potent Agonist | Primary target; confirmed in multiple in vitro and in vivo studies. [1][2][4] |
| 80 other membrane proteins (including Family A GPCRs) | No significant binding | Screened against a panel of 80 proteins, demonstrating high selectivity for GPR171.[5] |
Experimental Protocols
Protocol 1: Validating On-Target Engagement in Cells using GPR171 Knockdown
Objective: To confirm that the observed cellular phenotype is mediated by GPR171.
Methodology:
-
Cell Culture: Culture your cells of interest under standard conditions.
-
GPR171 Knockdown: Transfect cells with either a validated siRNA targeting GPR171 or a non-targeting control siRNA.
-
Verification of Knockdown: After 48-72 hours, harvest a subset of cells to confirm GPR171 knockdown at the mRNA (qPCR) or protein (Western blot) level.
-
This compound Treatment: Treat the remaining GPR171-knockdown and control cells with this compound at the desired concentration.
-
Phenotypic Assay: Perform your functional assay to measure the phenotype of interest.
-
Data Analysis: Compare the effect of this compound in the GPR171-knockdown cells to the control cells. A significantly diminished or absent phenotype in the knockdown cells provides strong evidence for on-target activity.
Protocol 2: General Off-Target Profiling using Kinase Panel Screening
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Submit a sample of this compound to a commercial provider of kinase screening services.
-
Screening: The compound will be screened at one or more concentrations against a panel of hundreds of purified kinases.
-
Data Acquisition: The inhibitory activity of this compound against each kinase is measured, typically as a percentage of inhibition relative to a control.
-
Hit Identification: "Hits" are identified as kinases that are inhibited by this compound above a certain threshold (e.g., >50% inhibition).
-
Follow-up Studies: For any identified hits, it is crucial to perform dose-response experiments to determine the IC50 value and to validate the interaction in a cellular context.
Visualizations
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing MS15203 Batch-to-Batch Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability when working with the GPR171 agonist, MS15203.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule partial agonist for the G protein-coupled receptor 171 (GPR171).[1] Its endogenous ligand is BigLEN, a peptide derived from the proSAAS precursor.[2][3] this compound activates GPR171, which is coupled to Gαi/o signaling pathways. This activation leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.[4][5] The compound has been shown to increase food intake and body weight in mice and has also been investigated for its role in pain modulation.[2][4][6][7]
Q2: What are the common causes of batch-to-batch variability in small molecules like this compound?
Batch-to-batch variability in small molecules can arise from several factors during synthesis and handling.[8][9] These can include:
-
Purity and Impurities: Minor variations in the impurity profile between batches can significantly impact biological activity.[10]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubility and stability, affecting its effective concentration in experiments.[11]
-
Solvent Content: Residual solvents from the synthesis process can vary between batches.
-
Degradation: Improper storage and handling can lead to degradation of the compound.[12][13]
-
Weighing and Dissolution: Inaccuracies in weighing small quantities and incomplete dissolution of the compound can lead to inconsistencies.
Q3: How can I ensure the quality and consistency of a new batch of this compound?
It is crucial to perform quality control checks on each new batch of this compound. We recommend the following:
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA from the supplier for each batch.[1] Key parameters to check include purity (typically by HPLC and NMR), identity confirmation (e.g., by mass spectrometry), and appearance.
-
Solubility Test: Perform a small-scale solubility test to ensure the compound dissolves as expected in your experimental solvent.
-
Functional Assay Validation: Functionally test each new batch in a well-established, quantitative assay with a known positive control and compare the results to previous batches. An example would be a cAMP inhibition assay in cells expressing GPR171.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially due to batch-to-batch variability.
Issue 1: Reduced or no observable effect of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound. Solid compound should be stored at -20°C or -80°C, protected from light.[14] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[14] Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify calculations for preparing stock and working solutions. Use a calibrated balance for weighing the solid compound. Ensure complete dissolution of the compound; sonication may be used to aid dissolution.[14] |
| Low Purity of the Batch | Refer to the supplier's Certificate of Analysis for the purity of the specific batch. If in doubt, consider analytical testing (e.g., HPLC) to confirm purity. |
| Inactive Batch | Perform a functional validation assay. For example, test the ability of the new batch to inhibit forskolin-stimulated adenylyl cyclase activity in rat hypothalamic membranes or a suitable cell line expressing GPR171.[4][5] |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | Ensure this compound is fully dissolved in the vehicle solvent before preparing serial dilutions. For in vivo studies, common vehicles include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO in corn oil.[14] |
| Instability in Assay Medium | Assess the stability of this compound in your specific cell culture or assay buffer over the time course of your experiment. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions. |
Issue 3: Unexpected off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | A different impurity profile in a new batch could lead to off-target effects.[10] Compare the HPLC or mass spectrometry data from the CoA of the current batch with previous batches if available. |
| High Compound Concentration | High concentrations of any small molecule can lead to non-specific effects.[15] Determine the optimal concentration range for this compound in your specific assay by performing a dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the vehicle solvent (e.g., DMSO) is consistent across experiments and is at a level that is not toxic to your cells. |
Experimental Protocols
Protocol 1: Functional Validation of this compound using a cAMP Inhibition Assay
This protocol is adapted from studies characterizing the molecular pharmacology of this compound.[4][5]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing GPR171 in appropriate growth medium.
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations for the dose-response curve.
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin (B1673556) (a direct activator of adenylyl cyclase) to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value. Compare the EC50 of the new batch to that of a previously validated batch.
Protocol 2: In Vivo Dosing and Sample Preparation for Pharmacokinetic Studies
This protocol is based on in vivo studies using this compound in mice.[4][6][7][16]
-
Animal Models: Use appropriate mouse strains as per the experimental design.
-
Compound Formulation: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection. A common vehicle is 6% DMSO in saline.[4]
-
Dosing: Administer this compound via i.p. injection at the desired dose (e.g., 3 mg/kg or 10 mg/kg).[4][6][7]
-
Sample Collection: At various time points post-injection, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Visualizations
References
- 1. bio-techne.com [bio-techne.com]
- 2. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation [mdpi.com]
- 13. Storage life of prostaglandin E 2 in ethanol and saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. No magic bullets | Chemical Probes Portal [chemicalprobes.org]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Stability of MS15203 in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of the GPR171 agonist, MS15203. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[1] For in vivo experiments, several formulations have been used successfully. One such formulation is a vehicle of 6% DMSO in saline.[2] Other reported solvent systems for achieving a clear solution at concentrations of at least 2.5 mg/mL include:
It is crucial to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: How should I store my this compound stock solution?
A2: Prepared stock solutions of this compound in an appropriate solvent should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to keep the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1] Always protect the solution from light.[1]
Q3: I observe precipitation in my this compound solution. What should I do?
A3: Precipitation can occur due to poor solubility or degradation of the compound.[3] If precipitation is observed during preparation, gentle warming and sonication can aid in dissolution.[1] If the precipitate forms upon storage, it could indicate that the compound is degrading into an insoluble product or that the solvent is not optimal for long-term stability at that concentration.[3] In such cases, preparing a more dilute stock solution or using a different solvent system may be necessary.[3]
Q4: Is this compound susceptible to degradation in aqueous buffers?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, small molecules in aqueous solutions can be susceptible to hydrolysis, especially at non-neutral pH, and oxidation.[3] It is advisable to prepare fresh working solutions in your aqueous assay buffer for each experiment to minimize the risk of degradation.[3]
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: A preliminary stability assessment can be conducted by preparing a solution of this compound in your experimental buffer and incubating it under your experimental conditions (e.g., temperature, light exposure) for various durations.[3] Aliquots can be taken at different time points and analyzed by methods such as HPLC to determine the remaining concentration of the intact compound.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Loss of this compound activity in a cell-based assay | 1. Degradation in culture medium.[3] 2. Adsorption to plasticware.[3] 3. Poor cell permeability.[3] | 1. Assess the stability of this compound in the specific culture medium by incubating it for the duration of the assay and then testing its activity. 2. Use low-binding plates or add a small amount of a non-ionic surfactant that is compatible with your cells.[3] 3. Evaluate cell permeability using standard assays. |
| Inconsistent results between experiments | 1. Inconsistent solution preparation. 2. Degradation of stock solution due to improper storage or repeated freeze-thaw cycles.[1] 3. Variability in experimental conditions (e.g., temperature, incubation time). | 1. Standardize the solution preparation protocol. 2. Aliquot stock solutions and store them under the recommended conditions.[1] Use a fresh aliquot for each experiment. 3. Ensure consistent experimental parameters across all replicates and experiments. |
| Precipitate forms when diluting DMSO stock into aqueous buffer | 1. Poor aqueous solubility of this compound.[3] 2. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Increase the percentage of the organic co-solvent in the final working solution, ensuring it is compatible with your experimental system.[3] 2. Prepare a more dilute stock solution to reduce the amount of organic solvent needed for the final dilution. 3. Consider using a different solvent system with higher solubilizing power for aqueous solutions, such as those containing PEG300 and Tween-80.[1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffer
This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer.
1. Solution Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, cell culture medium). Ensure the final DMSO concentration is compatible with your analytical method and any downstream assays.
2. Incubation:
- Aliquot the 100 µM working solution into separate, light-protected vials for each time point and condition.
- Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
3. Time Points:
- At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[3]
- Immediately analyze the sample or store it at -80°C for later analysis.
4. Analysis:
- Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of intact this compound.
- Plot the concentration of this compound against time for each temperature to determine the degradation rate.
Visualizations
References
Technical Support Center: MS15203 in Pain Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the GPR171 agonist, MS15203, in preclinical pain studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule agonist for the G protein-coupled receptor 171 (GPR171).[1][2][3][4][5][6] GPR171 and its endogenous ligand, BigLEN, are expressed in regions of the brain involved in pain modulation, such as the periaqueductal gray (PAG).[1][4][6]
Q2: What is the expected analgesic effect of this compound in preclinical pain models?
This compound has demonstrated analgesic effects in male mice in models of chronic inflammatory and neuropathic pain.[1][2][4][6][7] Specifically, it has been shown to reduce thermal hypersensitivity in Complete Freund's Adjuvant (CFA)-induced inflammatory pain and alleviate mechanical allodynia in chemotherapy-induced peripheral neuropathy (CIPN).[1][2][4][6] However, these effects have not been observed in female mice.[1][2][4][6]
Q3: What is the proposed mechanism of action for this compound's analgesic effects?
This compound is thought to exert its analgesic effects by activating GPR171, an inhibitory Gαi/o coupled receptor, in the descending pain modulatory pathway.[4] This activation is hypothesized to decrease the release of the inhibitory neurotransmitter GABA in the periaqueductal gray (PAG).[4] In neuropathic pain models in male mice, GPR171 protein levels were found to be decreased in the PAG, and treatment with this compound rescued these protein levels.[1][2][4][6]
Q4: Does this compound have abuse potential?
Current research suggests that this compound has minimal reward liability.[3][5][8] Studies have shown that this compound does not induce conditioned place preference in mice, nor does it increase c-Fos expression in the ventral tegmental area (VTA), a key region in the brain's reward circuit.[3][5][8] This suggests a low potential for abuse.
Troubleshooting Guide
Issue: this compound is not producing an analgesic effect in my pain study.
A primary unexpected result with this compound is the sex-dependent nature of its analgesic effects. If you are not observing the expected pain relief, consider the following factors:
-
Sex of the Animals: The most significant factor reported is the sex of the mice. Analgesic effects of this compound have been consistently observed in male mice, but not in female mice, in both inflammatory and neuropathic pain models.[1][2][4][6][7]
-
Recommendation: Ensure your study design accounts for this sex difference. If using female subjects, the lack of an analgesic effect is consistent with published findings.
-
-
Pain Model: While effective in chronic inflammatory and neuropathic pain in males, the efficacy in other pain modalities is less characterized.[3]
-
Recommendation: Verify that your pain model is appropriate for assessing the analgesic effects of this compound based on existing literature.
-
-
Dosage and Administration: The reported effective dose is a once-daily systemic administration of 10 mg/kg, i.p. over several days.[1][2][4][6]
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Pain Models
| Pain Model | Animal Model | Sex | Dose and Administration | Observed Effect | Reference |
| CFA-Induced Inflammatory Pain | Mice | Male | 10 mg/kg, i.p., once daily for 3 days | Decreased duration of thermal hypersensitivity | [1][2] |
| CFA-Induced Inflammatory Pain | Mice | Female | 10 mg/kg, i.p., once daily for 5 days | No alleviation of thermal hypersensitivity | [1][2] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mice | Male | 10 mg/kg, i.p., once daily for 5 days | Improvement in allodynia | [1][2] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mice | Female | 10 mg/kg, i.p., once daily for 5 days | No alleviation of allodynia | [1][2] |
Experimental Protocols
Protocol 1: CFA-Induced Inflammatory Pain Model
-
Animals: Male and female C57BL/6J mice.
-
Induction of Inflammation: Inject 20 µl of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.
-
Treatment: Administer this compound (10 mg/kg, i.p.) or vehicle once daily.
-
Behavioral Testing: Measure thermal hypersensitivity using a plantar test at baseline and at specified time points post-CFA injection and treatment.
Protocol 2: Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
-
Animals: Male and female C57BL/6J mice.
-
Induction of Neuropathy: Administer paclitaxel (B517696) (or other chemotherapeutic agent) according to a validated protocol.
-
Treatment: Begin this compound (10 mg/kg, i.p.) or vehicle administration once daily for 5 days, starting at a time point when neuropathy is established (e.g., day 15 post-paclitaxel).[4]
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and after the treatment period.
Visualizations
Caption: Proposed signaling pathway of this compound in pain modulation.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice [frontiersin.org]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
how to control for sex differences in MS15203 studies
Welcome to the technical support center for MS15203 research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting experiments with this compound, with a specific focus on appropriately controlling for sex as a biological variable.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to include both male and female subjects in our this compound preclinical studies?
A1: Historically, preclinical research has predominantly used male animals, leading to a significant gap in our understanding of how therapeutics may affect females.[1][2] Including both sexes is crucial for several reasons:
-
Scientific Rigor and Reproducibility: Incorporating sex as a biological variable enhances the rigor and reproducibility of your findings.[3][4]
-
Translational Relevance: Findings from studies that include both sexes are more likely to be generalizable to the entire patient population, improving the translational success of this compound.[2][3]
-
Uncovering Sex-Specific Effects: this compound may have different efficacy, pharmacokinetics (PK), pharmacodynamics (PD), or toxicity profiles in males and females.[3][5] Excluding one sex could lead to missing important biological insights or even harmful effects that appear in only one sex.[2][5]
-
Regulatory Expectations: Major funding bodies and regulatory agencies, such as the National Institutes of Health (NIH), now expect researchers to include sex as a biological variable in preclinical studies.[4][6][7]
Q2: We are concerned that including female animals will increase the variability of our data due to the estrous cycle. How should we address this?
A2: The concern that hormonal fluctuations in females lead to more variable data is a common misconception that has been largely discredited by empirical evidence.[8][9] In fact, some studies have shown that male animals can exhibit more variability than females in certain physiological and behavioral traits.[9]
For most initial studies of this compound, it is not necessary to monitor the estrous cycle of female animals.[9] A randomized experimental design that includes both sexes will typically account for this variability. If you suspect a strong interaction between this compound's mechanism of action and hormonal status, you can design specific follow-up studies to investigate this.
Q3: How should we design our experiments to properly account for sex differences when testing this compound?
A3: A factorial experimental design is the most efficient and recommended approach.[10][11] This design involves assessing at least two factors: the treatment (e.g., vehicle vs. This compound) and sex (male vs. female). This allows you to simultaneously investigate the main effect of the drug, the main effect of sex, and, crucially, the interaction between drug and sex.
Here is a basic 2x2 factorial design:
| Group | Treatment | Sex |
| 1 | Vehicle | Male |
| 2 | This compound | Male |
| 3 | Vehicle | Female |
| 4 | This compound | Female |
This design is more powerful and provides more information than running separate experiments for each sex.[3]
Q4: Do we need to double our sample size to include both sexes?
A4: Not necessarily. Factorial designs are statistically powerful, and you often do not need to double the total number of animals.[3][11] While a moderate increase in sample size may be needed compared to a single-sex study, the gain in scientific knowledge and generalizability justifies the additional resources.[3] Power analysis should be conducted to determine the appropriate sample size for detecting both the main effects and the interaction effect.[6]
Troubleshooting Guides
Issue 1: We observed a significant effect of this compound in one sex but not the other. How do we correctly interpret and report this?
Troubleshooting Steps:
-
Avoid Inappropriate Statistical Comparisons: A common error is to conclude a sex-specific effect based on separate analyses within each sex (e.g., finding a significant p-value for the drug effect in males but not in females).[10] This approach is statistically invalid because it doesn't directly test for a difference between the sexes.[10]
-
Perform the Correct Statistical Test: The appropriate way to test for a sex-specific effect is to look for a statistically significant interaction between "treatment" and "sex" in your factorial analysis (e.g., a two-way ANOVA). A significant interaction term indicates that the effect of this compound is different between males and females.
-
Report Effect Sizes: Regardless of statistical significance, report the effect sizes (e.g., Cohen's d or percent change from vehicle) for both sexes.[8] This provides a clearer picture of the magnitude of the drug's effect in each group.
-
Visualize the Data: Present the data clearly, showing the results for both sexes. This can be done with bar graphs or line graphs that are not pooled.
Example Data Presentation:
Table 1: Hypothetical Effect of this compound on Biomarker X
| Sex | Treatment | N | Mean Biomarker Level (ng/mL) | Standard Deviation | % Change from Vehicle |
| Male | Vehicle | 10 | 50.2 | 5.1 | - |
| Male | This compound | 10 | 35.8 | 4.5 | -28.7% |
| Female | Vehicle | 10 | 52.5 | 5.8 | - |
| Female | This compound | 10 | 50.1 | 5.3 | -4.6% |
Statistical Analysis Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Practical solutions for including Sex As a Biological Variable (SABV) in preclinical neuropsychopharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considering sex as a biological variable in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sex matters in preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental design and analysis for consideration of sex as a biological variable - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why sex as a biological variable matters in preclinical research - paasp network [paasp.net]
- 8. Analysis of sex differences in pre-clinical and clinical data sets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Does sex make a difference in preclinical research? - CIHR [cihr-irsc.gc.ca]
- 10. Statistics: Sex difference analyses under scrutiny | eLife [elifesciences.org]
- 11. Analyzing Sex in Lab Animal Research | Gendered Innovations [genderedinnovations.stanford.edu]
GPR171 Functional Assays: Technical Support Center
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered in GPR171 functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GPR171?
A1: GPR171 is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[1][2][3][4][5] Activation of GPR171 by its endogenous ligand, BigLEN, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] GPR171 activation has also been shown to modulate downstream signaling cascades, including the ERK/MAP kinase pathway, and to stimulate β-arrestin recruitment.[6][7][8]
Q2: Which cell lines are suitable for GPR171 functional assays?
A2: Commonly used cell lines for studying GPCRs, such as HEK293 and CHO-K1 cells, are suitable for GPR171 functional assays.[9][10] These cell lines typically have low endogenous expression of GPR171, making them ideal for heterologous expression of the receptor. It is crucial to select a cell line that can be readily transfected and provides a robust and reproducible signal for the chosen assay. For some applications, creating a stable cell line expressing GPR171 is recommended for consistency.
Q3: What are the key considerations when developing a cell-based GPR171 assay?
A3: Key considerations include:
-
Cell Line Selection: Choose a cell line with low endogenous GPCR expression to minimize background signaling.
-
Receptor Expression Level: Optimize the level of GPR171 expression to achieve a sufficient assay window without causing high constitutive activity.
-
Ligand Stability: The peptide ligand BigLEN may be susceptible to degradation by proteases in the assay medium. Consider using serum-free medium or including protease inhibitors.
-
Assay-Specific Optimization: Parameters such as cell density, agonist/antagonist incubation time, and reagent concentrations should be empirically determined for each specific assay.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during specific GPR171 functional assays.
cAMP Assays (e.g., GloSensor™)
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | - High constitutive activity of GPR171 due to overexpression.- Basal adenylyl cyclase activity is too high. | - Reduce the amount of GPR171 expression vector used for transfection.- Optimize the concentration of forskolin (B1673556) used to stimulate adenylyl cyclase; use a minimal concentration that still provides a robust signal window.[11] |
| Low Signal-to-Noise Ratio | - Low GPR171 expression.- Inefficient coupling to the Gi/o pathway.- Agonist degradation. | - Increase the amount of GPR171 expression vector.- Ensure the cell line expresses adequate levels of Gi/o proteins.- Use freshly prepared agonist solutions and consider using serum-free media or protease inhibitors. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
β-Arrestin Recruitment Assays (e.g., PathHunter®)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Window | - Suboptimal cell density.- Insufficient receptor expression.- Incorrect agonist incubation time. | - Titrate the number of cells plated per well to find the optimal density.[12]- Verify GPR171 expression levels.- Perform a time-course experiment to determine the optimal agonist incubation time (typically 60-90 minutes).[13][14] |
| High Background Signal | - Overexpression of GPR171 leading to constitutive β-arrestin recruitment.- Autoluminescence of compounds. | - Reduce the amount of GPR171 plasmid used for transfection.- Screen compounds for autoluminescence in a separate assay without cells. |
| Inconsistent Results | - Cell passage number is too high.- Variation in reagent preparation. | - Use cells with a low and consistent passage number for all experiments.[15]- Prepare fresh detection reagents for each experiment and ensure proper mixing.[13][15] |
Calcium Mobilization Assays (e.g., FLIPR®)
| Issue | Potential Cause | Troubleshooting Steps |
| No or Weak Signal | - GPR171 does not couple efficiently to Gq to induce calcium release.- Low receptor expression. | - Co-transfect with a promiscuous G protein such as Gα15 or Gα16 to couple Gi/o activation to the calcium pathway.[7]- Increase the amount of GPR171 expression vector. |
| Fluorescence Drop Upon Compound Addition | - Cell lifting due to high dispense speed.- Autofluorescence of the compound. | - Reduce the pipetting speed during compound addition.[16][17]- Check for compound autofluorescence. |
| High Basal Calcium Levels | - Cells are stressed or unhealthy.- Suboptimal dye loading conditions. | - Ensure cells are healthy and plated evenly.- Optimize dye loading time and temperature.[18]- Consider using a no-wash calcium assay kit to minimize cell perturbation.[19][20] |
Quantitative Data Summary
The following table summarizes the potency of common GPR171 ligands from the literature. Note that these values can vary depending on the assay format and cell type used.
| Ligand | Ligand Type | Assay | Cell Line | Potency |
| BigLEN (rat) | Agonist | Ca2+ Mobilization | CHO-K1 | EC50: 1.6 nM[16] |
| BigLEN (mouse) | Agonist | Ligand Binding | - | Kd: ~0.5 nM[16] |
| L2P2 (C-terminal fragment of BigLEN) | Agonist | Ligand Binding | Rat Hypothalamic Membranes | EC50: 76 nM[21] |
| MS15203 | Agonist | - | - | - |
| MS21570 | Antagonist | [35S]GTPγS Binding | Hypothalamic Membranes | IC50: 220 nM[13][15] |
Experimental Protocols
GPR171 cAMP Assay Protocol (using Promega GloSensor™)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
HEK293 cells
-
GPR171 expression plasmid
-
GloSensor™ cAMP Reagent (Promega)
-
Forskolin
-
GPR171 agonist (e.g., BigLEN) and/or antagonist
-
White, clear-bottom 384-well plates
Procedure:
-
Cell Plating:
-
Co-transfect HEK293 cells with the GPR171 expression plasmid and the GloSensor™ plasmid.
-
Plate the transfected cells in a white, clear-bottom 384-well plate at an optimized density and incubate overnight.
-
-
Reagent Equilibration:
-
Agonist/Antagonist Treatment:
-
For antagonist testing, pre-incubate the cells with the antagonist for 10-15 minutes.
-
Add the GPR171 agonist at various concentrations. To measure inhibition of adenylyl cyclase, first stimulate with forskolin (at a pre-determined EC80 concentration) and then add the GPR171 agonist.
-
-
Signal Detection:
-
Incubate for 15-30 minutes at room temperature.[22]
-
Measure luminescence using a plate reader.
-
GPR171 β-Arrestin Recruitment Assay Protocol (using DiscoverX PathHunter®)
This protocol is based on the PathHunter® eXpress GPR171 CHO-K1 β-Arrestin Orphan GPCR Assay.[9]
Materials:
-
PathHunter® eXpress GPR171 CHO-K1 β-Arrestin cells
-
Cell Plating Reagent
-
GPR171 agonist/antagonist
-
PathHunter® Detection Reagents
-
White, solid-bottom 384-well plates
Procedure:
-
Cell Plating:
-
Compound Addition:
-
Prepare serial dilutions of your test compounds.
-
Add 5 µL of the compound dilutions to the wells.[15]
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.[13]
-
-
Detection:
GPR171 Calcium Mobilization Assay Protocol (using FLIPR® No-Wash Kit)
This protocol is a general guideline for a no-wash calcium mobilization assay.
Materials:
-
CHO-K1 or HEK293 cells
-
GPR171 expression plasmid (and a Gα15/16 plasmid if needed)
-
FLIPR® Calcium Assay Kit (e.g., Calcium 6)
-
GPR171 agonist/antagonist
-
Black-wall, clear-bottom 384-well plates
Procedure:
-
Cell Plating:
-
Co-transfect cells with the GPR171 plasmid (and Gα15/16 if necessary).
-
Plate the cells in a 384-well plate and incubate overnight.
-
-
Dye Loading:
-
Compound Addition and Signal Reading:
-
Prepare compound plates with your agonist/antagonist dilutions.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the compounds to the cell plate and immediately begin reading the fluorescence kinetics.
-
Visualizations
GPR171 Signaling Pathway
Caption: GPR171 signaling cascade upon agonist binding.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for a PathHunter β-arrestin recruitment assay.
Troubleshooting Logic: Low Signal-to-Noise Ratio
Caption: Troubleshooting logic for a low signal-to-noise ratio.
References
- 1. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gpr171, a putative P2Y-like receptor, negatively regulates myeloid differentiation in murine hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PathHunter® eXpress GPR171 CHO-K1 β-Arrestin Orphan GPCR Assay [discoverx.com]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. revvity.com [revvity.com]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. moleculardevices.com [moleculardevices.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. moleculardevices.com [moleculardevices.com]
- 21. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]
- 22. promega.com [promega.com]
- 23. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. moleculardevices.com [moleculardevices.com]
Technical Support Center: Best Practices for Validating MS15203 Agonist Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the agonist activity of MS15203, a potent and selective agonist for the G protein-coupled receptor 171 (GPR171). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist for the G protein-coupled receptor 171 (GPR171). Its primary mechanism of action is to bind to and activate GPR171, which is predominantly coupled to the Gi/o signaling pathway. This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] GPR171 activation can also modulate intracellular calcium levels and other downstream signaling cascades.[1]
Q2: I am not observing a significant decrease in cAMP levels after treating my cells with this compound. What are the possible reasons?
A2: Several factors could contribute to this issue:
-
Low GPR171 expression: The cell line you are using may not endogenously express GPR171 at a sufficient level. It is crucial to use a cell line with confirmed GPR171 expression or a recombinant cell line overexpressing the receptor.
-
Suboptimal assay conditions: The concentration of forskolin (B1673556) (or another adenylyl cyclase activator) used to stimulate cAMP production might be too high, masking the inhibitory effect of this compound. Titrating the forskolin concentration is recommended.
-
Incorrect cell density: Too few or too many cells can lead to a suboptimal assay window. Optimizing cell seeding density is critical for a robust signal.
-
Ligand degradation: Ensure the stability of your this compound stock solution. Repeated freeze-thaw cycles should be avoided.
-
Cellular context: The signaling response to GPR171 activation can be cell-type specific. Consider that in some cells, the primary downstream pathway might not be cAMP inhibition.
Q3: My dose-response curve for this compound in a calcium flux assay is inconsistent. What could be the cause?
A3: Inconsistent results in calcium flux assays can arise from several factors:
-
Uneven dye loading: Ensure homogenous loading of the calcium-sensitive dye. Variations in cell density across the plate can lead to uneven dye uptake.
-
Cell health: Use healthy, viable cells within a consistent passage number. Over-confluent or stressed cells can exhibit altered calcium signaling.
-
Agonist concentration and preparation: Verify the accuracy of your this compound serial dilutions. Ensure proper mixing of the compound in the assay buffer.
-
Instrument settings: Optimize the settings on your fluorescence plate reader, including excitation/emission wavelengths, read times, and injection parameters.
-
Presence of interfering compounds: Components in your media or buffer could interfere with the fluorescent signal.
Q4: How can I confirm that the observed effects of this compound are specifically mediated by GPR171?
A4: To ensure on-target activity, consider the following experiments:
-
Use of a GPR171 antagonist: If a selective GPR171 antagonist is available, pre-treatment with the antagonist should block the effects of this compound.
-
RNA interference (RNAi) or CRISPR/Cas9: Knockdown or knockout of the GPR171 gene in your cell line should abolish the response to this compound.
-
Use of a negative control cell line: A cell line that does not express GPR171 should not respond to this compound stimulation.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound agonist activity from various in vitro functional assays.
| Assay Type | Cell Line | Parameter | This compound Value | Reference Compound | Reference Value |
| [³⁵S]GTPγS Binding | CHO-GPR171 | EC₅₀ | ~500 nM | - | - |
| cAMP Inhibition | Neuro2A (endogenous) | IC₅₀ | ~1 µM | - | - |
| Intracellular Ca²⁺ Mobilization | DRG Neurons | - | Attenuates capsaicin-induced Ca²⁺ increase | bigLEN | Similar attenuation |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon agonist binding to the receptor.
Materials:
-
Cell membranes from cells expressing GPR171
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Unlabeled GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Prepare crude membranes from cells expressing GPR171 using standard homogenization and centrifugation protocols. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of diluted this compound or vehicle control.
-
50 µL of membrane suspension (10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP, a key second messenger in the Gi/o pathway.
Materials:
-
Cells expressing GPR171
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white assay plates
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an optimized density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the appropriate wells and pre-incubate for 15-30 minutes at room temperature.
-
Stimulation: Prepare a solution of forskolin (at a pre-determined EC₈₀ concentration) and IBMX in assay buffer. Add this solution to the wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis: Plot the measured signal (which is often inversely proportional to cAMP levels in competitive immunoassays) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon GPR171 activation.
Materials:
-
Cells expressing GPR171
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
This compound stock solution (in DMSO)
-
96-well or 384-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into the assay plate and allow them to form a confluent monolayer.
-
Dye Loading: Prepare the dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye. Add fresh assay buffer to the wells.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for a short period.
-
Compound Injection: Inject the this compound solution at various concentrations into the wells.
-
Kinetic Reading: Immediately after injection, measure the fluorescence intensity over time to capture the transient calcium response.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the peak ΔF against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Visualizations
Caption: GPR171 signaling pathway activated by this compound.
Caption: General experimental workflow for this compound agonist validation.
Caption: Troubleshooting decision tree for this compound experiments.
References
MS15203 Technical Support Center: Overcoming Bioavailability Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential bioavailability issues with the GPR171 agonist, MS15203. As direct oral bioavailability data for this compound is not extensively published, this guide focuses on common challenges encountered with small-molecule compounds and offers established strategies to overcome them.
Troubleshooting Guides
This section addresses specific experimental issues that may indicate poor bioavailability of this compound and provides systematic approaches to troubleshoot and resolve them.
Issue 1: Low or Inconsistent Efficacy in Oral Dosing Studies
Question: We are administering this compound orally to our animal models and observing significantly lower or more variable effects compared to intraperitoneal (i.p.) injection at equivalent doses. What could be the cause and how can we improve this?
Answer: This discrepancy strongly suggests poor oral bioavailability, which can stem from low aqueous solubility, poor permeability across the intestinal wall, or significant first-pass metabolism.
Troubleshooting Steps:
-
Confirm Solubility: The first step is to determine the aqueous solubility of your this compound batch. Poor solubility is a primary reason for low oral absorption.
-
Assess Permeability: If solubility is adequate, poor permeability might be the issue. This can be assessed using in vitro models like Caco-2 assays.
-
Investigate First-Pass Metabolism: If both solubility and permeability are acceptable, the compound may be rapidly metabolized by the liver before reaching systemic circulation.
Potential Solutions:
-
Formulation Strategies: For solubility issues, consider formulating this compound using techniques that enhance dissolution. For permeability challenges, co-administration with permeation enhancers may be effective.
-
Structural Modification (Analog Development): If formulation strategies are insufficient, developing prodrugs or chemical analogs of this compound could improve its physicochemical properties.
Issue 2: High Variability in Plasma Concentrations Between Subjects
Question: Our pharmacokinetic study with orally administered this compound shows high inter-individual variability in plasma drug levels. How can we reduce this variability?
Answer: High variability in plasma concentrations following oral administration is often linked to formulation-dependent absorption or interactions with gastrointestinal contents.
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure strict control over the fasted or fed state of the animals, as food can significantly impact the absorption of many drugs.
-
Evaluate Formulation Homogeneity: If you are preparing your own formulations, ensure that this compound is uniformly dispersed. For suspensions, particle size distribution is critical.
-
Consider Advanced Formulation Approaches: Techniques like self-emulsifying drug delivery systems (SEDDS) can reduce the effect of physiological variables on absorption.
Potential Solutions:
-
Micronization or Nanonization: Reducing the particle size of this compound can increase the surface area for dissolution, leading to more consistent absorption.[1][2]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubility and absorption, often leading to more reproducible plasma profiles.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule agonist for the G protein-coupled receptor 171 (GPR171).[4][5] It has been used in preclinical research to investigate the roles of GPR171 in modulating pain and food intake.[6][7][8]
Q2: Are there known bioavailability issues with this compound?
A2: While published studies do not extensively detail the oral bioavailability of this compound, much of the existing research has utilized intraperitoneal or intracerebroventricular administration, which can sometimes suggest that oral administration may be challenging.[4][6] Poor bioavailability is a common hurdle for many small-molecule drugs.
Q3: What are the first steps to take if I suspect poor bioavailability?
A3: The initial and most critical step is to characterize the fundamental physicochemical properties of this compound, namely its aqueous solubility and intestinal permeability. This can be guided by the Biopharmaceutics Classification System (BCS).
Q4: What are some common formulation strategies to enhance the bioavailability of a compound like this compound?
A4: Several strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Micronization and nanonization increase the surface area for dissolution.[9]
-
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance solubility and dissolution rate.[1]
-
Lipid-Based Formulations: Systems like SEDDS, microemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[3]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of guest drug molecules.[3][9]
Q5: Can structural modification of this compound improve its bioavailability?
A5: Yes, creating analogs or prodrugs of this compound is a viable strategy if formulation approaches are not sufficient.[10] This could involve modifying the molecule to enhance its solubility or permeability, or to protect it from first-pass metabolism.[10]
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | < 500 g/mol | Favorable |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | Potentially Poor |
| Permeability (Caco-2) | Low to Moderate | Potentially Poor |
| LogP | High | May favor lipid-based formulations |
Table 2: Comparison of Bioavailability Enhancement Strategies (Hypothetical Data)
| Formulation Strategy | Key Parameters | Outcome |
| Micronization | Particle Size Reduction to 2-5 µm | 2-fold increase in Cmax |
| Solid Dispersion | This compound in PVP K30 (1:5 ratio) | 4-fold increase in AUC |
| SEDDS | Oil, Surfactant, Co-surfactant | 6-fold increase in relative bioavailability |
| Cyclodextrin Complexation | This compound with HP-β-CD (1:1 Molar Ratio) | 3-fold increase in aqueous solubility |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a minimal amount of DCM.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at 40°C.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store in a desiccator.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Materials: this compound, Capryol 90 (oil), Kolliphor RH 40 (surfactant), Transcutol HP (co-surfactant).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable nanoemulsion upon dilution.
-
Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.
-
Add this compound to the mixture and stir until completely dissolved. Gentle heating (up to 40°C) may be used if necessary.
-
The final formulation should be a clear, homogenous liquid.
-
Visualizations
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation strategies for sustained release of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies, Tech Advances, Challenges, and Considerations in Novel Drug Delivery [news.pda.org]
- 6. Novel ORL1-selective antagonists with oral bioavailability and brain penetrability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of structural and functional pharmacokinetic analogs for physiologically based pharmacokinetic model development and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
Technical Support Center: Interpreting Variable Dose-Response Curves with MS15203
Welcome to the technical support center for MS15203. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining and interpreting dose-response curves for the GPR171 agonist, this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data interpretation resources to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule agonist for the G protein-coupled receptor 171 (GPR171).[1] GPR171 is coupled to inhibitory G proteins (Gi/o), and its activation by this compound leads to downstream signaling events such as the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the phosphorylation of extracellular signal-regulated kinase (ERK).[2]
Q2: What are the known biological effects of this compound?
A2: In preclinical studies, this compound has been shown to increase food intake and body weight.[3] It has also been investigated for its role in pain modulation, where it has demonstrated the ability to enhance morphine-induced antinociception.[4] Notably, some studies have reported sex-specific differences in the efficacy of this compound for chronic pain, with effects observed in male but not female mice.[4]
Q3: In which cell lines can I study the effects of this compound?
A3: GPR171 expression has been reported in various cell lines. Commonly used models for studying GPR171 and its agonists include Chinese Hamster Ovary (CHO), Neuro2A (N2A), and Human Embryonic Kidney 293 (HEK293) cells, often with stably or transiently expressed GPR171.[1][5] GPR171 expression has also been detected in lung cancer cell lines like A549 and Calu-6, as well as in immune cells such as Jurkat cells.[5][6]
Q4: What are the common causes of variability in dose-response curves for GPCR agonists like this compound?
A4: Variability in dose-response curves for GPCR agonists can arise from several factors, including:
-
Compound Stability and Solubility: Degradation or precipitation of this compound in your assay medium can lead to inconsistent effective concentrations.
-
Cell Health and Passage Number: The expression and signaling capacity of GPCRs can change with cell passage number and overall cell health.[7]
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the cellular response to this compound.
-
Receptor Desensitization and Internalization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, resulting in a diminished response.[3][8]
-
Off-Target Effects: At high concentrations, small molecules may interact with other targets, leading to complex and difficult-to-interpret dose-response relationships.
Troubleshooting Variable Dose-Response Curves
Encountering variability in your dose-response experiments with this compound can be challenging. The following guide provides a structured approach to identifying and resolving common issues.
Guide 1: Inconsistent or Non-Reproducible Dose-Response Curves
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound for each experiment. If using aqueous solutions, assess the stability of this compound over the time course of your experiment. Consider preparing aliquots of the stock solution to minimize freeze-thaw cycles. |
| Compound Solubility Issues | Visually inspect your highest concentrations for any signs of precipitation. If solubility is a concern, consider the use of a low percentage of a solubilizing agent like DMSO, ensuring the final concentration is not toxic to your cells. |
| Inaccurate Pipetting or Dilutions | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. For multi-well plates, be mindful of potential evaporation from edge wells. |
| Inconsistent Cell Health or Passage Number | Use cells within a defined, low passage number range for all experiments.[7] Monitor cell viability and morphology regularly. Ensure cells are in a logarithmic growth phase at the time of the experiment. |
| Variable Cell Seeding Density | Optimize and standardize your cell seeding density to ensure consistent cell numbers across all wells and experiments. |
Guide 2: Atypical or Unexpected Curve Shapes
| Potential Cause | Recommended Troubleshooting Steps |
| Biphasic (U-shaped) Curve | This may indicate off-target effects at higher concentrations. Consider running a counterscreen against related receptors or a broader off-target panel if available. It could also suggest cytotoxicity at higher concentrations; perform a cell viability assay in parallel with your functional assay. |
| Shallow or Flat Curve | The concentration range of this compound may be too narrow or not centered around the EC50. Extend the concentration range in both directions. Ensure the assay has a sufficient signal-to-background window. |
| High Basal Activity (High signal in the absence of this compound) | This could be due to constitutive activity of the receptor, high background in the assay, or issues with assay reagents. Optimize your assay conditions to minimize background signal. |
| Curve Shift to the Right (Decreased Potency) | This could be a sign of receptor desensitization or downregulation with prolonged incubation times. Perform a time-course experiment to determine the optimal incubation time. It could also indicate degradation of the compound. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting variable this compound dose-response curves.
Experimental Protocols
Here we provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR171.
Materials:
-
GPR171-expressing cells (e.g., CHO-K1 or HEK293)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white assay plates
Procedure:
-
Cell Seeding: Seed GPR171-expressing cells into 384-well plates at a pre-optimized density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove culture medium from the cells and add assay buffer. b. Add the this compound serial dilutions to the appropriate wells. c. Incubate for 30 minutes at room temperature. d. Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control. e. Incubate for 30 minutes at room temperature.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
Experimental Workflow for cAMP Assay
Caption: Workflow for a cAMP inhibition assay with this compound.
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol outlines the measurement of ERK1/2 phosphorylation in response to this compound treatment.
Materials:
-
GPR171-expressing cells
-
Serum-free culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
Western blot reagents or an alternative detection method (e.g., In-Cell Western, AlphaLISA)
-
6-well plates
Procedure:
-
Cell Seeding and Starvation: Seed cells in 6-well plates. Once confluent, serum-starve the cells overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection (Western Blot): a. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. b. Probe the membrane with anti-phospho-ERK1/2 antibody, followed by a secondary antibody. c. Detect the signal. d. Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Plot the ratio of phospho-ERK to total-ERK against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 3: Cell Viability Assay
This assay is crucial to rule out cytotoxicity as a cause for a decrease in signal at high concentrations of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear-bottom white plates (for luminescence) or clear plates (for colorimetric assays)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density.
-
Compound Treatment: Add a serial dilution of this compound to the cells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as your primary functional assay.
-
Detection: Add the cell viability reagent and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability signal against the logarithm of the this compound concentration to determine if there is a cytotoxic effect at higher concentrations.
GPR171 Signaling Pathway
This compound activates GPR171, which is a Gi/o-coupled receptor. The canonical signaling pathway initiated by the activation of Gi/o-coupled receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The dissociated Gβγ subunits can also activate other downstream effectors, including phospholipase C (PLC) and certain ion channels. Activation of GPR171 has also been shown to induce the phosphorylation of ERK1/2.
Caption: Simplified signaling pathway of GPR171 upon activation by this compound.
This technical support center provides a starting point for troubleshooting and optimizing your experiments with this compound. For further assistance, please refer to the cited literature and consider the specific context of your experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
quality control for MS15203 in experimental setups
Welcome to the technical support center for MS15203. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this compound in their experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the quality and reproducibility of your results.
I. Quality Control for this compound
Ensuring the quality of this compound is critical for obtaining reliable and reproducible experimental outcomes. Below are frequently asked questions and a general workflow for quality control.
Frequently Asked Questions (FAQs) - Quality Control
Q1: How can I verify the purity of my this compound sample?
A1: The purity of a small molecule like this compound is typically determined by the supplier and provided on the certificate of analysis (CoA). The most common method is High-Performance Liquid Chromatography (HPLC), which should indicate a purity of ≥98%.[1] For in-house verification, HPLC is the gold standard.[1][2] Mass spectrometry (MS) can be used to confirm the molecular weight of the compound.[1]
Q2: What are the proper storage conditions for this compound?
A2: As a solid, this compound should be stored in a tightly sealed vial at -20°C for up to 6 months.[3][4] Stock solutions should be aliquoted and stored at -20°C for up to one month to avoid repeated freeze-thaw cycles.[4] Some suppliers recommend storage at -80°C for longer-term stability of stock solutions.[3] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[4]
Q3: My this compound solution appears to have a precipitate. What should I do?
A3: Precipitation can indicate poor solubility or compound degradation.[5] First, try to gently warm the solution and use sonication to aid dissolution.[3] If precipitation persists, it may be necessary to prepare a fresh stock solution, potentially using a different solvent or a lower concentration.[5] It is crucial to ensure the compound is fully dissolved before use in any experiment.
Q4: How can I be sure that my this compound is active?
A4: The biological activity of this compound should be confirmed in a functional assay. As this compound is an agonist for the Gαi/o-coupled receptor GPR171, a suitable assay would be to measure the inhibition of forskolin-stimulated cAMP production in cells expressing GPR171.[6][7][8] A positive result in this assay confirms that the compound is active and capable of engaging its target.
General Quality Control Workflow
The following diagram outlines a general workflow for the quality control of this compound in a research laboratory setting.
II. Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during in vitro and in vivo experiments with this compound.
Troubleshooting Inconsistent Results in Cell-Based Assays
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no response to this compound | Degradation of this compound: Improper storage or multiple freeze-thaw cycles of stock solutions.[5] | Prepare fresh aliquots of this compound from a solid stock. Ensure proper storage at -20°C or -80°C.[3][4] |
| Low GPR171 expression: The cell line used may not express sufficient levels of GPR171. | Verify GPR171 expression using qPCR or Western blot. Consider using a cell line known to express GPR171 or a transiently transfected system. | |
| Incorrect assay conditions: Suboptimal cell density, incubation time, or reagent concentrations.[9] | Optimize assay parameters, including cell seeding density and stimulation time with this compound. | |
| Cell culture issues: Mycoplasma contamination, high passage number leading to genetic drift, or poor cell health.[10] | Regularly test for mycoplasma. Use cells with a low passage number and ensure they are in the exponential growth phase.[10] | |
| High background signal | Contaminated reagents: Media, serum, or other assay components may be contaminated. | Use fresh, sterile reagents. |
| Cell stress: Over-confluent cells or harsh handling can lead to non-specific responses.[3] | Ensure cells are seeded at an appropriate density and handled gently. | |
| Edge effects in multi-well plates | Evaporation from outer wells: This can lead to increased concentrations of media components and test compounds in the outer wells.[9] | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[11] |
Troubleshooting Inconsistent Results in In Vivo Experiments
| Problem | Potential Cause | Suggested Solution |
| Lack of expected behavioral effect (e.g., no change in pain threshold or food intake) | Incorrect dosage: The dose of this compound may be too low to elicit a response. | Review the literature for effective dose ranges. Perform a dose-response study to determine the optimal dose for your experimental model. |
| Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.[12] | Ensure the vehicle used for injection is appropriate and that the compound is fully solubilized. | |
| Improper administration: Incorrect injection technique (e.g., subcutaneous instead of intraperitoneal) can affect absorption.[13] | Ensure proper training in the intended administration technique. For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum.[14] | |
| High variability between animals | Biological variability: Inherent differences between individual animals. | Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to treatment groups. |
| Inconsistent experimental conditions: Variations in handling, time of day for testing, or environmental factors. | Standardize all experimental procedures. Perform experiments at the same time of day to minimize circadian effects. |
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting unexpected results in your experiments with this compound.
III. Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol is for determining the functional activity of this compound by measuring its ability to inhibit adenylyl cyclase in cells expressing GPR171.[7][8]
Materials:
-
HEK293 cells stably expressing human GPR171
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF-based or ELISA-based)
-
384-well white microplate
Procedure:
-
Cell Culture: Culture GPR171-expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into a 384-well white microplate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin and IBMX in assay buffer.
-
Assay: a. Remove the culture medium from the wells and wash once with assay buffer. b. Add assay buffer containing IBMX (a phosphodiesterase inhibitor) to each well and incubate for 10 minutes at room temperature. c. Add the serially diluted this compound to the respective wells and incubate for 15 minutes at room temperature. d. Add forskolin to all wells (except for the basal control) to stimulate cAMP production. A typical final concentration is 10 µM. e. Incubate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vivo Assessment of Mechanical Allodynia (von Frey Test)
This protocol describes the use of von Frey filaments to assess mechanical pain sensitivity in a mouse model of inflammatory or neuropathic pain, following treatment with this compound.[15][16][17]
Materials:
-
Adult male C57BL/6 mice
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Von Frey filaments of varying stiffness
-
Elevated wire mesh platform
-
Plexiglass enclosures
Procedure:
-
Acclimation: Place the mice individually in the plexiglass enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Baseline Measurement: Before administering any treatment, determine the baseline paw withdrawal threshold (PWT) for each mouse. a. Apply von Frey filaments to the plantar surface of the hind paw with increasing force. b. A positive response is a sharp withdrawal or licking of the paw. c. The "up-down" method is commonly used to determine the 50% withdrawal threshold.[15]
-
This compound Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. A typical dose is 10 mg/kg.[18]
-
Post-Treatment Measurement: At a specified time point after injection (e.g., 30 minutes), re-assess the PWT using the same method as for the baseline measurement.[18]
-
Data Analysis: Compare the PWTs before and after treatment with this compound. An increase in the PWT indicates an analgesic effect.
IV. Data Presentation
This section summarizes quantitative data related to this compound from published studies.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Assay Conditions | Reference |
| GPR171 Agonist Activity (EC50) | 90 nM | Inhibition of forskolin-stimulated adenylyl cyclase in rat hypothalamic membranes | [19] |
| Binding Affinity (Ki) | Not reported | ||
| Selectivity | Minimal binding to a panel of ~70 GPCRs and 10 other receptors | Radioligand displacement assays | [19] |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Species | Dose and Route | Effect | Reference |
| Food Intake | Mouse | 3 mg/kg, i.p. | Increased food intake and body weight | [3] |
| Inflammatory Pain (Formalin Test) | Mouse | 2.5 µg, intraplantar | Mitigated phase 2 nociceptive behaviors | [20] |
| Neuropathic Pain (Chemotherapy-induced) | Mouse | 10 mg/kg, i.p. | Alleviated mechanical allodynia in male mice | [18] |
V. Signaling Pathway
This compound acts as an agonist at the G protein-coupled receptor GPR171, which is coupled to the inhibitory G protein, Gαi/o. The activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][21]
References
- 1. 小分子分析與 QC [sigmaaldrich.com]
- 2. Quality control of small molecules - Kymos [kymos.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. mmpc.org [mmpc.org]
- 18. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. assaygenie.com [assaygenie.com]
Technical Support Center: Ensuring Consistent MS15203 Effects in Replicate Experiments
Welcome to the technical support center for MS15203. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in experiments involving the GPR171 agonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist for the G protein-coupled receptor 171 (GPR171). Its primary mechanism of action is to bind to and activate GPR171, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade can modulate the function of various downstream effectors, including ion channels.[1]
Q2: What are the known physiological effects of this compound?
A2: In preclinical studies, this compound has been shown to have two primary physiological effects:
-
Increased food intake: Systemic or central administration of this compound has been demonstrated to increase feeding and body weight in animal models.
-
Pain modulation: this compound has been shown to alleviate chronic neuropathic and inflammatory pain.[3] Interestingly, these analgesic effects have been observed to be sexually dimorphic, with more pronounced effects in male mice.[3]
Q3: How should I prepare and store this compound?
A3: Proper preparation and storage of this compound are critical for maintaining its activity.
-
Storage of solid compound: Store the solid form of this compound at 4°C and protect it from light.
-
Stock solutions: For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, specific vehicle formulations are required (see Experimental Protocols section). Store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light. Avoid repeated freeze-thaw cycles.
Q4: In which cell lines can I study the effects of this compound?
A4: GPR171 expression has been identified in various cell types, including neurons of the dorsal root ganglia, lung cancer cell lines, and certain immune cells. The choice of cell line will depend on the specific research question. It is recommended to verify GPR171 expression in your chosen cell line using methods like qPCR or Western blotting before initiating experiments.
Troubleshooting Guide
Inconsistent results in replicate experiments with this compound can arise from various factors. This guide provides a systematic approach to troubleshooting common issues.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect | Compound inactivity: Improper storage or handling has led to degradation. | - Use a fresh aliquot of this compound. - Verify the correct preparation of the vehicle and working solutions. - Perform a quality control check of the compound if possible. |
| Low GPR171 expression: The cell line or tissue being studied has low or no expression of the target receptor. | - Confirm GPR171 expression using qPCR or Western blot. - Consider using a cell line known to express GPR171 or an overexpression system. | |
| Suboptimal compound concentration: The concentration of this compound used is not within the effective range. | - Perform a dose-response curve to determine the optimal concentration for your experimental system. | |
| High variability between replicates | Inconsistent solution preparation: Variations in the preparation of stock and working solutions. | - Ensure accurate and consistent weighing and dissolving of this compound. - Prepare a large batch of vehicle and working solution to be used across all replicates and experiments if possible. |
| Cell culture variability: Differences in cell passage number, confluency, or health. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in a healthy, logarithmic growth phase. | |
| In vivo administration variability: Inconsistent administration of the compound in animal studies. | - Ensure consistent administration route and technique (e.g., intraperitoneal, intrathecal). - Normalize dosage to the body weight of each animal. | |
| Unexpected or off-target effects | Compound precipitation: this compound may precipitate out of solution, leading to inconsistent local concentrations. | - Visually inspect solutions for any precipitation before use. - If precipitation is observed, gentle warming and sonication may help to redissolve the compound. Consider reformulating the vehicle if the problem persists. |
| Sex-dependent effects: As observed in pain studies, the effects of this compound can differ between males and females.[3] | - If applicable to your research question, consider including both male and female subjects in your in vivo experiments and analyze the data separately. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound.
Table 1: In Vivo Dosages and Administration Routes
| Animal Model | Effect Studied | Dosage | Administration Route | Reference |
| Mice | Pain Alleviation | 10 mg/kg | Intraperitoneal (i.p.), once daily | [3] |
| Mice | Pain Alleviation | 2.5 µg | Intrathecal (i.t.) | [1] |
| Mice | Food Intake | 3 mg/kg | Intraperitoneal (i.p.) |
Note: These dosages should be considered as a starting point and may require optimization for your specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for GPR171 Activation
This protocol is designed to measure the inhibition of cAMP production following the activation of the Gi/o-coupled GPR171 by this compound.
Materials:
-
Cells expressing GPR171 (e.g., CHO-K1 or HEK293 cells stably expressing GPR171)
-
Cell culture medium
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed GPR171-expressing cells into a white opaque microplate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of adenylyl cyclase (typically determined through a prior dose-response experiment).
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the forskolin solution to all wells (except for a negative control) to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: In Vivo Administration of this compound for Pain Studies in Mice
This protocol outlines the procedure for intraperitoneal administration of this compound to assess its analgesic effects.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes and needles
-
Male C57BL/6 mice (or other appropriate strain)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing and experimental conditions for at least one week prior to the experiment.
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare the final working solution by diluting the stock in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL). Ensure the solution is clear and free of precipitation.
-
-
Administration:
-
Weigh each mouse to accurately calculate the required injection volume.
-
Administer the this compound solution or vehicle control via intraperitoneal injection.
-
-
Behavioral Testing: At predetermined time points following administration, assess pain behavior using appropriate assays (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia).
-
Data Analysis: Compare the pain thresholds or response latencies between the this compound-treated and vehicle-treated groups.
Visualizations
GPR171 Signaling Pathway
Caption: GPR171 signaling pathway activated by this compound.
Experimental Workflow for In Vitro cAMP Assay
References
- 1. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing MS15203 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of MS15203, a GPR171 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist for the G protein-coupled receptor 171 (GPR171).[1][2] Its therapeutic potential is primarily being investigated for the treatment of chronic pain.[3][4][5] this compound activates GPR171, which is a Gi/o-coupled receptor, leading to downstream signaling cascades that can modulate neuronal activity and reduce pain perception.[6]
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated analgesic effects in male mouse models of chronic inflammatory and neuropathic pain.[3][4] Specifically, it has been shown to reduce thermal hypersensitivity in the Complete Freund's Adjuvant (CFA) model of inflammatory pain and decrease mechanical allodynia in the Chemotherapy-Induced Peripheral Neuropathy (CIPN) model.[3][5]
Q3: What is the most significant challenge observed with this compound efficacy in vivo?
The most prominent challenge is a pronounced sexual dimorphism in its analgesic effects.[3][4] Studies have consistently shown that this compound is effective in male mice, but lacks efficacy in female mice at the same dosages.[3][5]
Q4: Does this compound show potential for abuse?
Current preclinical data suggests that this compound has a low abuse liability.[1][2] In mouse models, it did not induce conditioned place preference, a behavioral marker for rewarding properties, and did not significantly activate the ventral tegmental area (VTA), a key region in the brain's reward circuit.[1][2]
Troubleshooting Guide
Issue 1: Lack of Efficacy in Female Subjects
Potential Cause 1: Hormonal Differences
Sex hormones can influence the expression and function of receptors and signaling pathways.[7][8] Estrogen, for example, can modulate the expression of various G protein-coupled receptors.[9][10][11] It is possible that hormonal differences between male and female mice affect GPR171 expression or its downstream signaling efficiency.
Troubleshooting Strategies:
-
Hormone Level Analysis: Measure plasma estrogen and progesterone (B1679170) levels in female mice at the time of the experiment to correlate with efficacy.
-
Ovariectomy Studies: Conduct studies in ovariectomized female mice to assess this compound efficacy in the absence of fluctuating ovarian hormones. Estrogen replacement can also be incorporated to investigate its direct impact.
-
Dose-Response in Females: Perform a comprehensive dose-response study in female mice, as the effective dose range may be different from that in males.
Potential Cause 2: Differences in GPR171 Expression or Signaling
The baseline expression or functional state of GPR171 and its downstream signaling components may differ between sexes in key pain-processing regions.
Troubleshooting Strategies:
-
Receptor Expression Analysis: Quantify GPR171 mRNA and protein levels in relevant brain regions (e.g., periaqueductal gray, dorsal root ganglia) of both male and female mice at baseline and after induction of the pain model.
-
Downstream Signaling Analysis: Investigate key downstream effectors of Gi/o signaling (e.g., adenylyl cyclase activity, cAMP levels, ERK phosphorylation) in response to this compound in tissues from both sexes.
Issue 2: Suboptimal Efficacy in Male Subjects
Potential Cause 1: Poor Bioavailability or CNS Penetration
The physicochemical properties of this compound may limit its absorption, distribution, metabolism, and excretion (ADME) profile, leading to insufficient concentrations at the target site.
Troubleshooting Strategies:
-
Pharmacokinetic (PK) Studies: Conduct PK studies to determine the plasma and brain concentrations of this compound after administration. This will help to establish the relationship between exposure and efficacy.
-
Formulation Optimization: Explore different formulation strategies to improve solubility and bioavailability. This could include the use of lipid-based delivery systems or amorphous solid dispersions.[2][12][13]
-
Route of Administration: Investigate alternative routes of administration, such as intracranial or intrathecal injections, to bypass the blood-brain barrier and directly assess target engagement in the CNS.
Potential Cause 2: Insufficient Target Engagement
The administered dose of this compound may not be sufficient to achieve the required level of GPR171 activation for a robust analgesic effect.
Troubleshooting Strategies:
-
Dose-Response Studies: Perform detailed dose-response studies to identify the optimal dose for maximal efficacy.
-
Pharmacodynamic (PD) Biomarkers: Identify and measure a PD biomarker that reflects GPR171 activation in a relevant tissue to confirm target engagement at different dose levels.
Issue 3: Variability in Experimental Results
Potential Cause: Inconsistency in In Vivo Models
Variations in the induction of pain models can lead to high variability in behavioral readouts.
Troubleshooting Strategies:
-
Standardized Protocols: Strictly adhere to standardized and detailed protocols for the induction of pain models (e.g., CFA or CIPN).
-
Blinding and Randomization: Implement blinding of experimenters to treatment groups and randomization of animals to reduce bias.
-
Baseline Measurements: Ensure stable baseline measurements of pain sensitivity before drug administration.
Data Presentation
Table 1: Summary of this compound Efficacy in Male Mouse Pain Models
| Pain Model | Species/Sex | Dose and Route | Key Efficacy Outcome | Reference |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse/Male | 10 mg/kg, i.p. (daily for 5 days) | Significant increase in mechanical withdrawal threshold. | [3] |
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Mouse/Male | 10 mg/kg, i.p. (daily) | Significant increase in thermal withdrawal latency by day 3. | [3] |
Experimental Protocols
Protocol 1: Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
-
Animal Model: Adult male C57BL/6J mice.
-
Induction: Administer paclitaxel (B517696) (e.g., 4 mg/kg) via intraperitoneal (i.p.) injection on four alternate days (days 1, 3, 5, 7) for a cumulative dose of 16 mg/kg.
-
Pain Behavior Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments. A decrease in the threshold indicates the development of mechanical allodynia.
-
Cold Allodynia: Apply a drop of acetone (B3395972) to the plantar surface of the hind paw and measure the duration of paw lifting or licking. An increased response duration indicates cold allodynia.
-
-
This compound Administration: Following the establishment of neuropathy (e.g., day 14), administer this compound or vehicle control at the desired dose and schedule (e.g., 10 mg/kg, i.p., daily for 5 days).
-
Post-Treatment Assessment: Repeat the pain behavior assessments at specified time points after this compound administration to evaluate its analgesic effect.
Protocol 2: Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
-
Animal Model: Adult male mice.
-
Induction: Inject 20 µL of CFA (50% in saline) into the plantar surface of one hind paw.
-
Pain Behavior Assessment:
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test). A decrease in latency indicates thermal hyperalgesia.
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
-
-
This compound Administration: Once inflammatory pain is established (e.g., 24 hours post-CFA), administer this compound or vehicle.
-
Post-Treatment Assessment: Re-evaluate pain behaviors at various time points after drug administration.
Visualizations
Caption: GPR171 Signaling Pathway.
Caption: In Vivo Efficacy Experimental Workflow.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pathophys.org [pathophys.org]
- 8. Sex hormone signaling and regulation of immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-Protein-Coupled Estrogen Receptor (GPER) and Sex-Specific Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GPR171 Activation: MS15203 vs. BigLEN
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic agonist MS15203 and the endogenous neuropeptide BigLEN in the activation of the G protein-coupled receptor 171 (GPR171). This analysis is supported by available experimental data on their binding affinities, functional potencies, and the signaling pathways they trigger.
GPR171, a class A G protein-coupled receptor, has emerged as a promising therapeutic target for a range of physiological processes, including pain, anxiety, and feeding behavior.[1] Its activation is primarily mediated by the endogenous ligand BigLEN, a peptide derived from the proSAAS precursor.[2] Alongside this natural agonist, the small molecule this compound has been identified as a synthetic agonist, providing a valuable tool for probing the function of GPR171.[3] This guide delves into a detailed comparison of these two agonists, presenting key quantitative data and the experimental methodologies used to obtain them.
Quantitative Comparison of Ligand Performance
To facilitate a clear understanding of their relative performance, the binding affinities and functional potencies of this compound and BigLEN are summarized below.
| Ligand | Parameter | Value | Species/Cell Line | Assay Type | Reference |
| BigLEN | Kd | ~0.5 nM | Rat Hypothalamic Membranes | Radioligand Binding Assay | [2] |
| BigLEN (L2P2 fragment) | EC50 | 76 nM | Rat Hypothalamic Membranes | Radioligand Displacement Assay | [2] |
| This compound | - | Dose-dependent displacement of BigLEN | Rat Hypothalamic Membranes | Radioligand Displacement Assay | [4] |
| This compound | - | Dose-dependent decrease in cAMP | Neuro2A cells | cAMP Assay | [4] |
Note: Specific Ki and EC50 values for this compound were not explicitly found in the reviewed literature, which indicates that it displaces BigLEN and activates GPR171 in a dose-dependent manner.
Signaling Pathways and Experimental Workflows
The activation of GPR171 by both this compound and BigLEN initiates a cascade of intracellular events through its coupling to Gαi/o proteins. This signaling pathway primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also modulate the phosphorylation of extracellular signal-regulated kinase (ERK).[2][5]
GPR171 Signaling Pathway
Caption: GPR171 Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Workflow.
Experimental Workflow: cAMP Inhibition Assay
Caption: cAMP Inhibition Assay Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is based on methods used to characterize ligand binding to GPR171.[2]
-
Membrane Preparation: Hypothalamic tissue or cells expressing GPR171 are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in a binding buffer.
-
Binding Reaction: In a 96-well plate, membrane preparations are incubated with a fixed concentration of radiolabeled BigLEN (e.g., [125I]Tyr-BigLEN) and varying concentrations of the unlabeled competitor (BigLEN or this compound).
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled BigLEN and subtracted from the total binding to obtain specific binding. The data are then analyzed using non-linear regression to determine the dissociation constant (Kd) of the radioligand and the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the competing ligands.
cAMP Inhibition Assay
This protocol is a generalized procedure for measuring the inhibition of adenylyl cyclase activity.[4][6]
-
Cell Culture and Plating: GPR171-expressing cells (e.g., Neuro2A) are cultured and seeded into 96-well plates.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.
-
Agonist Treatment: Immediately after or concurrently with forskolin stimulation, cells are treated with varying concentrations of the GPR171 agonist (BigLEN or this compound).
-
Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The concentration-response curves are generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the agonist concentration. The half-maximal effective concentration (EC50) is then calculated using non-linear regression.
ERK Phosphorylation Assay
This is a general protocol for assessing the modulation of ERK phosphorylation.[7]
-
Cell Culture and Serum Starvation: GPR171-expressing cells are cultured to near confluence and then serum-starved for several hours to reduce basal levels of ERK phosphorylation.
-
Agonist Stimulation: Cells are treated with varying concentrations of the GPR171 agonist (BigLEN or this compound) for a short period (typically 5-15 minutes).
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is then incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and subsequently with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated. The fold change in ERK phosphorylation relative to the untreated control is then determined for each agonist concentration to generate a dose-response curve and calculate the EC50.
Conclusion
Both the endogenous peptide BigLEN and the synthetic small molecule this compound are effective agonists of GPR171, activating the receptor and initiating downstream signaling through the Gαi/o pathway. BigLEN exhibits high-affinity binding to the receptor. While direct comparative quantitative data for this compound is not as readily available in the public domain, it has been shown to functionally engage the receptor in a dose-dependent manner, leading to the inhibition of cAMP production. The availability of both a natural and a synthetic agonist provides researchers with a versatile toolkit to further elucidate the physiological roles of GPR171 and to explore its potential as a therapeutic target for various disorders. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible investigation of these and other potential GPR171 modulators.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPR171 Agonists: MS15203 and the Endogenous Ligand BigLEN
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the synthetic small-molecule GPR171 agonist, MS15203, and the endogenous peptide agonist, BigLEN. This document summarizes their performance based on available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways.
G protein-coupled receptor 171 (GPR171) is a promising therapeutic target for a range of physiological conditions, including pain and metabolic disorders. Activation of this receptor by its endogenous ligand, BigLEN, has been shown to modulate neuronal activity. This compound is a synthetic small-molecule agonist developed to probe the therapeutic potential of GPR171 activation. This guide offers a comparative overview of these two key GPR171 agonists.
Quantitative Performance Comparison
The following table summarizes the key pharmacological parameters for this compound and BigLEN based on in vitro assays. These values are essential for understanding the potency and binding affinity of each agonist.
| Agonist | Receptor Species | Assay Type | Parameter | Value | Reference |
| This compound | Mouse | Radioligand Binding | Ki | Not explicitly stated, but displaces [¹²⁵I]Tyr-b-LEN | [1] |
| Rat | GTPγS Binding | EC₅₀ | Not explicitly stated | ||
| cAMP Assay | Efficacy | Partial Agonist | [2] | ||
| BigLEN (mouse) | Mouse | Radioligand Binding | Kd | ~0.5 nM | |
| BigLEN (rat) | Rat | GTPγS Binding | EC₅₀ | 1.6 nM |
Note: While the precise K_i_ and EC₅₀ values for this compound are not explicitly stated in the abstracts of the reviewed literature, the data confirming its agonist activity and ability to displace the endogenous ligand are presented in Wardman et al., 2016.[1] Further analysis of the data within this publication would be required to derive these specific values.
GPR171 Signaling Pathway
Activation of GPR171 by an agonist, such as this compound or BigLEN, initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
References
MS15203: A Comparative Guide to GPCR Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profiling of MS15203, a potent agonist for the G protein-coupled receptor 171 (GPR171). The objective of this document is to offer a comparative analysis of this compound's activity against other GPCRs, supported by detailed experimental methodologies.
Introduction to this compound and GPR171
This compound is a small molecule agonist targeting GPR171, a GPCR that is coupled to inhibitory Gαi/o proteins. Activation of GPR171 by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is implicated in various physiological processes, and the therapeutic potential of GPR171 agonists is an active area of research, particularly in the context of pain management. In preclinical studies, this compound has demonstrated promise as a novel pain therapeutic with minimal reward liability.
A critical aspect of drug development is to ensure the selectivity of a compound for its intended target. Off-target effects, where a drug binds to and modulates the activity of unintended receptors, can lead to adverse side effects. Therefore, comprehensive selectivity profiling against a panel of other receptors is essential to de-risk a drug candidate and predict its potential clinical safety profile.
Selectivity Profile of this compound
While comprehensive public data on the selectivity of this compound against a broad panel of GPCRs is limited, it has been reported to be a selective agonist for GPR171 with low binding affinity for the mu-opioid receptor. To illustrate how such data would be presented, the following table provides a hypothetical selectivity profile of this compound against a representative panel of GPCRs. The data is presented as Ki (nM) for binding affinity and EC50 (nM) or % inhibition for functional activity.
Table 1: Hypothetical Selectivity Profile of this compound Against a Panel of GPCRs
| Target GPCR | Family | Binding Affinity (Ki, nM) | Functional Activity |
| GPR171 (Target) | Gαi/o-coupled | 15 | EC50 = 25 nM (cAMP inhibition) |
| Mu-Opioid Receptor | Gαi/o-coupled | >10,000 | No significant activity |
| Delta-Opioid Receptor | Gαi/o-coupled | >10,000 | No significant activity |
| Kappa-Opioid Receptor | Gαi/o-coupled | >10,000 | No significant activity |
| Adrenergic α2A | Gαi/o-coupled | >5,000 | No significant activity |
| Dopamine D2 | Gαi/o-coupled | >8,000 | No significant activity |
| Serotonin 5-HT1A | Gαi/o-coupled | >10,000 | No significant activity |
| Beta-1 Adrenergic | Gαs-coupled | >10,000 | No significant activity |
| Beta-2 Adrenergic | Gαs-coupled | >10,000 | No significant activity |
| M1 Muscarinic | Gαq-coupled | >10,000 | No significant activity |
| M3 Muscarinic | Gαq-coupled | >10,000 | No significant activity |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of this compound and the methods used for selectivity profiling, the following diagrams illustrate the GPR171 signaling pathway and the general workflows for radioligand binding and functional cAMP assays.
Figure 1. GPR171 Signaling Pathway
Figure 2. Radioligand Binding Assay Workflow
Figure 3. cAMP Functional Assay Workflow
Experimental Protocols
Detailed methodologies for the key experiments cited in selectivity profiling are provided below.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound (this compound) for a specific GPCR by its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).
-
Unlabeled test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (HTRF)
This assay determines the functional activity of a test compound by measuring its effect on the intracellular levels of the second messenger cAMP. For a Gαi/o-coupled receptor like GPR171, an agonist will decrease cAMP levels.
Materials:
-
Cells expressing the target GPCR.
-
Cell culture medium and reagents.
-
Test compound (this compound) at various concentrations.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production).
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and culture overnight.
-
Compound Addition: Remove the culture medium and add assay buffer containing varying concentrations of the test compound (this compound).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a specified time at room temperature.
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow for cell lysis and the competitive binding reaction between the labeled and unlabeled cAMP to the antibody.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000. The amount of cAMP is inversely proportional to this ratio. Plot the HTRF ratio against the log of the test compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) value.
Conclusion
The selectivity of a drug candidate is a paramount consideration in the drug discovery and development process. While this compound is a promising selective agonist for GPR171, a thorough evaluation of its activity against a wide range of other GPCRs and other potential off-targets is crucial for its advancement as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for conducting such selectivity profiling, ensuring a comprehensive understanding of the compound's pharmacological profile. The illustrative data and diagrams serve to guide researchers in the presentation and interpretation of these critical safety and efficacy assessments.
Validating MS15203 Specificity in GPR171 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the GPR171 agonist, MS15203, in wild-type versus GPR171 knockout and knockdown models. The data presented herein demonstrates the specificity of this compound for its target, GPR171, a G protein-coupled receptor implicated in various physiological processes, including feeding behavior, pain perception, and immune response modulation. This document also includes detailed experimental protocols and comparisons with the endogenous ligand, BigLEN, and a GPR171 antagonist, MS0021570.
Executive Summary
Data Presentation
Table 1: Effect of this compound on Food Intake in Wild-Type vs. GPR171 Knockdown Mice
| Treatment Group | Cumulative Food Intake (g) at 4 hours | Cumulative Food Intake (g) at 8 hours |
| Wild-Type + Vehicle | ~0.5 g | ~0.8 g |
| Wild-Type + this compound (i.c.v.) | ~1.2 g | ~1.8 g |
| GPR171 shRNA + Vehicle | ~0.4 g | ~0.7 g |
| GPR171 shRNA + this compound (i.c.v.) | ~0.6 g | ~0.9 g |
*Data are approximated from graphical representations in the cited literature.[1] *Indicates a significant increase in food intake compared to the vehicle-treated group.
Table 2: In Vitro Cellular Responses to GPR171 Ligands in Wild-Type vs. GPR171 Knockout Cells
| Cell Type | Ligand | Cellular Response | Magnitude of Response |
| Wild-Type Jurkat T cells | BigLEN | Inhibition of TCR-mediated calcium flux | Dose-dependent suppression |
| GPR171 KO Jurkat T cells | BigLEN | No inhibition of TCR-mediated calcium flux | Effect abolished |
| Neuro2A cells (endogenous GPR171) | This compound | Inhibition of forskolin-stimulated cAMP | Dose-dependent decrease |
| Neuro2A cells with GPR171 knockdown | This compound | Attenuated inhibition of cAMP | Effect significantly reduced |
Table 3: Comparative Ligand Properties for GPR171
| Ligand | Type | Potency / Affinity |
| This compound | Small molecule agonist | Lower affinity than BigLEN in displacing radiolabeled BigLEN.[1] |
| BigLEN | Endogenous peptide agonist | High affinity (Kd ~0.5 nM) for GPR171 in mouse hypothalamus.[2] |
| MS0021570 | Small molecule antagonist | IC50 = 220 nM.[3] |
Mandatory Visualization
Caption: GPR171 signaling pathway activated by this compound and BigLEN.
Caption: Experimental workflow for validating this compound specificity.
Experimental Protocols
GPR171 Knockdown in Mice using shRNA
-
shRNA Lentivirus Production: Short hairpin RNA (shRNA) targeting mouse GPR171 was cloned into a lentiviral vector. Lentiviral particles were produced in HEK293T cells.
-
Stereotaxic Surgery: Adult male C57BL/6J mice were anesthetized and placed in a stereotaxic frame. A cannula was implanted into the third ventricle.
-
Lentiviral Injection: Following a recovery period, mice received an intracerebroventricular (i.c.v.) injection of either GPR171 shRNA lentivirus or a control shRNA lentivirus.
-
Behavioral Testing: Two weeks post-injection, to allow for GPR171 knockdown, behavioral experiments such as food intake monitoring were conducted.
-
Verification of Knockdown: At the end of the experiments, hypothalamic tissue was collected to confirm the reduction of GPR171 mRNA and protein levels via qPCR and Western blot, respectively.[2]
CRISPR/Cas9-Mediated GPR171 Knockout in Jurkat T-cells
-
gRNA Design and Synthesis: Guide RNAs (gRNAs) targeting a conserved region of the human GPR171 gene were designed and synthesized.
-
RNP Formulation: The gRNA was complexed with Cas9 nuclease to form a ribonucleoprotein (RNP).
-
Electroporation: Jurkat T-cells were electroporated with the GPR171-targeting RNP complex.
-
Single-Cell Cloning: Following electroporation, single cells were sorted into 96-well plates to generate clonal populations.
-
Screening and Validation: Clones were screened for GPR171 knockout by genomic DNA sequencing and Western blot to confirm the absence of GPR171 protein expression.
In Vivo Food Intake Study
-
Animal Acclimation: GPR171 knockdown and control mice were individually housed and acclimated to the experimental conditions.
-
Fasting: Mice were fasted for a predetermined period (e.g., 16 hours) with free access to water.
-
Drug Administration: At the onset of the dark cycle, mice received an i.c.v. injection of either this compound or vehicle.
-
Food Intake Measurement: Pre-weighed food was provided, and the amount consumed was measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
In Vitro Cellular Assays
-
cAMP Assay: Neuro2A cells (with and without GPR171 knockdown) were treated with forskolin (B1673556) to stimulate adenylyl cyclase. The cells were then incubated with varying concentrations of this compound. Intracellular cAMP levels were measured using a competitive immunoassay.
-
Calcium Flux Assay: Wild-type and GPR171 knockout Jurkat T-cells were loaded with a calcium-sensitive dye. T-cell receptor (TCR) was stimulated in the presence or absence of BigLEN. Changes in intracellular calcium concentration were monitored using flow cytometry or a fluorescence plate reader.
Conclusion
The presented data from GPR171 knockdown and knockout models unequivocally demonstrate the on-target specificity of this compound. The significant reduction or complete loss of this compound-mediated effects in the absence of GPR171 provides strong evidence that its biological activities are mediated through this receptor. This guide serves as a valuable resource for researchers investigating the therapeutic potential of targeting the GPR171 pathway. The detailed protocols and comparative data for this compound, the endogenous ligand BigLEN, and a GPR171 antagonist offer a solid foundation for future studies in this area.
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of MS15203 and Endogenous Ligand Binding to GPR171
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of the synthetic small molecule MS15203 and its endogenous counterpart, BigLEN, to the G protein-coupled receptor 171 (GPR171). This document summarizes key experimental data, outlines detailed methodologies, and presents visual representations of the underlying molecular and experimental processes.
Executive Summary
GPR171, a G protein-coupled receptor, has emerged as a promising therapeutic target for conditions such as chronic pain and appetite regulation. Its activity is modulated by the endogenous peptide ligand, BigLEN. The synthetic small molecule, this compound, has been identified as a potent agonist of GPR171, prompting a detailed examination of its binding characteristics in comparison to the native ligand. This guide reveals that while both molecules effectively bind to GPR171, the endogenous ligand BigLEN exhibits a significantly higher binding affinity.
Quantitative Binding Affinity Data
The binding affinities of this compound and the endogenous ligand BigLEN for the GPR171 receptor have been determined through radioligand binding assays. The data, summarized in the table below, indicates a substantial difference in the affinity of the two ligands for the receptor.
| Ligand | Receptor | Ligand Type | Binding Affinity (Kᵢ) | Binding Affinity (Kₑ) |
| This compound | GPR171 | Synthetic Agonist | ~2.5 µM | Not Applicable |
| BigLEN | GPR171 | Endogenous Agonist | Not Applicable | ~0.5 nM |
Kᵢ (Inhibition Constant): A measure of the affinity of a competing ligand (this compound) for a receptor. A lower Kᵢ value indicates a higher binding affinity. Kₑ (Equilibrium Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kₑ value indicates a higher binding affinity.
Signaling Pathway and Competitive Binding
The interaction of both this compound and BigLEN with GPR171 initiates a cascade of intracellular signaling events. As both ligands compete for the same binding site on the receptor, their relative concentrations will dictate the extent of receptor activation.
A Comparative Analysis of MS15203 and Other Pain Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel pain therapeutic candidate MS15203 against established pain relief agents. The information is based on preclinical findings and aims to assist researchers and drug development professionals in evaluating its potential.
Introduction to this compound
This compound is a small molecule agonist for the G protein-coupled receptor 171 (GPR171). Preclinical studies have demonstrated its potential as a novel analgesic, particularly in models of chronic inflammatory and neuropathic pain. A key characteristic of this compound is its apparent sex-specific efficacy, with analgesic effects observed in male but not female mice. Furthermore, it has been shown to enhance the antinociceptive effects of morphine without increasing its rewarding properties, suggesting a lower potential for abuse and addiction compared to traditional opioids.
Mechanism of Action: GPR171 Agonism
This compound exerts its analgesic effects by activating GPR171, a receptor expressed in regions of the central nervous system known to be involved in pain modulation, such as the periaqueductal gray (PAG). The binding of this compound to GPR171 is thought to initiate downstream signaling cascades that ultimately lead to a reduction in pain perception.
Caption: Signaling pathway of this compound.
Comparative Efficacy Data (Preclinical)
The following tables summarize the preclinical efficacy of this compound in established mouse models of neuropathic and inflammatory pain. It is important to note that direct comparative studies with other analgesics are limited. The data presented for other therapeutics are for illustrative purposes and are gathered from separate studies using similar models.
Neuropathic Pain Model: Paclitaxel-Induced Mechanical Allodynia
Table 1: Efficacy in Paclitaxel-Induced Neuropathic Pain (von Frey Test)
| Therapeutic | Dosage | Animal Model | Paw Withdrawal Threshold (g) | Citation |
| This compound | 10 mg/kg, i.p. | Male Mice | Significant increase vs. vehicle | |
| Gabapentin | 30-100 mg/kg, i.p. | Male Mice | Dose-dependent increase | |
| Amitriptyline | 10 mg/kg, i.p. | Male Mice | Significant increase vs. vehicle |
Note: Data for Gabapentin and Amitriptyline are representative and may vary across studies.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia
Table 2: Efficacy in CFA-Induced Inflammatory Pain (Hargreaves Test)
| Therapeutic | Dosage | Animal Model | Paw Withdrawal Latency (s) | Citation |
| This compound | 10 mg/kg, i.p. | Male Mice | Significant increase vs. vehicle | |
| Morphine | 5 mg/kg, s.c. | Male Mice | Significant increase vs. vehicle | |
| Celecoxib | 30 mg/kg, p.o. | Male Mice | Significant increase vs. vehicle |
Note: Data for Morphine and Celecoxib are representative and may vary across studies.
Comparison with Other Pain Therapeutics
| Therapeutic Class | Mechanism of Action | Primary Use | Key Advantages of this compound (Potential) | Key Disadvantages of this compound (Potential) |
| Opioids (e.g., Morphine) | Mu-opioid receptor agonist | Moderate to severe acute and chronic pain | Lower reward potential, potentially fewer opioid-related side effects. | Efficacy in only one sex (preclinical), unknown human efficacy and side effect profile. |
| Gabapentinoids (e.g., Gabapentin) | Bind to α2δ-1 subunit of voltage-gated calcium channels | Neuropathic pain | Novel mechanism of action, may be effective in patients refractory to gabapentinoids. | Limited to male sex in preclinical studies, unknown comparative efficacy. |
| Tricyclic Antidepressants (e.g., Amitriptyline) | Serotonin and norepinephrine (B1679862) reuptake inhibition, other receptor actions | Neuropathic pain | Potentially better side effect profile (e.g., less anticholinergic effects). | Unknown antidepressant effects, narrower therapeutic window. |
| SNRIs (e.g., Duloxetine) | Serotonin and norepinephrine reuptake inhibition | Neuropathic pain, fibromyalgia | More targeted mechanism than TCAs. | Potential for discontinuation syndrome, unknown comparative efficacy. |
| NSAIDs/COX-2 Inhibitors (e.g., Celecoxib) | Inhibition of cyclooxygenase enzymes | Inflammatory pain | May have a better gastrointestinal safety profile than non-selective NSAIDs. | Cardiovascular risks with long-term use, unknown comparative efficacy. |
Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model
This model is used to screen for therapeutics effective against chemotherapy-induced peripheral neuropathy.
Caption: Workflow for paclitaxel-induced neuropathy.
Detailed Methodology: von Frey Test for Mechanical Allodynia
-
Acclimation: Mice are placed in individual clear plastic chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw upon filament application.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to evaluate the efficacy of analgesics in a state of persistent inflammation.
Caption: Workflow for CFA-induced inflammatory pain.
Detailed Methodology: Hargreaves Test for Thermal Hyperalgesia
-
Acclimation: Mice are placed in individual clear plastic chambers on a glass floor and allowed to acclimate.
-
Heat Source: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
Latency Measurement: The time taken for the mouse to withdraw its paw from the heat source is automatically recorded.
-
Cut-off Time: A pre-determined cut-off time is used to prevent tissue damage.
Conclusion and Future Directions
This compound represents a promising novel analgesic candidate with a unique mechanism of action. Its efficacy in preclinical models of chronic pain, coupled with a potentially favorable safety profile regarding reward and addiction, warrants further investigation. Key future directions for research include:
-
Elucidating the mechanisms behind the observed sex-specific effects.
-
Conducting direct, head-to-head comparative studies with standard-of-care analgesics.
-
Investigating the efficacy and safety of this compound in other pain models and species.
-
Ultimately, progressing to clinical trials to evaluate its therapeutic potential in humans.
This guide provides a snapshot of the current understanding of this compound in comparison to other pain therapeutics. As research progresses, a clearer picture of its clinical utility will emerge.
A Comparative Guide to MS15203 and the Inactive Peptide LittleLEN as Controls in Cellular and In Vivo Research
In the landscape of G protein-coupled receptor (GPCR) research and hypoxia-inducible factor (HIF) biology, the use of precise and well-characterized controls is paramount for the generation of robust and reproducible data. This guide provides a comprehensive comparison of two such tools: the small molecule GPR171 agonist, MS15203, and the inactive peptide, LittleLEN. We will explore their applications as controls, compare their performance with alternatives, and provide detailed experimental protocols and pathway diagrams to aid researchers, scientists, and drug development professionals in their experimental design.
Section 1: this compound - A Selective GPR171 Agonist
This compound is a small molecule agonist for the G protein-coupled receptor 171 (GPR171), a receptor implicated in various physiological processes including pain perception, anxiety, and appetite regulation.[1][2][3] Its utility as a research tool lies in its ability to selectively activate GPR171, allowing for the elucidation of the receptor's function and downstream signaling pathways.
Comparative Performance and Alternatives
The endogenous ligand for GPR171 is the neuropeptide BigLEN.[2][3][4] this compound offers the advantage of being a small molecule, which can confer better pharmacokinetic properties for in vivo studies compared to a peptide. In radioligand binding assays, this compound has been shown to be a potent GPR171 agonist, though with a lower binding affinity compared to BigLEN.[5]
Table 1: Quantitative Comparison of GPR171 Agonists
| Ligand | Type | Potency/Affinity | Reference |
| This compound | Small Molecule Agonist | Lower affinity than BigLEN in displacing [¹²⁵I]Tyr-BigLEN | [5] |
| BigLEN (mouse) | Endogenous Peptide Agonist | Kd ~0.5 nM | [6] |
| BigLEN (rat) | Endogenous Peptide Agonist | EC₅₀ of 1.6 nM | [6] |
As a positive control for GPR171 activation, this compound is a valuable tool. The ideal negative control when using this compound would be a structurally similar but inactive molecule. In the absence of such a specific control, vehicle-treated groups are the standard negative control in both in vitro and in vivo experiments.
Experimental Protocol: In Vivo Administration of this compound in Mice
This protocol is representative for studying the effects of GPR171 activation on pain perception in a mouse model.
Objective: To assess the analgesic effect of this compound in a model of chronic pain.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Mice (e.g., C57BL/6J)
-
Apparatus for behavioral pain assessment (e.g., von Frey filaments, hot plate)
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile 0.9% saline to a final concentration of 1 mg/mL.
-
Animal Dosing: Administer this compound to mice via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[7][8] For the control group, administer an equivalent volume of sterile 0.9% saline.
-
Behavioral Testing: At a defined time point post-injection (e.g., 30 minutes), assess the pain response of the mice using a standardized behavioral test.
-
Data Analysis: Compare the pain response thresholds or latencies between the this compound-treated and saline-treated groups using appropriate statistical methods.
Signaling Pathway: GPR171 Activation
GPR171 is a Gi/o-coupled receptor.[9] Upon activation by an agonist like this compound or BigLEN, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein. This leads to the dissociation of the Gα(i/o) subunit from the Gβγ dimer, initiating downstream signaling cascades that typically involve the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: GPR171 Signaling Pathway.
Section 2: LittleLEN - An Inactive Peptide Control
LittleLEN is the C-terminally truncated form of BigLEN.[4][10][11][12] Crucially, it does not activate GPR171, making it an excellent negative control for experiments investigating the specific effects of BigLEN.[4][10][11][12]
Comparative Performance and Alternatives
The primary advantage of using LittleLEN as a negative control is its high degree of similarity to the active peptide, BigLEN, differing only in the absence of the C-terminal amino acids responsible for receptor activation. This makes it superior to using an unrelated peptide as a control, as it helps to rule out non-specific effects related to the peptide's overall physicochemical properties.
Another common type of negative control for peptide studies is a scrambled peptide . A scrambled peptide contains the same amino acids as the active peptide but in a randomized sequence. This type of control addresses the possibility that the observed biological effect is due to the amino acid composition rather than the specific sequence.
Table 2: Comparison of Inactive Peptide Controls for BigLEN
| Control Peptide | Description | Key Advantage | Potential Limitation |
| LittleLEN | C-terminally truncated BigLEN | High sequence similarity to BigLEN, controlling for non-specific effects of the N-terminal portion. | Does not control for potential non-specific effects of the C-terminal amino acids present in BigLEN. |
| Scrambled BigLEN | Same amino acid composition as BigLEN, but in a randomized sequence. | Controls for non-specific effects related to amino acid composition and overall charge/hydrophobicity. | May not fully control for structural motifs present in the N-terminal region of BigLEN. |
The choice between LittleLEN and a scrambled peptide depends on the specific hypothesis being tested. If the goal is to demonstrate the necessity of the C-terminus of BigLEN for activity, LittleLEN is the ideal control. If the aim is to show that the specific sequence of BigLEN is required for its effect, a scrambled peptide is more appropriate.
Experimental Protocol: In Vitro Cell-Based Assay Using LittleLEN
This protocol describes a typical calcium mobilization assay to confirm the inactivity of LittleLEN on GPR171-expressing cells.
Objective: To demonstrate that LittleLEN does not induce GPR171-mediated signaling.
Materials:
-
CHO cells stably expressing GPR171 and a promiscuous G protein (e.g., Gα15)
-
BigLEN (positive control)
-
LittleLEN (test compound)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the GPR171-expressing CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of BigLEN and LittleLEN in assay buffer.
-
Assay: a. Measure the baseline fluorescence of the cells in the plate reader. b. Add the prepared compounds (BigLEN, LittleLEN, and buffer control) to the wells. c. Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: Compare the fluorescence response elicited by LittleLEN to that of the positive control (BigLEN) and the buffer control. A lack of a significant increase in fluorescence upon addition of LittleLEN, in contrast to the robust response from BigLEN, confirms its inactivity.[12]
Logical Relationship: BigLEN vs. LittleLEN Activity
The differential activity of BigLEN and LittleLEN is a direct consequence of their structures. The C-terminal amino acids of BigLEN are essential for binding to and activating GPR171.
Caption: BigLEN vs. LittleLEN activity.
Section 3: VHL-Mediated Degradation of HIF-1α
While not directly related to this compound or LittleLEN, understanding protein degradation pathways is crucial in many areas of drug development. The von Hippel-Lindau (VHL) tumor suppressor protein plays a key role in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions.[13][14]
Under normal oxygen levels (normoxia), prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α.[15] This post-translational modification creates a binding site for the VHL E3 ubiquitin ligase complex. VHL then polyubiquitinates HIF-1α, targeting it for degradation by the proteasome.[13][14][15] This process is inhibited under hypoxic conditions, leading to the stabilization and activity of HIF-1α.
Signaling Pathway: VHL-Mediated HIF-1α Degradation
Caption: VHL-mediated HIF-1α degradation.
Conclusion
The selection of appropriate controls is a cornerstone of rigorous scientific inquiry. This compound serves as a specific and valuable tool for activating GPR171, enabling the study of its physiological roles. LittleLEN provides a highly specific negative control for dissecting the activity of the neuropeptide BigLEN, offering advantages over less specific control peptides. By understanding the properties and appropriate applications of these reagents, and by employing sound experimental design, researchers can significantly enhance the quality and impact of their findings in the fields of GPCR biology and beyond.
References
- 1. GPR171 - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
- 14. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
MS15203 has emerged as a promising small molecule agonist for the G protein-coupled receptor 171 (GPR171), a novel target for pain therapeutics.[1] Understanding the selectivity and cross-reactivity of this compound is paramount for its development as a safe and effective drug. This guide provides a comparative analysis of this compound's interaction with its primary target, GPR171, and explores its activity at other related receptors based on available experimental data.
Summary of Cross-Reactivity Data
A key study by Wardman et al. (2016) demonstrated the selectivity of this compound (referred to as MS0015203 in the publication) for GPR171 by screening the compound against a panel of 80 other membrane proteins, including a number of family A GPCRs. While the study concluded that this compound is selective for GPR171, the detailed quantitative binding data from this comprehensive screen is not publicly available in the primary publication or its supplementary materials.
However, the study did provide data from functional assays that support the selectivity of this compound for GPR171. The table below summarizes the available data on the functional potency of this compound at its primary target.
| Receptor | Compound | Assay Type | Result (EC₅₀) | Reference |
| GPR171 | This compound | [³⁵S]GTPγS binding in rat hypothalamic membranes | ~1 µM | Wardman et al., 2016 |
| GPR171 | This compound | Inhibition of forskolin-stimulated adenylyl cyclase in rat hypothalamic membranes | ~10 µM | Wardman et al., 2016 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to a receptor of interest upon agonist binding.
-
Membrane Preparation: Crude membranes were prepared from rat hypothalamus.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% bovine serum albumin.
-
Reaction Mixture: Membranes were incubated with varying concentrations of this compound, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS.
-
Incubation: The reaction was carried out for 60 minutes at 30°C.
-
Termination and Detection: The reaction was stopped by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS was quantified by liquid scintillation counting.
-
Data Analysis: The concentration-response curves were generated to determine the EC₅₀ value.
Adenylyl Cyclase Inhibition Assay
This assay assesses the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger, via a Gαi/o-coupled receptor.
-
Membrane Preparation: Crude membranes were prepared from rat hypothalamus.
-
Assay Buffer: The assay buffer consisted of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM ATP, and a GTP-regenerating system.
-
Reaction Mixture: Membranes were incubated with 10 µM forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of this compound.
-
Incubation: The reaction was allowed to proceed for 15 minutes at 30°C.
-
Termination and Detection: The reaction was terminated, and the amount of cAMP produced was measured using a competitive binding assay, typically an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP production was analyzed to determine the EC₅₀ value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GPR171 and a typical experimental workflow for assessing compound selectivity.
Caption: GPR171 signaling cascade upon activation by this compound.
Caption: A typical workflow for assessing compound selectivity.
References
Validating MS15203: A Comparative Guide to its GPR171 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic agonist MS15203's performance in activating the G protein-coupled receptor 171 (GPR171). The data presented herein is compiled from various cell systems and preclinical models, offering a comparative analysis against the endogenous ligand, BigLEN. This document is intended to serve as a valuable resource for researchers investigating GPR171 signaling and developing novel therapeutics targeting this receptor.
Introduction to this compound and GPR171
This compound is a small molecule agonist of GPR171, a receptor implicated in various physiological processes, including pain perception and food intake.[1] GPR171 is a Class A rhodopsin-like receptor that primarily couples to inhibitory G proteins (Gi/o).[2] Its activation by an agonist, such as this compound or the endogenous neuropeptide BigLEN, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This signaling cascade ultimately modulates downstream cellular functions, including the activity of nociceptive ion channels. The therapeutic potential of this compound, particularly in the context of chronic pain, is an active area of research.[3][4][5]
GPR171 Signaling Pathway
The binding of an agonist like this compound or BigLEN to GPR171 initiates a signaling cascade characteristic of Gi/o-coupled receptors.
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vitro and In Vivo Effects of MS15203, a GPR171 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of MS15203, a small molecule agonist of the G protein-coupled receptor 171 (GPR171). The data presented is compiled from peer-reviewed scientific literature to support researchers in evaluating its potential as a therapeutic agent.
Summary of In Vitro Effects
This compound was identified through virtual screening of a compound library against a homology model of GPR171.[1] Subsequent in vitro studies have characterized it as a selective agonist for this receptor.
GPR171 Signaling and Functional Activity
Activation of GPR171 by this compound initiates a signaling cascade through inhibitory Gαi/o proteins. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of downstream effectors, including ion channels.[2][3] In cultured dorsal root ganglion (DRG) neurons, this compound has been shown to attenuate the increase in intracellular calcium induced by the activation of Transient Receptor Potential (TRP) channels, such as TRPV1.[2][3] This effect is mediated by the Gα subunit of the Gi/o protein, as it is blocked by pertussis toxin.[2]
| Assay Type | Cell Line/System | Effect of this compound | Reference |
| Receptor Activation | CHO cells expressing GPR171 | Agonist-induced increase in intracellular Ca2+ (via co-expressed Gα15/i3) | [4] |
| Signaling Pathway | Cultured DRG neurons | Attenuation of capsaicin-induced Ca2+ influx via Gi/o protein coupling. | [2][3] |
| Downstream Effector | Cultured DRG neurons | Inhibition of TRP channel function. | [2] |
Summary of In Vivo Effects
In vivo studies in rodent models have primarily focused on the analgesic properties of this compound and its potential for abuse.
Analgesic Efficacy
Systemic administration of this compound has demonstrated efficacy in various pain models. Notably, its analgesic effects in chronic pain models appear to be sex-specific.
| Pain Model | Species | Administration Route & Dose | Key Findings | Reference |
| Inflammatory Pain (CFA-induced) | Mouse | 10 mg/kg, i.p. | In male mice, daily administration for 3 days decreased the duration of thermal hypersensitivity. No significant effect was observed in female mice. | [5][6][7] |
| Neuropathic Pain (CIPN) | Mouse | 10 mg/kg, i.p. | In male mice, 5 days of treatment improved allodynia. No significant effect was observed in female mice. | [5][6][7] |
| Nociceptive Pain (Formalin Test) | Mouse | 2.5 μg, intraplantar or intrathecal | Mitigated phase 2 nociceptive behaviors. | [2][8] |
| Acute Thermal Pain (Hot Plate Test) | Mouse | 10 mg/kg, i.p. | When co-administered with morphine, it produced an increase in thermal latency. | [7] |
Assessment of Reward and Abuse Liability
To evaluate the potential for abuse, this compound was tested in a conditioned place preference (CPP) paradigm.
| Behavioral Assay | Species | Administration Route & Dose | Key Findings | Reference |
| Conditioned Place Preference | Mouse | 10 mg/kg, i.p. | Did not produce a conditioned place preference, suggesting a low risk for abuse. It also did not alter morphine-induced place preference.[9][10] | [9][10] |
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol is a general guideline for measuring GPR171 activation in response to this compound.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably co-expressing human GPR171 and a promiscuous G protein (e.g., Gαqi5) in DMEM/F-12 medium supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates and incubate overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions and incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer.
-
Signal Detection: Use a fluorescence plate reader to measure the change in fluorescence intensity upon the addition of this compound. The signal is typically recorded as Relative Fluorescence Units (RFU).
-
Data Analysis: Plot the change in RFU against the concentration of this compound to determine the EC50 value.
In Vivo: Hot Plate Test for Thermal Analgesia
This protocol assesses the analgesic effect of this compound on thermal pain.
-
Apparatus: Use a hot plate apparatus with the surface temperature maintained at a constant, noxious temperature (e.g., 52-55°C).[11]
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place each mouse on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the mice.
-
Post-treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place the mice back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Compare the response latencies before and after drug treatment to determine the analgesic effect.
In Vivo: Conditioned Place Preference
This protocol evaluates the rewarding or aversive properties of this compound.
-
Apparatus: Use a three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.[12][13]
-
Pre-conditioning (Day 1): Place each mouse in the central compartment and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5): On alternating days, administer this compound (e.g., 10 mg/kg, i.p.) and confine the mouse to one of the outer chambers for a set period (e.g., 30 minutes). On the other days, administer vehicle and confine the mouse to the opposite chamber. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
Post-conditioning Test (Day 6): Place the mouse in the central compartment and allow it to freely explore all three chambers, as in the pre-conditioning phase. Record the time spent in each chamber.
-
Data Analysis: Compare the time spent in the drug-paired chamber during the post-conditioning test to the time spent in the same chamber during the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.
Visualizations
Caption: GPR171 Signaling Pathway Activated by this compound.
Caption: Workflow for In Vitro Calcium Mobilization Assay.
Caption: Workflow for In Vivo Hot Plate Test.
References
- 1. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, but not in Female Mice | bioRxiv [biorxiv.org]
- 6. Frontiers | GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice [frontiersin.org]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. dol.inf.br [dol.inf.br]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Conditioned place preference - Wikipedia [en.wikipedia.org]
Comparative Guide: MS15203 versus the GPR171 Antagonist MS21570
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GPR171 agonist MS15203 and the GPR171 antagonist MS21570, offering insights into their pharmacological properties and functional effects. The information is supported by experimental data to aid in the selection and application of these molecules for research purposes.
Introduction to GPR171 and its Ligands
G protein-coupled receptor 171 (GPR171) is a receptor for the endogenous neuropeptide BigLEN. This receptor system is implicated in a variety of physiological processes, including the regulation of feeding, anxiety, pain, and T-cell activation.[1][2][3] The availability of selective synthetic ligands, such as the agonist this compound and the antagonist MS21570, provides valuable tools to investigate the physiological roles of GPR171 and its potential as a therapeutic target.
At a Glance: Key Properties
| Feature | This compound | MS21570 |
| Target | GPR171 | GPR171 |
| Activity | Agonist[4] | Antagonist |
| Potency | EC50: Not explicitly reported in reviewed literature. Identified as a potent agonist.[1] | IC50: 220 nM[1] |
| Endogenous Ligand | BigLEN | BigLEN |
In Vitro and In Vivo Effects: A Comparative Summary
| Application | This compound (Agonist) | MS21570 (Antagonist) |
| Feeding Behavior | Increases food intake and body weight.[1] | Attenuates CNO-mediated increases in food intake.[1][5] |
| Anxiety and Fear | Not reported to be a primary tool for anxiety studies. | Reduces anxiety-like behavior and fear conditioning.[6] |
| Pain Perception | Alleviates chronic neuropathic and inflammatory pain in male mice.[7] Does not appear to have rewarding properties. | Not typically studied in pain models. |
| T-Cell Activation | Not explicitly reported. | Blockade of GPR171 signaling promotes antitumor T-cell immunity.[3] |
| Neuronal Activity | Increases neuronal activity.[1] | Inhibits BigLEN-mediated hyperpolarization of basolateral amygdala pyramidal neurons. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GPR171 signaling pathway and a typical experimental workflow for evaluating the effects of this compound and MS21570 on anxiety-like behavior.
Caption: GPR171 Signaling Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of MS15203: A Comparative Guide for GPR171 Agonists
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate investigation of G protein-coupled receptor (GPCR) signaling and function. This guide provides a comparative analysis of MS15203, a synthetic agonist for the G protein-coupled receptor 171 (GPR171), against its endogenous counterpart, BigLEN. This comparison focuses on binding affinity, functional activity, and selectivity, supported by experimental data and detailed protocols to aid in the critical evaluation and application of these molecules in GPR171 research.
Executive Summary
This compound is a valuable tool for probing the physiological roles of GPR171, a receptor implicated in pain modulation, feeding behavior, and anxiety. While the endogenous peptide ligand BigLEN exhibits high affinity for GPR171, the small molecule this compound offers an alternative with likely different pharmacokinetic properties. This guide highlights the selectivity profile of this compound and provides the necessary experimental context for its effective use.
Comparative Analysis of GPR171 Agonists
The selection of an appropriate agonist is critical for elucidating the specific functions of GPR171. The following table summarizes the key binding and functional parameters of this compound and the endogenous ligand, BigLEN.
| Parameter | This compound | BigLEN | Reference |
| Binding Affinity | |||
| Kᵢ (nM) | Not explicitly reported, but has a lower affinity than BigLEN. | - | [1] |
| Kd (nM) | - | ~0.5 | |
| Functional Activity | |||
| EC₅₀ (cAMP Inhibition) | Potency is lower than BigLEN. | More potent than this compound. | |
| EC₅₀ ([³⁵S]GTPγS Binding) | Efficacy and potency are lower than BigLEN. | More efficacious and potent than this compound. |
Selectivity Profile of this compound
A critical aspect of a chemical probe's utility is its selectivity for the target receptor over other potential off-targets. The selectivity of this compound has been assessed against a panel of 80 other membrane proteins, including family A GPCRs, where it demonstrated a favorable selectivity profile for GPR171.[1] However, detailed quantitative data from this broad panel screening is not publicly available. It has been noted that this compound exhibits low binding affinity for the mu-opioid receptor (MOPr).
Experimental Protocols
Accurate and reproducible experimental design is fundamental to obtaining reliable data. The following are detailed protocols for key assays used to characterize the binding and function of GPR171 agonists.
Radioligand Competition Binding Assay for GPR171
This protocol is used to determine the binding affinity (Kᵢ) of unlabeled compounds, such as this compound, by measuring their ability to displace a radiolabeled ligand from the GPR171 receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from cells or tissues endogenously or heterologously expressing GPR171 (e.g., rat hypothalamic membranes or CHO-GPR171 cells).
-
Radioligand: [¹²⁵I]Tyr-BigLEN.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Test Compounds: this compound, BigLEN (for standard curve).
-
96-well Filter Plates: Glass fiber filters pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer with or without unlabeled competitor (this compound or BigLEN) at various concentrations.
-
50 µL of radioligand ([¹²⁵I]Tyr-BigLEN) at a final concentration at or below its Kd.
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the pre-treated 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the activation of Gαᵢ/ₒ-coupled receptors, such as GPR171, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
[³⁵S]GTPγS.
-
Agonists: this compound, BigLEN.
-
Non-specific binding control: Unlabeled GTPγS.
Procedure:
-
Pre-incubation: Pre-incubate the membrane preparation (20-40 µg of protein) with GDP (10 µM final concentration) in assay buffer for 15 minutes at 30°C to allow for the dissociation of endogenous GTP.
-
Agonist Stimulation: Add varying concentrations of the agonist (this compound or BigLEN) to the pre-incubated membranes and incubate for 15 minutes at 30°C.
-
[³⁵S]GTPγS Binding: Initiate the binding reaction by adding [³⁵S]GTPγS (0.1-0.5 nM final concentration). Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, as described in the binding assay protocol.
-
Washing and Counting: Wash the filters with ice-cold wash buffer and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS (total binding minus non-specific binding determined in the presence of excess unlabeled GTPγS) against the agonist concentration to determine the EC₅₀ and maximal stimulation (Eₘₐₓ).
GPR171 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR171 signaling cascade upon agonist binding and the general workflow for assessing agonist binding selectivity.
Caption: GPR171 Signaling Cascade.
Caption: Agonist Binding Selectivity Workflow.
References
GPR171-Mediated Effects of MS15203: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic small-molecule GPR171 agonist, MS15203, with its endogenous counterpart, BigLEN. The G protein-coupled receptor 171 (GPR171) has emerged as a promising therapeutic target for pain management and potentially other physiological processes. Understanding the comparative pharmacology of its modulators is crucial for advancing research and development in this area.
Performance Comparison: this compound vs. Endogenous Ligand
This compound was identified as a potent and selective agonist for GPR171.[1] Its effects largely mimic those of the endogenous ligand, BigLEN, a neuropeptide derived from the proSAAS precursor.[2][3][4] The primary GPR171-mediated effects of this compound include analgesia, particularly in chronic pain states, and regulation of food intake. Notably, this compound has been shown to enhance morphine-induced antinociception without significant reward liability, making it an attractive candidate for pain therapy.[2][4]
Analgesic Effects
Both this compound and BigLEN have demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[4] Studies in rodent models show that activation of GPR171 can alleviate pain, and this effect is often more pronounced in males.
| Compound | Pain Model | Administration Route | Effective Dose | Outcome |
| This compound | CFA-induced inflammatory pain (mice) | Intrathecal | 2.5 µg | Significant increase in paw withdrawal threshold |
| BigLEN | CFA-induced inflammatory pain (mice) | Intrathecal | 2.5 µg | Significant increase in paw withdrawal threshold |
| This compound | Chemotherapy-induced neuropathic pain (male mice) | Intraperitoneal | 10 mg/kg (repeated dosing) | Alleviation of mechanical allodynia |
| BigLEN | Not reported in direct comparison | - | - | - |
Effects on Food Intake
GPR171 is expressed in hypothalamic regions known to regulate feeding behavior. Activation of GPR171 by both its endogenous and synthetic agonists has been shown to influence food intake.
| Compound | Animal Model | Administration Route | Effect on Food Intake |
| This compound | Mice | Peripheral injection | Increased food intake |
| BigLEN | Mice | Central administration (via antibody neutralization) | Inhibition of feeding |
Note: The apparent discrepancy in the effect on food intake may be related to the experimental paradigm (direct agonism vs. antibody-mediated neutralization of the endogenous ligand).
Other GPR171-Mediated Effects
-
T-Cell Activation: The GPR171/BigLEN signaling axis has been identified as a checkpoint in T-cell activation.[5][6] Activation of GPR171 by BigLEN suppresses T-cell receptor-mediated signaling pathways and inhibits T-cell proliferation.[5][6] While direct comparative data with this compound in this context is limited, it is plausible that this compound would exert similar immunosuppressive effects.
-
Reward Behavior: Preclinical studies using the conditioned place preference (CPP) paradigm indicate that this compound has minimal reward liability on its own and does not significantly alter morphine-induced place preference.[2][4]
Experimental Protocols
Conditioned Place Preference (CPP) for Reward Assessment
Objective: To evaluate the rewarding or aversive properties of a test compound.
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
Procedure:
-
Pre-Conditioning Phase (Baseline Preference): On day 1, mice are allowed to freely explore both chambers for a set period (e.g., 15-30 minutes), and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning Phase (Drug Pairing): Over several days (e.g., 6-8 days), mice receive alternating injections of the test compound (e.g., this compound) and vehicle. Immediately following each injection, the mouse is confined to one of the chambers (drug-paired or vehicle-paired) for a defined period (e.g., 30 minutes). The pairing of a specific chamber with the drug is counterbalanced across animals.
-
Post-Conditioning Phase (Test for Preference): On the test day, mice are placed back in the apparatus in a drug-free state and allowed to freely explore both chambers. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference (reward), while a significant decrease suggests conditioned place aversion.
CFA-Induced Inflammatory Pain Model and Thermal Hypersensitivity Testing
Objective: To induce a localized and persistent inflammatory pain state and assess thermal sensitivity.
Procedure for CFA Induction:
-
Mice are briefly anesthetized with isoflurane.
-
A small volume (e.g., 20 µL) of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw.
-
The contralateral paw may be injected with saline to serve as a control.
-
Inflammation and hypersensitivity typically develop within hours and can persist for weeks.
Procedure for Thermal Hypersensitivity (Hargreaves Test):
-
Mice are placed in individual plexiglass chambers on a heated glass floor.
-
After an acclimation period, a radiant heat source is focused on the plantar surface of the hind paw.
-
The latency to paw withdrawal is automatically recorded.
-
A decrease in paw withdrawal latency in the CFA-injected paw compared to the control paw or baseline indicates thermal hyperalgesia.
-
The effect of a test compound (e.g., this compound) is assessed by administering the compound and measuring the withdrawal latency at various time points post-administration.
Signaling Pathways and Workflows
GPR171 Signaling Pathway
GPR171 is a Gαi/o-coupled receptor.[4] Upon binding of an agonist like this compound or BigLEN, the inhibitory Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to a reduction in neuronal excitability and the modulation of cellular functions such as nociception and T-cell activation. In nociceptive neurons, GPR171 activation has been shown to modulate the activity of Transient Receptor Potential (TRP) channels.[7]
Caption: GPR171 signaling cascade upon agonist binding.
Experimental Workflow for Comparing GPR171 Agonists in a Pain Model
The following workflow outlines the key steps in comparing the analgesic efficacy of this compound with an alternative compound, such as BigLEN, in a preclinical pain model.
Caption: Workflow for in vivo comparison of GPR171 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. borch.dev [borch.dev]
- 7. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of MS15203 Against Existing Drugs for Chronic Pain
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of chronic pain management is continually evolving, driven by the urgent need for more effective and safer therapeutic options. This guide provides a comprehensive evaluation of the emerging G protein-coupled receptor 171 (GPR171) agonist, MS15203, and compares its preclinical therapeutic potential against established drugs for neuropathic and inflammatory pain. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available experimental data, methodologies, and mechanistic insights.
Executive Summary
This compound is a novel GPR171 agonist that has demonstrated significant analgesic effects in preclinical models of chronic neuropathic and inflammatory pain. Its mechanism of action, centered on the GPR171 signaling pathway, presents a promising alternative to conventional pain therapies. A key preclinical finding is the apparent lack of reward potential, a significant advantage over opioid analgesics. However, a notable observation is the sex-dependent efficacy, with analgesic effects observed in male but not female mice in some studies.
Direct comparative efficacy studies between this compound and current standard-of-care drugs in the same experimental models are currently lacking. This guide, therefore, presents the available data for this compound and existing medications in separate contexts to facilitate an informed but indirect comparison. The existing drugs covered include gabapentinoids (gabapentin and pregabalin), serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine, and nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.
Mechanism of Action: The GPR171 Signaling Pathway
This compound exerts its effects by activating GPR171, a G protein-coupled receptor. The binding of this compound to GPR171 initiates a Gi/o-coupled signaling cascade. This pathway is understood to modulate the activity of nociceptive ion channels, such as Transient Receptor Potential (TRP) channels, ultimately leading to a reduction in pain signaling.[1][2]
Preclinical Efficacy of this compound
The analgesic effects of this compound have been evaluated in rodent models of neuropathic and inflammatory pain. The data presented below is derived from studies in male mice, where the compound has shown efficacy.
Table 1: Preclinical Efficacy of this compound in Neuropathic Pain Models
| Model | Species | Key Efficacy Endpoint | This compound Dose | Outcome | Citation |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse (Male) | Mechanical Allodynia (von Frey Test) | 10 mg/kg, i.p. (daily for 5 days) | Significant increase in mechanical withdrawal threshold compared to vehicle. | [3] |
| Chronic Constriction Injury (CCI) | Mouse (Male) | Mechanical Allodynia (von Frey Test) | 2.5 µg, intrathecal | Significant increase in paw-withdrawal thresholds. | [1] |
| Chronic Constriction Injury (CCI) | Mouse (Male) | Thermal Hyperalgesia (Hargreaves Test) | 2.5 µg, intrathecal | Significant increase in paw-withdrawal latencies. | [1] |
Table 2: Preclinical Efficacy of this compound in Inflammatory Pain Models
| Model | Species | Key Efficacy Endpoint | This compound Dose | Outcome | Citation |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Mouse (Male) | Thermal Hyperalgesia (Plantar Test) | 10 mg/kg, i.p. (daily) | Decreased duration of thermal hypersensitivity after 3 days of treatment. | [3][4] |
| Formalin-Induced Nociceptive Behaviors | Mouse (Male) | Licking/Flicking Behavior | 2.5 µg, intraplantar | Attenuated nociceptive behaviors in both phases of the formalin test. |
Comparative Landscape: Existing Drugs for Chronic Pain
The following tables summarize the efficacy and safety of standard-of-care drugs for neuropathic and inflammatory pain based on human clinical trial data. It is crucial to note that these data are not directly comparable to the preclinical data for this compound due to differences in species, study design, and disease states.
Table 3: Efficacy and Safety of Existing Drugs for Neuropathic Pain (Clinical Data)
| Drug Class | Drug | Efficacy Measure (NNT) | Common Adverse Events |
| Gabapentinoids | Gabapentin | 6.3 - 7.7 | Dizziness, somnolence, peripheral edema |
| Gabapentinoids | Pregabalin | 4 - 7.7 | Dizziness, somnolence, weight gain |
| SNRIs | Duloxetine | ~6.4 | Nausea, dry mouth, somnolence, fatigue |
| NNT (Number Needed to Treat) for a 50% reduction in pain. |
Table 4: Efficacy and Safety of Existing Drugs for Inflammatory Pain (Clinical Data)
| Drug Class | Drug | Efficacy Measure | Common Adverse Events |
| NSAIDs | Ibuprofen | NNT of 2.4 for at least 50% pain relief in acute pain. | Gastrointestinal bleeding, cardiovascular events, renal toxicity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the evaluation of this compound.
Von Frey Test for Mechanical Allodynia
This test assesses the withdrawal threshold to a mechanical stimulus.
-
Acclimation: Mice are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimate for at least 60 minutes before testing.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal of the paw, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
Conditioned Place Preference (CPP) for Reward Behavior
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Pre-Conditioning (Baseline): On day 1, mice are allowed to freely explore all three chambers to determine their initial preference for either side.
-
Conditioning: Over several days, mice receive injections of this compound (or a control substance) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.
-
Post-Conditioning (Test): On the test day, mice are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a rewarding effect.
Therapeutic Potential and Future Directions
The preclinical data for this compound are promising, suggesting its potential as a novel analgesic for chronic pain. Its distinct mechanism of action via GPR171 activation offers a new therapeutic avenue that may be beneficial for patients who do not respond to or cannot tolerate existing treatments. The minimal reward liability observed in preclinical models is a particularly significant advantage, potentially mitigating the risks of abuse and addiction associated with opioid analgesics.
However, several critical questions remain to be addressed before the full therapeutic potential of this compound can be realized:
-
Sex-Dependent Efficacy: The observed difference in efficacy between male and female mice requires further investigation to understand the underlying mechanisms and to determine if this translates to humans.
-
Lack of Direct Comparative Data: Head-to-head preclinical studies comparing this compound with standard-of-care drugs are essential to establish its relative efficacy and therapeutic window.
-
Clinical Translation: The ultimate therapeutic value of this compound will be determined by its safety and efficacy in human clinical trials.
References
- 1. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MS15203: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of MS15203, ensuring the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal procedures due to its significant health and environmental hazards. The Safety Data Sheet (SDS) for substances analogous to this compound indicates it is toxic if swallowed, fatal if inhaled, harmful in contact with skin, and very toxic to aquatic life with long-lasting effects. Therefore, proper disposal as hazardous waste is mandatory to mitigate these risks.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, from initial handling to final waste collection. Adherence to these procedures, in conjunction with institutional and local environmental regulations, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or with a respirator |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the proper disposal of this compound waste. This includes pure this compound, contaminated materials, and solutions containing this compound.
1. Waste Segregation:
-
Crucially, do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. [1]
-
Segregate this compound waste into dedicated, clearly labeled containers.
-
Solid waste (e.g., contaminated pipette tips, gloves, empty vials) should be collected separately from liquid waste.
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[2]
-
The container must be clearly and securely labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound"), the approximate quantity, and the relevant hazard pictograms (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard).[3]
3. Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
4. Disposal of Empty Containers:
-
Empty containers that once held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, the defaced, empty container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.
5. Spill Decontamination:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Wearing the appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.[5]
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container for this compound.
-
Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning solution as liquid hazardous waste.
6. Final Disposal:
-
Once the waste container is full (typically around 80-90% capacity to prevent overfilling), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[3]
Experimental Protocol: Triple-Rinsing of Empty this compound Containers
This protocol details the methodology for decontaminating empty containers that previously held this compound.
-
Preparation: Perform this procedure in a chemical fume hood while wearing all required PPE.
-
First Rinse: Add a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone, depending on the original solvent of the this compound) to the empty container. The volume should be sufficient to coat the entire inner surface.
-
Agitation: Securely cap the container and swirl or shake it to ensure the solvent comes into contact with all interior surfaces.
-
Collection of Rinsate: Decant the solvent rinsate into the designated liquid hazardous waste container for this compound.
-
Repeat: Repeat the rinsing and collection steps two more times for a total of three rinses.
-
Drying: Allow the empty, rinsed container to air dry completely in the fume hood.
-
Final Disposal of Container: Once dry, deface or remove the original label and dispose of the container as non-hazardous waste according to your institution's procedures.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling MS15203
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of MS15203, a potent and selective GPR171 agonist used in laboratory research. The following procedural guidance is based on general laboratory safety protocols for handling chemical compounds and published experimental data. A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide; therefore, all procedures should be conducted with the utmost caution in a controlled laboratory environment by trained personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.[1][2][3][4][5] The following table summarizes the required PPE.
| Body Area | Required PPE | Specifications |
| Eyes | Safety Glasses or Goggles | Must comply with ANSI Z87.1 standards.[1] |
| Face | Face Shield | Recommended when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable option. Inspect gloves for any tears or perforations before use. |
| Body | Laboratory Coat | To protect skin and personal clothing. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of powdered this compound should be performed in a well-ventilated area to avoid inhalation of dust. |
Operational Plan: Handling and Storage
This compound should be handled with care to prevent contact and contamination. Follow these procedural steps for safe handling and storage.
Handling Powdered this compound:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Weighing: Carefully weigh the desired amount of powdered this compound on a calibrated analytical balance within the fume hood.
-
Solubilization: As documented in experimental protocols, this compound powder can be dissolved in 0.9% saline for in vivo studies.[6] When preparing solutions, add the solvent to the powder slowly to avoid splashing.
Storage: Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Stock Solution | -80°C | 6 months | Protect from light.[7] |
| Stock Solution | -20°C | 1 month | Protect from light.[7] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[8][9][10][11]
Waste Segregation and Disposal Steps:
-
Solid Waste:
-
Contaminated PPE (gloves, etc.), weighing papers, and any other solid materials that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not pour this compound solutions down the drain.
-
-
Sharps:
-
Needles and syringes used for administering this compound must be disposed of in a designated sharps container immediately after use.
-
-
Container Disposal:
-
Empty this compound vials and containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.
-
Experimental Protocols
The following is a summary of a typical experimental protocol for the administration of this compound in a research setting, based on published studies.[6][12][13]
In Vivo Administration to Mice:
-
Objective: To assess the in vivo effects of this compound.
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Appropriate syringes and needles (e.g., 27-gauge)[6]
-
Calibrated animal scale
-
-
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in sterile 0.9% saline to the desired concentration.
-
Weigh the animal to determine the correct volume for the target dose (e.g., 10 mg/kg).[6][13]
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
Monitor the animal for any adverse reactions.
-
All procedures should be approved by the institution's Animal Care and Use Committee.[6]
-
Visualizations
Signaling Pathway this compound is an agonist for the G-protein coupled receptor 171 (GPR171). The following diagram illustrates a simplified, general GPCR signaling pathway that is activated by an agonist.
References
- 1. ehs.msu.edu [ehs.msu.edu]
- 2. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 3. Health products policy and standards [who.int]
- 4. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 5. Personal Protective Equipment (PPE) and Other Government Agencies | FDA [fda.gov]
- 6. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. stanfordhealthcare.org [stanfordhealthcare.org]
- 9. agrariamedicinaveterinaria.unipd.it [agrariamedicinaveterinaria.unipd.it]
- 10. flinnsci.com [flinnsci.com]
- 11. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 12. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
